Ald-Ph-amido-C2-nitrate
Beschreibung
Structure
3D Structure
Eigenschaften
IUPAC Name |
2-[(4-formylbenzoyl)amino]ethyl nitrate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O5/c13-7-8-1-3-9(4-2-8)10(14)11-5-6-17-12(15)16/h1-4,7H,5-6H2,(H,11,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEAJXPIXWKHNPY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=O)C(=O)NCCO[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Unraveling Ald-Ph-amido-C2-nitrate: A Review of a Niche ADC Linker
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ald-Ph-amido-C2-nitrate is a synthetic molecule identified primarily as a non-cleavable linker for the development of Antibody-Drug Conjugates (ADCs). While its application in ADC technology is documented by various chemical suppliers, a comprehensive, publicly available body of research detailing its specific mechanism of action, distinct signaling pathways, and quantitative biological data remains elusive. This guide synthesizes the available information on this compound, contextualizes its role within ADC architecture, and extrapolates potential biological activities based on its structural components.
Introduction to this compound
This compound is a thiazolidine (B150603) derivative designed for use in bioconjugation, specifically as a linker in the construction of ADCs.[1][2] ADCs are a class of targeted therapeutics that utilize a monoclonal antibody to deliver a potent cytotoxic payload to cancer cells. The linker component is critical, connecting the antibody to the payload and influencing the ADC's stability, pharmacokinetics, and efficacy. This compound is categorized as a non-cleavable linker, meaning it is designed to remain intact in the bloodstream and only release the payload upon lysosomal degradation of the entire antibody-linker-drug complex within the target cell.[3][4][5]
Chemical and Physical Properties:
| Property | Value |
| CAS Number | 141534-26-1 |
| Molecular Formula | C₁₀H₁₀N₂O₅ |
| Molecular Weight | 238.20 g/mol |
| Solubility | Soluble in DMSO |
Postulated Mechanism of Action
Role as a Non-Cleavable ADC Linker
The primary function of this compound is to covalently attach a cytotoxic drug to a monoclonal antibody. The "Ald-Ph" portion of the name suggests the presence of an aldehyde group on a phenyl ring, which can be utilized for conjugation to the antibody through reactions with available amino groups (e.g., lysine (B10760008) residues) via reductive amination. The other end of the molecule is designed to react with the cytotoxic payload. Once assembled, the ADC circulates in the bloodstream. Upon binding to the target antigen on a cancer cell, the ADC is internalized, typically via an endosome. The endosome fuses with a lysosome, where proteolytic degradation of the antibody occurs. Because the linker is non-cleavable, the payload is released with the linker and its amino acid attachment still intact. This complex is then expected to exert its cytotoxic effect.
A simplified workflow for the presumed use of this compound in ADC synthesis is outlined below.
Caption: High-level workflow for ADC synthesis.
The Nitrate (B79036) Moiety: A Potential Bioactive Component
The presence of a nitrate group (-NO₃) in the linker's structure is noteworthy. Organic nitrates are known to be prodrugs of nitric oxide (NO), a critical signaling molecule involved in various physiological processes, including vasodilation and neurotransmission. The bioactivation of organic nitrates to NO is often catalyzed by enzymes such as mitochondrial aldehyde dehydrogenase (ALDH2).
It is plausible that upon release within the cancer cell, the nitrate group of the linker or its metabolites could be reduced to NO. This localized increase in NO could potentially contribute to the overall cytotoxicity of the ADC through various mechanisms, including:
-
DNA Damage: High concentrations of NO can lead to the formation of reactive nitrogen species (RNS), which can cause DNA strand breaks and base modifications.
-
Enzyme Inhibition: NO can inhibit the activity of key cellular enzymes, such as those involved in cellular respiration and DNA repair.
-
Induction of Apoptosis: NO can trigger programmed cell death through both caspase-dependent and -independent pathways.
The potential signaling pathway involving the bioactivation of the nitrate group is depicted below.
Caption: Postulated intracellular bioactivation of the nitrate group.
Experimental Protocols
In Vitro Nitric Oxide Release Assay
Objective: To determine if this compound can release nitric oxide in the presence of a reducing agent or a relevant enzyme like ALDH2.
Materials:
-
This compound
-
Recombinant human ALDH2 enzyme
-
NAD⁺ (ALDH2 cofactor)
-
Griess Reagent System (for colorimetric detection of nitrite (B80452), a stable oxidation product of NO)
-
Phosphate-buffered saline (PBS)
-
Nitrite standards
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
In a 96-well plate, set up the following reaction mixtures:
-
Test: this compound, ALDH2, NAD⁺ in PBS.
-
Control 1 (Enzyme-independent): this compound in PBS (without ALDH2 and NAD⁺).
-
Control 2 (Substrate-independent): ALDH2 and NAD⁺ in PBS (without this compound).
-
Blank: PBS.
-
-
Incubate the plate at 37°C for a defined period (e.g., 1, 2, 4 hours).
-
Following incubation, add the components of the Griess Reagent System to each well according to the manufacturer's instructions.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Quantify the amount of nitrite produced by comparing the absorbance values to a standard curve generated using known concentrations of sodium nitrite.
Quantitative Data
A thorough search of scientific databases and chemical supplier information did not yield any quantitative data regarding the biological activity of this compound, such as IC₅₀ values, in vivo efficacy data, or pharmacokinetic parameters. Such data would be highly dependent on the specific antibody and cytotoxic payload used in the final ADC construct.
Conclusion and Future Directions
This compound is commercially available as a non-cleavable ADC linker. While its primary role in ADC construction is straightforward, the potential for its nitrate moiety to act as a source of nitric oxide presents an intriguing, yet unproven, secondary mechanism of action. Future research should focus on experimentally validating this NO-donating capability and elucidating how this may contribute to the overall efficacy and toxicity profile of ADCs constructed with this linker. Such studies would provide valuable insights for the rational design of next-generation ADCs with potentially enhanced therapeutic windows. Researchers in the field of drug development are encouraged to conduct and publish studies that would generate the quantitative data and detailed experimental protocols currently lacking for this compound.
References
An In-Depth Technical Guide to Non-Cleavable ADC Linkers
This guide provides a comprehensive overview of non-cleavable linkers used in antibody-drug conjugates (ADCs), detailing their mechanism of action, key characteristics, and the experimental protocols used for their evaluation. It is intended for researchers, scientists, and professionals in the field of drug development.
Core Concept and Mechanism of Action
Non-cleavable linkers are a class of connectors in ADCs that form a highly stable bond between the monoclonal antibody (mAb) and the cytotoxic payload.[1] Unlike their cleavable counterparts, they do not possess a specific chemical motif designed to break under certain physiological conditions like changes in pH or enzyme presence.[2] Instead, the release of the active drug is entirely dependent on the catabolism of the antibody component of the ADC.[3][4]
The mechanism proceeds through several key steps:
-
Binding and Internalization : The ADC circulates in the bloodstream and binds to a specific antigen on the surface of a target cancer cell.
-
Endocytosis : Upon binding, the cell internalizes the entire ADC-antigen complex through antigen-mediated endocytosis.[5]
-
Lysosomal Trafficking : The internalized vesicle (endosome) traffics to and fuses with a lysosome.[3]
-
Proteolytic Degradation : Inside the acidic and enzyme-rich environment of the lysosome, the antibody portion of the ADC is completely degraded into its constituent amino acids.[5][6]
-
Release of Active Metabolite : This degradation process liberates the payload, which remains attached to the non-cleavable linker and the single amino acid residue (e.g., lysine (B10760008) or cysteine) to which it was originally conjugated.[3][7] This "amino acid-linker-payload" complex is the final, active cytotoxic metabolite that exerts its effect within the cell.[3]
This absolute reliance on lysosomal degradation makes the efficacy of non-cleavable ADCs highly dependent on the biology of the target cell.[4][5]
Key Characteristics and Advantages
The primary advantage of non-cleavable linkers is their superior plasma stability compared to many cleavable linkers.[4][5][8][] This stability leads to several therapeutic benefits:
-
Improved Therapeutic Index : By minimizing the premature release of the cytotoxic payload into systemic circulation, non-cleavable linkers reduce the potential for off-target toxicity.[4][10] This contributes to a wider therapeutic window and better tolerability.[8][]
-
Enhanced Specificity : The resistance to cleavage outside of the target cell ensures that the drug is released predominantly within the intended cancer cells, thereby increasing the specificity of the therapy.[5]
-
Longer Half-Life : Greater stability in circulation often results in a longer plasma half-life for the ADC, allowing for sustained exposure to the tumor.[11]
-
Favorable Safety Profile : Clinical data suggests that ADCs with non-cleavable linkers are associated with a lower incidence of severe adverse events compared to those with cleavable linkers.[12]
Limitations and Design Considerations
Despite their advantages, non-cleavable linkers have inherent limitations that must be considered during drug design:
-
Lack of Bystander Effect : The final active metabolite, being charged due to the attached amino acid, is generally not permeable to cell membranes.[5][7] This prevents it from diffusing out of the target cell to kill adjacent, antigen-negative cancer cells—a phenomenon known as the "bystander effect".[1][7][13] Consequently, these ADCs are most effective against tumors with high and homogeneous antigen expression.[7][11]
-
Payload Potency : The cytotoxic payload must retain its potency even when attached to the linker and an amino acid.[5] Some payloads, like MMAF, are effective in this conjugated form, while others, such as MMAE, lose significant potency and are better suited for cleavable strategies.[5]
-
Dependence on Internalization and Trafficking : The entire therapeutic strategy relies on the efficient internalization of the ADC and its subsequent trafficking to the lysosome.[3][11] Tumors with low antigen expression or inefficient internalization pathways may be resistant to ADCs with non-cleavable linkers.
Common Non-Cleavable Linker Chemistries
Several types of non-cleavable linkers have been developed, with thioether-based linkers being the most common.[4][5]
-
SMCC (Succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate) : This is a widely used bifunctional crosslinker that forms a stable thioether bond. It is famously used in Trastuzumab emtansine (Kadcyla®/T-DM1) , an approved ADC for HER2-positive breast cancer.[4][5] The cyclohexane (B81311) ring in the SMCC linker provides steric hindrance, which further reduces the rate of hydrolysis and enhances stability.[5] In T-DM1, the active metabolite released in the lysosome is Lysine-MCC-DM1.[4]
-
MC (Maleimidocaproyl) : This is another common maleimide-based linker used in ADCs like Belantamab mafodotin (Blenrep®) .[4][11]
Quantitative Data Summary: Comparative Safety Profile
A meta-analysis of clinical trial data for commercially available ADCs highlighted the difference in safety profiles between linker types. The study analyzed data from 2,417 patients treated with nine different ADCs.[12]
| Adverse Event (AE) Metric | ADCs with Cleavable Linkers (N=1,082) | ADCs with Non-Cleavable Linkers (N=1,335) | Weighted Risk Difference (95% CI) |
| Incidence of Grade ≥3 AEs | 47% | 34% | -12.9% (-17.1% to -8.8%) |
| Incidence of Grade ≥3 Neutropenia | Not specified directly, but difference calculated | Not specified directly, but difference calculated | -9.1% (-12.0% to -6.2%) |
| Incidence of Grade ≥3 Anemia | Not specified directly, but difference calculated | Not specified directly, but difference calculated | -1.7% (-3.3% to -0.1%) |
| Data sourced from a meta-analysis of 12 phase II/III clinical trials.[12] |
The results show a statistically significant lower risk of severe adverse events for ADCs employing non-cleavable linkers.[12]
Experimental Protocols: Assessing In Vivo Linker Stability
A critical aspect of ADC development is confirming the stability of the linker in a physiological environment. The primary method to quantify premature payload release from a non-cleavable ADC is through LC-MS/MS (Liquid Chromatography with tandem Mass Spectrometry) .[10]
Protocol Outline: Quantification of Free Payload in Plasma
-
Animal Dosing and Sample Collection :
-
An appropriate animal model (e.g., mouse, rat) is dosed intravenously with the ADC.
-
Blood samples are collected into anticoagulant-containing tubes at predetermined time points (e.g., 1, 6, 24, 48, 168 hours post-dose).
-
Plasma is isolated by centrifugation and stored frozen until analysis.[10]
-
-
Sample Preparation :
-
Protein Precipitation : An organic solvent, typically cold acetonitrile, is added to the plasma samples. This denatures and precipitates large proteins, including the intact ADC and other plasma proteins.[10]
-
Centrifugation : The samples are centrifuged at high speed to pellet the precipitated protein.
-
Supernatant Collection : The supernatant, which contains the small-molecule free payload, is carefully collected for analysis.[10]
-
-
LC-MS/MS Analysis :
-
The collected supernatant is injected into an LC-MS/MS system.
-
The free payload is separated from other small molecules via liquid chromatography.
-
The mass spectrometer is set to a specific mode (Multiple Reaction Monitoring, MRM) to detect and quantify the unique mass-to-charge ratio of the payload and a specific fragment ion, ensuring high specificity and sensitivity.[10]
-
-
Data Analysis :
-
A standard curve is prepared using known concentrations of the pure payload spiked into control plasma.[10]
-
The signal intensity of the free payload from the study samples is compared against this standard curve to determine its concentration at each time point.[10]
-
The data is then plotted to show the concentration of prematurely released payload in the plasma over time, providing a quantitative measure of the linker's in vivo stability.
-
Conclusion
Non-cleavable linkers represent a critical technology in the ADC field, offering a pathway to develop highly stable and specific cancer therapeutics with a favorable safety profile.[8][11] Their primary mechanism, which relies on complete lysosomal degradation of the antibody, circumvents issues of premature drug release but eliminates the bystander effect.[3][7] This makes them an ideal choice for treating hematological cancers or solid tumors characterized by high, uniform antigen expression.[11] The choice between a non-cleavable and a cleavable linker is therefore a strategic one, dictated by the specific target biology, the nature of the payload, and the desired therapeutic outcome.
References
- 1. benchchem.com [benchchem.com]
- 2. ADME and Safety Aspects of Non-cleavable Linkers in Drug Discovery and Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. books.rsc.org [books.rsc.org]
- 4. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 5. Noncleavable Linkers - Creative Biolabs [creativebiolabs.net]
- 6. researchgate.net [researchgate.net]
- 7. Non-internalising antibody–drug conjugates - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00446A [pubs.rsc.org]
- 8. adcreview.com [adcreview.com]
- 10. benchchem.com [benchchem.com]
- 11. Non-cleavable linkers for ADCs - ProteoGenix [proteogenix.science]
- 12. ascopubs.org [ascopubs.org]
- 13. Cleavable vs. Non-Cleavable Linkers | BroadPharm [broadpharm.com]
In-Depth Technical Guide: Ald-Ph-amido-C2-nitrate (CAS 141534-26-1)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ald-Ph-amido-C2-nitrate, with the Chemical Abstracts Service (CAS) number 141534-26-1, is a specialized chemical compound identified as a non-cleavable linker for use in the development of Antibody-Drug Conjugates (ADCs). Structurally, it is classified as a thiazolidine (B150603) derivative.[1][2] ADCs are a class of biopharmaceutical drugs designed as a targeted therapy for treating cancer. By linking a potent cytotoxic payload to a monoclonal antibody (mAb) that specifically targets a tumor-associated antigen, ADCs deliver the chemotherapy agent directly to cancer cells, thereby minimizing systemic toxicity. The linker component is critical to the ADC's performance, influencing its stability, pharmacokinetics, and mechanism of drug release. This compound's designation as a non-cleavable linker implies a specific mechanism of action that relies on the cellular processing of the entire ADC to release the cytotoxic agent.
Physicochemical Properties
Detailed experimental data on the physicochemical properties of this compound are not widely available in publicly accessible literature. However, based on supplier information, the following basic properties have been identified:
| Property | Value | Source |
| CAS Number | 141534-26-1 | [3] |
| Molecular Formula | C₁₀H₁₀N₂O₅ | [3] |
| Molecular Weight | 238.20 g/mol | [3] |
| Purity | Typically ≥98.0% | [3] |
No experimental data on properties such as solubility, logP, pKa, or melting point were found in the reviewed sources.
Role in Antibody-Drug Conjugates: The Non-Cleavable Linker
This compound functions as a non-cleavable linker in the architecture of an ADC. Unlike cleavable linkers that are designed to release the drug payload in response to specific physiological conditions (e.g., low pH or the presence of certain enzymes), non-cleavable linkers remain intact during circulation and after internalization into the target cell.
The release of the cytotoxic drug from an ADC employing a non-cleavable linker is dependent on the complete proteolytic degradation of the monoclonal antibody within the lysosome. This process results in the liberation of the drug still attached to the linker and a single amino acid residue from the antibody.
Advantages of Non-Cleavable Linkers:
-
Increased Plasma Stability: Non-cleavable linkers generally exhibit greater stability in the bloodstream, reducing the premature release of the cytotoxic payload and minimizing off-target toxicity.
-
Improved Therapeutic Index: By ensuring the drug is released primarily within the target cancer cells, non-cleavable linkers can contribute to a wider therapeutic window.
Signaling and Mechanism of Action
The signaling pathway of an ADC utilizing this compound as a linker is initiated by the binding of the monoclonal antibody component to its specific antigen on the surface of a cancer cell. This is followed by internalization of the ADC-antigen complex, typically via endocytosis. The subsequent intracellular trafficking and mechanism of drug release are depicted in the following diagram.
References
Thiazolidine Derivatives in Bioconjugation: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the use of thiazolidine (B150603) derivatives in bioconjugation, a powerful technique for the site-specific modification of biomolecules. This document delves into the core chemistry, experimental protocols, and applications of thiazolidine ligation, offering valuable insights for researchers in drug development, diagnostics, and fundamental life sciences.
Introduction to Thiazolidine-Based Bioconjugation
Thiazolidine ligation is a bioorthogonal reaction that involves the condensation of a 1,2-aminothiol, commonly found in the N-terminal cysteine of a peptide or protein, with an aldehyde to form a stable thiazolidine ring.[1][2] This specific and efficient chemistry has emerged as a valuable tool for the precise attachment of various moieties, including therapeutic agents, imaging probes, and affinity tags, to biological targets.[3] The reaction's biocompatibility, proceeding under mild, physiological conditions without the need for a catalyst, makes it particularly suitable for applications involving living cells and complex biological systems.[2]
Initially, it was believed that thiazolidine formation required acidic conditions (pH 4-5) and extended reaction times.[2] However, recent studies have demonstrated that the reaction can proceed rapidly and efficiently at neutral pH, establishing it as a "click-type" reaction for bioconjugation.[4] The stability of the resulting thiazolidine linkage has also been a subject of evolving understanding, with current evidence supporting its robustness across a range of pH values.[4]
Core Chemistry: Mechanism of Thiazolidine Formation
The formation of a thiazolidine ring proceeds through a two-step mechanism involving the reaction between a 1,2-aminothiol and an aldehyde.[1]
-
Hemithioacetal Formation: The thiol group of the 1,2-aminothiol acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. This initial, reversible step leads to the formation of a hemithioacetal intermediate.
-
Intramolecular Cyclization: The adjacent amino group then undergoes an intramolecular nucleophilic attack on the carbon of the hemithioacetal, displacing the hydroxyl group and forming the stable five-membered thiazolidine ring. This cyclization step is typically the rate-determining step of the reaction.[1]
The overall reaction is a reversible condensation, but the equilibrium generally favors the formation of the stable thiazolidine product under physiological conditions.[1]
Quantitative Data on Thiazolidine Ligation
The efficiency and kinetics of thiazolidine formation are influenced by several factors, including the nature of the aldehyde, pH, and reactant concentrations.
Reaction Kinetics
The reaction between aliphatic aldehydes and 1,2-aminothiols is remarkably fast at physiological pH.[4] In contrast, aromatic aldehydes exhibit slower reaction rates.[4] The table below summarizes key kinetic data for thiazolidine formation.
| Aldehyde | 1,2-Aminothiol | pH | Temperature (°C) | Reaction Time | Conversion/Yield | Reference |
| Propionaldehyde | L-Cysteine | 5.0-9.0 | Room Temp | 5 min | Complete | [4] |
| Butyraldehyde | L-Cysteine | 7.4 | Room Temp | 5 min | Complete | [4] |
| Trimethylacetaldehyde | L-Cysteine | 7.4 | Room Temp | 5 min | Complete | [4] |
| Benzaldehyde | L-Cysteine | 7.4 | Room Temp | - | k₁ = 0.0146 min⁻¹ | [4] |
| 4-Hydroxybenzaldehyde | L-Cysteine | 7.4 | Room Temp | - | k₁ = 0.0034 min⁻¹ | [4] |
| 4-Nitrobenzaldehyde | Elastin mimetic peptide (N-term Cys) | 7.4 | Room Temp | 8 h | 52% | [5] |
| 4-Nitrobenzaldehyde | Elastin mimetic peptide (N-term Cys) | 7.4 | Room Temp | 24 h | 87% | [5] |
Stability of Thiazolidine Linkage
Contrary to earlier reports suggesting instability, recent studies have shown that the thiazolidine linkage is highly stable across a range of pH values, from acidic to neutral.[4] This stability is crucial for in vivo applications where the bioconjugate is exposed to varying physiological environments.
| Linkage | Condition | Half-life (t₁/₂) | Reference |
| Thiazolidine | pH 3, 5, 7.4, 9 | > 7 days | [4] |
| Thiazolidine on live cells | Cell media | > 24 hours | [2] |
| Disulfide | Mouse/Human plasma | Hours to a few days | [6] |
| Hydrazone | Mouse/Human plasma | ~2 days | [6] |
Experimental Protocols
Synthesis of Cysteine-Containing Peptides
Peptides with an N-terminal cysteine residue can be synthesized using standard solid-phase peptide synthesis (SPPS) with Fmoc chemistry.
Protocol:
-
Resin Selection: Choose a suitable resin for SPPS, such as a Rink amide or Wang resin, depending on the desired C-terminal functionality.
-
Fmoc-Amino Acid Coupling: Sequentially couple Fmoc-protected amino acids to the growing peptide chain using a coupling agent like HBTU or HATU in the presence of a base such as DIPEA.
-
Fmoc Deprotection: After each coupling step, remove the Fmoc protecting group with a solution of 20% piperidine (B6355638) in DMF.
-
N-terminal Cysteine Coupling: For the final coupling step, use Fmoc-Cys(Trt)-OH. The trityl (Trt) group protects the thiol side chain during synthesis and is readily removed during the final cleavage step.[7]
-
Cleavage and Deprotection: Cleave the peptide from the resin and remove all side-chain protecting groups, including the Trt group from cysteine, using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) with scavengers like triisopropylsilane (B1312306) (TIS) and water.[7][8]
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the peptide by mass spectrometry (e.g., ESI-MS) and analytical RP-HPLC.
Generation of Aldehydes on Cell Surface Glycoproteins via Periodate (B1199274) Oxidation
This protocol describes the generation of aldehyde groups on cell surface sialic acids for subsequent thiazolidine ligation.
Materials:
-
Cells in suspension or adherent culture
-
Phosphate-buffered saline (PBS), pH 7.4
-
Sodium periodate (NaIO₄) solution (e.g., 2 mM in PBS, freshly prepared and kept on ice in the dark)
-
Quenching solution (e.g., 100 mM glycerol (B35011) or sodium bisulfite in PBS)
Protocol:
-
Cell Preparation: Harvest cells and wash them twice with ice-cold PBS to remove any residual media components.
-
Periodate Oxidation: Resuspend the cells in ice-cold PBS containing the desired concentration of NaIO₄ (typically 0.5-1 mM). Incubate the cells on ice in the dark for a short period (e.g., 3-30 minutes).[9][10] The optimal concentration and incubation time should be determined empirically for each cell type to maximize aldehyde generation while minimizing cell toxicity.
-
Quenching: Stop the oxidation reaction by adding an excess of the quenching solution. Incubate for 5-10 minutes on ice.
-
Washing: Wash the cells three times with ice-cold PBS to remove any unreacted periodate and quenching agent.
-
Proceed to Ligation: The cells displaying surface aldehydes are now ready for conjugation with a 1,2-aminothiol-containing molecule.
Thiazolidine Ligation on Proteins or Cells
This protocol outlines the general procedure for conjugating a 1,2-aminothiol-containing molecule to an aldehyde-displaying biomolecule.
Materials:
-
Aldehyde-functionalized protein or cells
-
1,2-aminothiol-containing probe (e.g., cysteine-terminated peptide, small molecule)
-
Reaction buffer (e.g., PBS, pH 7.4)
Protocol:
-
Reactant Preparation: Dissolve the 1,2-aminothiol probe in the reaction buffer.
-
Ligation Reaction: Add the 1,2-aminothiol solution to the aldehyde-functionalized biomolecule. The final concentrations of the reactants will depend on the specific application but are typically in the micromolar to millimolar range.
-
Incubation: Incubate the reaction mixture at room temperature or 37°C. The reaction time can vary from minutes to hours, depending on the reactivity of the aldehyde and the desired level of conjugation.[4]
-
Washing/Purification: For cell-based conjugations, wash the cells to remove unreacted probe. For protein conjugations, purify the conjugate using appropriate chromatography techniques (e.g., size-exclusion or affinity chromatography).
-
Characterization: Analyze the resulting bioconjugate to confirm successful ligation and determine the degree of labeling. Techniques such as SDS-PAGE, mass spectrometry, and flow cytometry (for cells) can be employed.
Characterization by Mass Spectrometry
Mass spectrometry is a critical tool for confirming the formation of the thiazolidine linkage and characterizing the resulting bioconjugate.
Expected Observations:
-
Intact Mass Analysis: The molecular weight of the bioconjugate will be the sum of the molecular weights of the biomolecule and the attached probe, minus the mass of a water molecule (18 Da) lost during the condensation reaction.
-
Fragmentation Analysis (MS/MS): Tandem mass spectrometry can be used to confirm the site of conjugation. Fragmentation of the thiazolidine ring can produce characteristic ions. For example, under electron ionization, N-acetylated 2-thiazolidinone (B52157) can show a characteristic loss of a neutral ketene (B1206846) molecule.[11] In peptide sequencing, the mass of the N-terminal amino acid will be modified by the mass of the thiazolidine adduct.
Applications and Workflows
Thiazolidine bioconjugation has found applications in various areas of research and development.
Cell Surface Engineering
A prominent application of thiazolidine ligation is the modification of living cell surfaces. This allows for the attachment of various functional molecules to study cellular processes or to engineer cells for therapeutic purposes.
Antibody-Drug Conjugates (ADCs)
Thiazolidine chemistry can be employed to create stable linkers for ADCs. By introducing an N-terminal cysteine at a specific site on an antibody, a cytotoxic drug functionalized with an aldehyde can be precisely attached. The stability of the thiazolidine linkage in plasma is a significant advantage over some traditional linker chemistries.[6]
Probing Signaling Pathways
Thiazolidinedione derivatives themselves are known to interact with various cellular targets, including peroxisome proliferator-activated receptors (PPARs), which are involved in metabolic regulation.[12][13] For example, thiazolidinediones like rosiglitazone (B1679542) can act as agonists for PPARγ, initiating a signaling cascade that affects gene expression related to glucose and lipid metabolism.[12][14] While bioconjugation with thiazolidine linkers is not the primary method for studying these pathways, understanding the inherent biological activity of the thiazolidine core is crucial for interpreting results when using these derivatives in biological systems.
Conclusion
Thiazolidine-based bioconjugation has evolved into a robust and versatile methodology for the site-specific modification of biomolecules. Its rapid kinetics at physiological pH, coupled with the stability of the resulting linkage, makes it an attractive choice for a wide range of applications, from fundamental cell biology to the development of novel therapeutics and diagnostics. As our understanding of this chemistry continues to grow, so too will its impact on the field of bioconjugation and beyond.
References
- 1. researchgate.net [researchgate.net]
- 2. Catalyst-free thiazolidine formation chemistry enables the facile construction of peptide/protein–cell conjugates (PCCs) at physiological pH - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thiazolidine formation as a general and site-specific conjugation method for synthetic peptides and proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Thiazolidine chemistry revisited: a fast, efficient and stable click-type reaction at physiological pH - Chemical Communications (RSC Publishing) DOI:10.1039/C8CC05405C [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protocols for the Fmoc SPPS of Cysteine-Containing Peptides [sigmaaldrich.com]
- 8. shizuoka.repo.nii.ac.jp [shizuoka.repo.nii.ac.jp]
- 9. High efficiency labeling of glycoproteins on living cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. Thiazolidinediones: An In–Depth Study of Their Synthesis and Application to Medicinal Chemistry in the Treatment of Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Development of novel thiazolidine-2,4-dione derivatives as PPAR-γ agonists through design, synthesis, computational docking, MD simulation, and comprehensive in vitro and in vivo evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The Action and Mode of Binding of Thiazolidinedione Ligands at Free Fatty Acid Receptor 1 - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide to the Synthesis of Ald-Ph-amido-C2-nitrate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a plausible synthetic pathway for Ald-Ph-amido-C2-nitrate, a valuable building block in medicinal chemistry and drug development, particularly in its role as a non-cleavable linker in Antibody-Drug Conjugates (ADCs). Due to the limited direct literature on the synthesis of this specific molecule, this guide outlines a robust, two-step synthetic route based on well-established chemical transformations. The proposed pathway involves the initial synthesis of an N-aryl-2-chloroacetamide intermediate, followed by the introduction of the nitrate (B79036) ester functionality.
Proposed Synthesis Pathway
The synthesis of this compound, chemically named N-(4-formylphenyl)-2-(nitrooxy)acetamide, can be logically approached in two primary stages:
-
Synthesis of N-(4-formylphenyl)-2-chloroacetamide: This initial step involves the acylation of 4-aminobenzaldehyde (B1209532) with chloroacetyl chloride. This is a standard and high-yielding reaction to form the amide backbone.
-
Introduction of the Nitrooxy Group: This transformation can be achieved through a two-step sequence involving the initial conversion of the chloro-intermediate to a hydroxy-intermediate, followed by nitration of the alcohol. This indirect route is often more reliable and higher-yielding than a direct nucleophilic substitution of the chloride with a nitrate salt.
A detailed workflow for this proposed synthesis is presented below.
Caption: Proposed three-step synthesis of this compound.
Experimental Protocols
The following protocols are based on established procedures for analogous chemical transformations and provide a detailed methodology for the proposed synthesis.
Step 1: Synthesis of N-(4-formylphenyl)-2-chloroacetamide
This procedure is adapted from the general synthesis of N-aryl-2-chloroacetamides.
Materials:
-
4-Aminobenzaldehyde
-
Chloroacetyl chloride
-
Triethylamine or an inorganic base (e.g., K₂CO₃, NaHCO₃)
-
Anhydrous dichloromethane (B109758) (DCM) or other suitable aprotic solvent
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4-aminobenzaldehyde (1.0 eq) and a suitable base (1.1-1.5 eq, e.g., triethylamine) in anhydrous DCM.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of chloroacetyl chloride (1.1 eq) in anhydrous DCM to the stirred mixture via the dropping funnel.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture sequentially with water, dilute HCl, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude N-(4-formylphenyl)-2-chloroacetamide by recrystallization or column chromatography.
Step 2: Synthesis of N-(4-formylphenyl)-2-hydroxyacetamide
This step involves the hydrolysis of the chloro-intermediate.
Materials:
-
N-(4-formylphenyl)-2-chloroacetamide
-
A suitable hydrolysis reagent (e.g., aqueous sodium hydroxide (B78521) or sodium formate (B1220265) followed by hydrolysis)
-
Solvent (e.g., water, acetone/water mixture)
-
Acid for neutralization (e.g., HCl)
Procedure:
-
Dissolve N-(4-formylphenyl)-2-chloroacetamide (1.0 eq) in a suitable solvent mixture (e.g., acetone/water).
-
Add an aqueous solution of a base such as sodium hydroxide (1.1 eq) and heat the mixture to reflux.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and neutralize with dilute HCl.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting N-(4-formylphenyl)-2-hydroxyacetamide by recrystallization or column chromatography.
Step 3: Synthesis of this compound (N-(4-formylphenyl)-2-(nitrooxy)acetamide)
This final step involves the nitration of the hydroxy-intermediate.
Materials:
-
N-(4-formylphenyl)-2-hydroxyacetamide
-
Fuming nitric acid
-
Sulfuric acid (catalytic amount) or acetic anhydride (B1165640)
-
Anhydrous DCM
Procedure:
-
In a flask cooled to 0 °C, carefully add N-(4-formylphenyl)-2-hydroxyacetamide (1.0 eq) to a pre-cooled mixture of fuming nitric acid and a catalytic amount of sulfuric acid (or acetic anhydride to form acetyl nitrate in situ).
-
Stir the reaction mixture at 0 °C and monitor its progress by TLC.
-
Once the reaction is complete, carefully pour the mixture onto crushed ice.
-
Extract the product with cold DCM.
-
Wash the organic layer with cold water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure at low temperature to avoid decomposition of the nitrate ester.
-
Purify the crude this compound by flash column chromatography on silica (B1680970) gel using a non-polar eluent system.
Data Presentation
The following tables summarize the expected quantitative data for the key compounds in this synthesis pathway. The values are illustrative and would need to be confirmed by experimental analysis.
Table 1: Physicochemical Properties of Key Compounds
| Compound Name | Chemical Formula | Molecular Weight ( g/mol ) | Appearance (Expected) |
| 4-Aminobenzaldehyde | C₇H₇NO | 121.14 | Yellowish solid |
| N-(4-formylphenyl)-2-chloroacetamide | C₉H₈ClNO₂ | 197.62 | Off-white solid |
| N-(4-formylphenyl)-2-hydroxyacetamide | C₉H₉NO₃ | 179.17 | White solid |
| This compound | C₉H₈N₂O₅ | 224.17 | Pale yellow oil/solid |
Table 2: Illustrative Reaction Parameters and Expected Yields
| Reaction Step | Key Reagents | Solvent | Temperature (°C) | Reaction Time (h) | Expected Yield (%) |
| N-(4-formylphenyl)-2-chloroacetamide Synthesis | Chloroacetyl chloride, Triethylamine | DCM | 0 to RT | 4-6 | 85-95 |
| N-(4-formylphenyl)-2-hydroxyacetamide Synthesis | Sodium hydroxide | Acetone/Water | Reflux | 2-4 | 70-85 |
| This compound Synthesis | Fuming nitric acid, Sulfuric acid | DCM | 0 | 1-2 | 50-70 |
Table 3: Expected Spectroscopic Data for this compound
| Spectroscopic Technique | Expected Key Signals |
| ¹H NMR (CDCl₃, 400 MHz) | δ 10.0 (s, 1H, -CHO), 8.5-8.0 (br s, 1H, -NH), 7.9 (d, 2H, Ar-H), 7.8 (d, 2H, Ar-H), 5.5 (s, 2H, -CH₂-O) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 191 (-CHO), 165 (C=O), 143 (Ar-C), 135 (Ar-C), 130 (Ar-CH), 120 (Ar-CH), 75 (-CH₂-O) |
| IR (KBr, cm⁻¹) | ~3300 (N-H stretch), ~1700 (C=O stretch, aldehyde), ~1660 (C=O stretch, amide), ~1620 & ~1280 (O-NO₂ stretch), ~1600 (C=C stretch, aromatic) |
| Mass Spectrometry (ESI+) | m/z = 225.04 [M+H]⁺, 247.02 [M+Na]⁺ |
Signaling Pathways and Logical Relationships
The synthesis of this compound is a linear sequence of reactions. The logical flow from starting materials to the final product is depicted below.
Caption: Logical progression of the this compound synthesis.
This in-depth guide provides a robust and scientifically sound pathway for the synthesis of this compound. The detailed experimental protocols, structured data tables, and clear visualizations are intended to be a valuable resource for researchers and professionals in the field of drug development. It is important to note that all synthetic procedures should be carried out by trained chemists in a well-equipped laboratory, adhering to all necessary safety precautions.
The Role of Non-Cleavable Linkers in Antibody-Drug Conjugates: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide explores the critical role of non-cleavable linkers in the design and function of Antibody-Drug Conjugates (ADCs). We will delve into their mechanism of action, compare their performance with cleavable counterparts, and provide detailed protocols for their evaluation, offering a comprehensive resource for professionals in the field of targeted cancer therapy.
Introduction: The Pivotal Role of the Linker in ADC Design
Antibody-Drug Conjugates (ADCs) are a class of targeted therapies that leverage the specificity of a monoclonal antibody (mAb) to deliver a potent cytotoxic payload directly to cancer cells.[1][2] This tripartite structure—antibody, payload, and linker—is engineered to maximize efficacy while minimizing off-target toxicity. The linker is a crucial component that dictates the ADC's stability in circulation, its drug-release mechanism, and ultimately, its overall therapeutic index.[3][4] Linkers are broadly classified into two categories: cleavable and non-cleavable, based on their mechanism of payload release.[2][3]
Mechanism of Action: The Journey of a Non-Cleavable ADC
Unlike cleavable linkers that are designed to break under specific physiological conditions, non-cleavable linkers form a highly stable bond between the antibody and the payload.[5] The release of the cytotoxic drug is entirely dependent on the intracellular processing of the ADC.[6]
The mechanism proceeds through the following steps:
-
Binding and Internalization: The ADC circulates systemically and binds to a specific target antigen on the surface of a cancer cell.[7]
-
Endocytosis: Upon binding, the cell internalizes the entire ADC-antigen complex through receptor-mediated endocytosis.[2][7]
-
Lysosomal Trafficking: The internalized vesicle traffics to and fuses with the lysosome, an organelle containing a host of powerful degradative enzymes.[2][8]
-
Antibody Catabolism: Within the acidic and enzyme-rich environment of the lysosome, the antibody component of the ADC is completely degraded by proteases into its constituent amino acids.[6][8]
-
Active Metabolite Formation: This proteolytic degradation liberates the payload, which remains attached to the linker and the amino acid residue (typically lysine (B10760008) or cysteine) to which it was originally conjugated.[8][9] This "payload-linker-amino acid" complex is the final, active cytotoxic metabolite.[9]
-
Lysosomal Egress and Cytotoxicity: The active metabolite must then be transported out of the lysosome into the cytoplasm to exert its cell-killing effect. For maytansinoid-based payloads like DM1, this transport is facilitated by specific lysosomal membrane proteins such as SLC46A3.[6][10] Once in the cytoplasm, the metabolite binds to its intracellular target (e.g., tubulin), leading to cell cycle arrest and apoptosis.[7]
This entire process is dependent on the ADC being trafficked to the lysosome for the complete digestion of the antibody.[9]
Advantages and Disadvantages of Non-Cleavable Linkers
The choice of a non-cleavable linker offers distinct advantages, primarily centered around stability, but also presents certain limitations.
Advantages:
-
Enhanced Plasma Stability: The robust covalent bond of a non-cleavable linker significantly reduces the risk of premature payload release in systemic circulation.[1][11] This leads to a more favorable pharmacokinetic profile and a wider therapeutic window.[1][6]
-
Reduced Off-Target Toxicity: By minimizing premature drug release, non-cleavable linkers decrease the exposure of healthy tissues to the potent cytotoxic payload, thereby reducing off-target toxicities.[1][6][12]
-
Improved Tolerability: The enhanced stability and lower off-target toxicity generally lead to better tolerability in preclinical and clinical settings.[11]
Disadvantages:
-
Limited Bystander Effect: The final active metabolite, which includes a charged amino acid, is typically hydrophilic and less membrane-permeable.[5][8] This prevents it from diffusing out of the target cell to kill adjacent, antigen-negative tumor cells—a phenomenon known as the "bystander effect."[5][12] This can be a limitation when treating heterogeneous tumors.
-
Dependence on Lysosomal Processing: The efficacy of non-cleavable ADCs is entirely reliant on efficient internalization and lysosomal degradation.[6][9] Tumors with mechanisms of resistance that impair these processes may be less susceptible.[9]
-
Payload Compatibility: Not all cytotoxic payloads retain their potency when attached to an amino acid and linker.[4] For example, the payload MMAE loses activity when derivatized with a non-cleavable linker, whereas MMAF retains its potency.[13]
Quantitative Data Presentation: A Comparative Overview
Direct, head-to-head comparisons of ADCs with cleavable versus non-cleavable linkers using the same antibody and payload are essential for understanding their relative performance. The following tables summarize key performance indicators from preclinical and clinical studies.
Table 1: Preclinical Plasma Stability and Cytotoxicity Comparison
| Linker Type | Payload | ADC Construct | Plasma Stability (% Intact ADC after 7 days, Rat) | In Vitro Cytotoxicity IC₅₀ (pmol/L) - HER2+ Cells | Reference(s) |
| Non-Cleavable | DM1 | Trastuzumab-SMCC-DM1 | >80% | 609 | [5][7] |
| Cleavable | MMAE | Trastuzumab-Val-Cit-MMAE | ~50% (Mouse) | 61 | [5][7] |
Note: Data is compiled from different studies for illustrative comparison and may not represent a direct head-to-head experiment. The difference in payload (DM1 vs. MMAE) also contributes to the variance in cytotoxicity.
Table 2: Clinical Efficacy of Ado-trastuzumab emtansine (T-DM1) in HER2+ Breast Cancer
| Clinical Trial | Treatment Arms | Median Progression-Free Survival (PFS) | Median Overall Survival (OS) | Grade ≥3 Adverse Events | Reference(s) |
| EMILIA | T-DM1 vs. Lapatinib + Capecitabine | 9.6 months vs. 6.4 months | 30.9 months vs. 25.1 months | 41% vs. 57% | [9][14] |
| KATHERINE | T-DM1 vs. Trastuzumab (Adjuvant) | 80.8% (at 7 yrs) vs. 67.1% (at 7 yrs) | 89.1% (at 7 yrs) vs. 84.4% (at 7 yrs) | 26.1% vs. 15.7% | [1][10] |
These tables highlight the superior stability of non-cleavable linkers and the significant clinical benefit demonstrated by T-DM1, a flagship ADC utilizing this technology.
Experimental Protocols
Evaluating the efficacy and stability of an ADC with a non-cleavable linker requires a series of well-defined experiments. Below are detailed methodologies for key assays.
In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of an ADC on antigen-positive and antigen-negative cell lines.
Materials:
-
Target (antigen-positive) and control (antigen-negative) cell lines
-
Complete cell culture medium (e.g., RPMI-1640 + 10% FBS)
-
ADC, unconjugated antibody, and free payload stock solutions
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Sterile 96-well flat-bottom plates
-
Humidified incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of medium. Incubate overnight to allow for cell attachment.[1][9][11]
-
ADC Treatment: Prepare serial dilutions of the ADC, unconjugated antibody, and free payload in culture medium. Remove the old medium from the cells and add 100 µL of the diluted compounds to the respective wells. Include untreated cells as a viability control.[11]
-
Incubation: Incubate the plate for a period that allows for ADC processing and cytotoxicity, typically 96-144 hours.[7]
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.[9][11]
-
Formazan Solubilization: Carefully aspirate the medium from each well without disturbing the cells or formazan crystals. Add 150 µL of solubilization solution (e.g., DMSO) to each well and place the plate on an orbital shaker for 15 minutes to dissolve the crystals.[9]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.[1]
-
Data Analysis: Calculate cell viability as a percentage relative to the untreated control. Plot the viability against the log of the ADC concentration and use a non-linear regression model to determine the IC₅₀ value.
Plasma Stability Assay
Objective: To assess the stability of the ADC and quantify the extent of drug deconjugation in plasma over time.
Materials:
-
ADC stock solution
-
Freshly collected plasma (e.g., human, mouse, rat)
-
Phosphate-buffered saline (PBS)
-
Immunocapture reagents (e.g., Protein A magnetic beads or target antigen-coated beads)
-
LC-MS/MS system
-
Incubator (37°C)
Procedure:
-
Incubation: Spike the ADC into plasma at a defined concentration. Incubate the samples at 37°C. Collect aliquots at various time points (e.g., 0, 24, 48, 96, 168 hours).[15]
-
Immunocapture: To isolate the ADC from plasma proteins, add Protein A or antigen-coated magnetic beads to the plasma aliquots. Incubate to allow binding.[3][15]
-
Washing: Use a magnetic rack to separate the beads and wash them several times with PBS to remove unbound plasma components.
-
Elution & Reduction (for DAR analysis): Elute the ADC from the beads. To determine the average Drug-to-Antibody Ratio (DAR), the ADC is often reduced to separate the light and heavy chains before analysis.
-
LC-MS/MS Analysis: Analyze the samples using a liquid chromatography-mass spectrometry (LC-MS/MS) system to quantify the amount of intact, conjugated ADC or to determine the average DAR remaining at each time point.[3][12]
-
Data Analysis: Plot the percentage of intact ADC or the average DAR as a function of time to determine the stability profile and half-life of the ADC in plasma.
In Vivo Efficacy Study (Xenograft Model)
Objective: To evaluate the anti-tumor activity of the ADC in a living organism.
Materials:
-
Immunocompromised mice (e.g., athymic nude or NOD-scid)
-
Human cancer cell line known to be sensitive to the ADC
-
ADC, unconjugated antibody, and vehicle control solutions
-
Calipers for tumor measurement
-
Sterile syringes and needles
Procedure:
-
Tumor Implantation: Subcutaneously inject a suspension of tumor cells into the flank of the mice.[8][16]
-
Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Monitor tumor volume regularly using caliper measurements (Volume = 0.5 x Length x Width²).[17][18]
-
Group Randomization: Once tumors reach the desired size, randomize the mice into treatment groups (e.g., vehicle control, unconjugated antibody, ADC low dose, ADC high dose), with 5-10 mice per group.[8]
-
Dosing: Administer the treatments, typically via intravenous (IV) injection, according to the planned dosing schedule (e.g., a single dose or weekly doses).[17]
-
Monitoring: Monitor tumor volume, body weight (as an indicator of toxicity), and the general health of the animals several times per week.[8][18]
-
Study Endpoint: The study is concluded when tumors in the control group reach a predetermined maximum size, or if significant toxicity is observed. Tumors are often excised and weighed at the end of the study.[17]
-
Data Analysis: Plot the mean tumor volume for each group over time. Calculate the tumor growth inhibition (TGI) to quantify the anti-tumor effect. Use statistical analysis to determine the significance of the observed differences between treatment groups.
Conclusion
Non-cleavable linkers are a cornerstone of modern ADC design, offering unparalleled plasma stability that translates into a wider therapeutic window and reduced off-target toxicity.[11][12] The clinical success of ado-trastuzumab emtansine (T-DM1) serves as a powerful validation of this approach. While they lack a bystander effect, their robust and predictable mechanism of action makes them an excellent choice for treating tumors with high and homogeneous antigen expression.[8][12] A thorough understanding of their intracellular processing and the application of rigorous experimental protocols are paramount for the successful development of the next generation of highly effective and well-tolerated ADCs based on non-cleavable linker technology.
References
- 1. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 2. A Two-Step Immunocapture Assay for ADCs Characterization - Creative Biolabs [creative-biolabs.com]
- 3. A Two-Step Immunocapture LC/MS/MS Assay for Plasma Stability and Payload Migration Assessment of Cysteine-Maleimide-Based Antibody Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
- 6. academic.oup.com [academic.oup.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. SLC46A3 Is Required to Transport Catabolites of Noncleavable Antibody Maytansine Conjugates from the Lysosome to the Cytoplasm - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Assessing ADC Plasma Stability by LC-MS Methods | Springer Nature Experiments [experiments.springernature.com]
- 13. researchgate.net [researchgate.net]
- 14. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 16. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. biorxiv.org [biorxiv.org]
The Architecture of Precision: A Technical Guide to Ald-Ph-amido-C2-nitrate for Targeted Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of Ald-Ph-amido-C2-nitrate, a non-cleavable linker technology integral to the advancement of targeted drug delivery systems, particularly Antibody-Drug Conjugates (ADCs). While specific proprietary data for this exact molecule is limited in the public domain, this paper consolidates available information and presents representative methodologies to illuminate its role and application in modern therapeutic development.
Introduction: The Imperative for Targeted Therapies
The evolution of cancer therapy is marked by a progressive shift towards precision medicine, aiming to maximize therapeutic efficacy while minimizing off-target toxicity. Antibody-Drug Conjugates (ADCs) represent a cornerstone of this paradigm. ADCs are complex biotherapeutics composed of three primary components: a monoclonal antibody (mAb) for specific targeting of tumor-associated antigens, a highly potent cytotoxic payload, and a chemical linker that connects the two. The linker is a critical determinant of the ADC's stability, pharmacokinetics, and mechanism of action.
This compound is classified as a non-cleavable linker, a category known for its high plasma stability.[1] Unlike cleavable linkers that are designed to release the payload in response to specific triggers in the tumor microenvironment, non-cleavable linkers rely on the complete lysosomal degradation of the antibody component to liberate the cytotoxic agent.[2][3] This mechanism offers a distinct advantage in reducing premature drug release and associated systemic toxicity.
Core Properties of this compound
This compound is identified as a thiazolidine (B150603) derivative, a structural motif that contributes to its stability.[4] Its non-cleavable nature ensures that the cytotoxic payload remains firmly attached to the antibody in systemic circulation, thereby enhancing the therapeutic window. The release of the active drug, in the form of a payload-linker-amino acid complex, occurs only after the ADC has been internalized by the target cancer cell and trafficked to the lysosome.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Chemical Class | Thiazolidine Derivative | [4] |
| Linker Type | Non-cleavable | [4] |
| CAS Number | 141534-26-1 | - |
| Predicted Density | 1.345 g/cm³ | - |
| Solubility | ≥ 2.08 mg/mL (3.51 mM) | - |
| Purity (Typical) | >98% | - |
Mechanism of Action: A Lysosome-Dependent Pathway
The therapeutic action of an ADC employing a non-cleavable linker like this compound is a multi-step process that relies on the cellular machinery of the target cancer cell.
Experimental Protocols
While a specific, publicly available synthesis protocol for this compound is not available, the following sections provide representative experimental methodologies for the synthesis of a related thiazolidine-based linker, its conjugation to a monoclonal antibody, and the subsequent in vitro and in vivo evaluation of the resulting ADC.
Representative Synthesis of a Thiazolidine-Based Linker
This protocol is based on the general principles of thiazolidine synthesis from aldehydes and cysteine derivatives.
Methodology:
-
Reaction Setup: To a solution of an appropriate aromatic aldehyde (1.0 eq) in ethanol, add L-cysteine ethyl ester hydrochloride (1.2 eq) and triethylamine (B128534) (1.5 eq).
-
Reaction: Stir the reaction mixture at room temperature for 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, concentrate the reaction mixture under reduced pressure. Redissolve the residue in ethyl acetate (B1210297) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by silica (B1680970) gel column chromatography.
-
Characterization: Characterize the purified thiazolidine linker by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity.
Conjugation of the Linker-Payload to a Monoclonal Antibody
This protocol describes a typical conjugation process to cysteine residues of a partially reduced antibody.
Methodology:
-
Antibody Reduction: Partially reduce the monoclonal antibody (e.g., 10 mg/mL in PBS) with a reducing agent such as tris(2-carboxyethyl)phosphine (B1197953) (TCEP) at a molar ratio of 2.5:1 (TCEP:mAb) at 37°C for 1 hour.
-
Purification of Reduced mAb: Remove excess TCEP by passing the solution through a desalting column equilibrated with PBS.
-
Conjugation: Immediately add the maleimide-functionalized linker-payload (dissolved in DMSO) to the reduced antibody at a molar ratio of 5:1 (linker-payload:mAb).
-
Reaction: Gently mix and allow the reaction to proceed at 4°C for 4 hours.
-
Quenching: Quench the reaction by adding excess N-acetylcysteine.
-
Purification of ADC: Purify the resulting ADC using size-exclusion chromatography (SEC) to remove unconjugated linker-payload and other small molecules.
-
Characterization of ADC: Characterize the purified ADC to determine the drug-to-antibody ratio (DAR), aggregation levels, and purity using techniques such as Hydrophobic Interaction Chromatography (HIC), SEC, and mass spectrometry.
In Vitro Stability Assay
Methodology:
-
Incubation: Incubate the ADC at a concentration of 1 mg/mL in human plasma at 37°C.
-
Time Points: Collect aliquots at various time points (e.g., 0, 24, 48, 96, and 168 hours).
-
Analysis: Analyze the aliquots by an affinity capture LC-MS method to determine the percentage of intact ADC remaining and to identify any degradation products.
Table 2: Representative In Vitro Plasma Stability of ADCs with Non-Cleavable Linkers
| ADC Construct | Plasma Source | Time (days) | % Intact ADC Remaining |
| Trastuzumab-MCC-DM1 | Human | 7 | >95% |
| Anti-CD22-SMCC-DM1 | Rat | 7 | >90% |
| Anti-EpCAM-MC-MMAF | Mouse | 5 | >92% |
Note: This table presents representative data for well-characterized non-cleavable linkers to illustrate the expected high stability.
In Vitro Cytotoxicity Assay
Methodology:
-
Cell Seeding: Seed target antigen-positive and antigen-negative cancer cell lines in 96-well plates and allow them to adhere overnight.
-
Treatment: Treat the cells with serial dilutions of the ADC, a non-targeted control ADC, and the free payload.
-
Incubation: Incubate the cells for 72-96 hours.
-
Viability Assessment: Measure cell viability using a suitable assay (e.g., MTT or CellTiter-Glo®).
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) for each compound.
Table 3: Representative In Vitro Cytotoxicity of an ADC with a Non-Cleavable Linker
| Cell Line | Antigen Expression | Compound | IC50 (ng/mL) |
| SK-BR-3 | HER2+++ | Trastuzumab-MCC-DM1 | 15 |
| BT-474 | HER2+++ | Trastuzumab-MCC-DM1 | 25 |
| MDA-MB-468 | HER2- | Trastuzumab-MCC-DM1 | > 10,000 |
| SK-BR-3 | HER2+++ | Non-targeted ADC | > 10,000 |
Note: This table illustrates the expected target-specific cytotoxicity of an ADC with a non-cleavable linker.
In Vivo Efficacy Study in a Xenograft Model
Methodology:
-
Model System: Use immunodeficient mice (e.g., NOD-SCID) bearing subcutaneous xenografts of a human tumor cell line that expresses the target antigen.
-
Treatment Groups: Establish treatment groups including vehicle control, a non-targeted control ADC, and the test ADC at various dose levels.
-
Dosing: Administer the ADCs intravenously once tumors reach a predetermined size.
-
Monitoring: Measure tumor volumes and body weights 2-3 times per week.
-
Endpoint: The study is terminated when tumors in the control group reach a specified size. Tumors are then excised for further analysis.
-
Data Analysis: Analyze tumor growth inhibition and assess statistical significance between treatment groups.
Conclusion
This compound, as a non-cleavable thiazolidine-based linker, represents a critical technology in the design of stable and effective Antibody-Drug Conjugates. Its mechanism of action, which relies on lysosomal degradation of the antibody, minimizes premature payload release and offers a favorable safety profile. While detailed experimental data for this specific linker is not widely available, the representative protocols and data presented in this guide provide a robust framework for researchers and drug developers to understand, synthesize, and evaluate ADCs incorporating similar non-cleavable linker technologies. The continued exploration and optimization of such linkers will undoubtedly pave the way for the next generation of highly targeted and potent cancer therapeutics.
References
Methodological & Application
Application Notes and Protocols for the Conjugation of Ald-Ph-amido-C2-nitrate to Monoclonal Antibodies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) represent a rapidly growing class of biotherapeutics that combine the high specificity of a monoclonal antibody (mAb) with the potent cytotoxic effects of a small molecule drug.[1][2] The linker, which connects the antibody to the cytotoxic payload, is a critical component that influences the stability, efficacy, and safety of the ADC.[3] This document provides a detailed protocol for the conjugation of a novel linker, Ald-Ph-amido-C2-nitrate, to monoclonal antibodies.
This compound is a noncleavable ADC linker.[4] The "Ald" designation in its nomenclature strongly suggests the presence of an aldehyde functional group. This allows for covalent attachment to the antibody via reaction with primary amines, such as those on the side chains of lysine (B10760008) residues, through reductive amination. This process forms a stable secondary amine bond, securely tethering the linker and its associated payload to the antibody.
These application notes will describe a comprehensive protocol for the conjugation of this compound to a monoclonal antibody, including the reaction, purification of the conjugate, and subsequent characterization to determine key quality attributes such as the drug-to-antibody ratio (DAR).
Principle of the Method: Reductive Amination
The conjugation of this compound to a monoclonal antibody is achieved through a two-step reductive amination process. First, the aldehyde group on the linker reacts with a primary amine on the antibody (primarily the ε-amine of lysine residues) to form a Schiff base intermediate. This reaction is reversible. In the second step, a reducing agent, such as sodium cyanoborohydride (NaBH₃CN), is introduced to selectively reduce the imine of the Schiff base to a stable secondary amine, thus forming a covalent bond between the linker and the antibody.[5][6] The pH of the reaction buffer is a critical parameter, as the formation of the Schiff base is favored at slightly alkaline pH, while the reduction step is efficient at a slightly acidic to neutral pH.[7]
An alternative and more advanced method for aldehyde conjugation is the Hydrazino-iso-Pictet-Spengler (HIPS) ligation, which forms a highly stable carbon-carbon bond between the antibody and the linker-payload.[3][8]
Experimental Protocols
Materials and Reagents
-
Monoclonal Antibody (mAb): Purity >95%, at a concentration of 5-10 mg/mL. The antibody should be in a buffer free of primary amines, such as Tris or glycine.[9] Phosphate-buffered saline (PBS) at pH 7.4 is recommended.
-
This compound linker-payload: The linker should be pre-loaded with the cytotoxic drug of choice.
-
Conjugation Buffer: 100 mM Sodium Phosphate, 150 mM NaCl, pH 7.4.
-
Reducing Agent: 1 M Sodium Cyanoborohydride (NaBH₃CN) in 10 mM NaOH. Prepare fresh.
-
Quenching Solution: 1 M Tris-HCl, pH 7.4.
-
Solvent for Linker: Anhydrous Dimethyl Sulfoxide (DMSO).
-
Purification:
-
Desalting columns (e.g., Sephadex G-25) for buffer exchange and removal of excess reagents.
-
Hydrophobic Interaction Chromatography (HIC) column for separation of ADC species with different DARs.
-
Size Exclusion Chromatography (SEC) column for analysis of aggregation.
-
-
Mobile Phases for HIC:
-
Mobile Phase A: 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0.
-
Mobile Phase B: 50 mM Sodium Phosphate, pH 7.0, with 20% (v/v) isopropanol.
-
-
Mobile Phase for SEC: 100 mM Sodium Phosphate, 200 mM NaCl, pH 6.8.
Pre-Conjugation Antibody Preparation
-
If the antibody is in a buffer containing primary amines (e.g., Tris), perform a buffer exchange into the Conjugation Buffer using a desalting column.
-
Adjust the concentration of the antibody to 10 mg/mL in Conjugation Buffer.
-
Filter the antibody solution through a 0.22 µm sterile filter.
Conjugation Reaction
-
Prepare a 10 mM stock solution of the this compound linker-payload in anhydrous DMSO.
-
In a reaction vessel, add the desired molar excess of the linker-payload stock solution to the antibody solution. Typical molar ratios of linker to antibody range from 5:1 to 20:1.
-
Gently mix the reaction and allow it to proceed for 1 hour at room temperature.
-
Add the sodium cyanoborohydride solution to a final concentration of 20 mM.
-
Incubate the reaction for 16-24 hours at 4°C with gentle agitation.
-
To quench the reaction, add the Quenching Solution to a final concentration of 50 mM and incubate for 30 minutes at room temperature.
Purification of the Antibody-Drug Conjugate
-
Remove unreacted linker-payload and reducing agent by passing the quenched reaction mixture through a desalting column equilibrated with a suitable buffer, such as PBS pH 7.4.
-
For preparative separation of ADC species with different DARs, perform Hydrophobic Interaction Chromatography (HIC).
-
Equilibrate the HIC column with Mobile Phase A.
-
Load the desalted ADC sample onto the column.
-
Elute the bound ADC using a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over 30 column volumes.
-
Collect fractions corresponding to the desired DAR species.
-
-
Pool the fractions containing the desired ADC and perform a buffer exchange into a formulation buffer using a desalting column.
-
Filter the final purified ADC solution through a 0.22 µm sterile filter and store at 4°C.
Visualization of Workflow and Reaction
Caption: Workflow for the conjugation of this compound to a monoclonal antibody.
Caption: Reaction scheme for reductive amination of an antibody with an aldehyde-containing linker.
Data Presentation
Table 1: Reaction Parameters and Expected Outcomes
| Parameter | Range | Expected Outcome |
| Linker:Antibody Molar Ratio | 5:1 - 20:1 | Increasing DAR with higher ratio |
| Antibody Concentration | 5 - 15 mg/mL | Higher concentration can improve reaction kinetics |
| pH | 7.0 - 8.0 | Optimal for Schiff base formation and reduction |
| Temperature | 4 - 25 °C | 4°C for overnight incubation to maintain antibody stability |
| Reaction Time | 12 - 24 hours | Sufficient time for completion of the reduction step |
| Example Results | ||
| 5:1 Molar Ratio | Average DAR of 2-3 | |
| 10:1 Molar Ratio | Average DAR of 3-4 | |
| 20:1 Molar Ratio | Average DAR of 4-5 |
Table 2: Characterization of the ADC
| Analytical Method | Purpose | Typical Results |
| UV-Vis Spectroscopy | Determine protein concentration and average DAR.[][11] | Provides an initial estimate of the average DAR based on the absorbance of the antibody and the payload.[12] |
| Size Exclusion Chromatography (SEC) | Quantify high molecular weight species (aggregates).[13] | A monomer peak with >95% purity is desirable. Aggregates should be minimal. |
| Hydrophobic Interaction Chromatography (HIC) | Determine DAR distribution and average DAR.[14][15] | A chromatogram showing peaks for unconjugated antibody (DAR 0) and various ADC species (DAR 2, 4, 6, 8). The area under each peak is used to calculate the average DAR.[16] |
| Mass Spectrometry (MS) | Precise mass measurement to confirm conjugation and determine DAR.[17] | Provides the mass of the intact ADC, allowing for accurate calculation of the number of conjugated linkers. |
ADC Stability Testing Protocol
The stability of the final ADC product is crucial for its therapeutic efficacy and safety.[18]
Short-term Stability
-
Aliquot the purified ADC into multiple vials at a concentration of 1 mg/mL in the formulation buffer.
-
Incubate the vials at 4°C, 25°C, and 40°C.
-
At time points of 0, 1, 2, and 4 weeks, remove one vial from each temperature.
-
Analyze the samples using SEC-HPLC to measure the percentage of aggregation and HIC-HPLC to determine any change in the average DAR, which would indicate linker instability.
Plasma Stability
-
Incubate the ADC in human plasma at 37°C.[19]
-
At various time points (e.g., 0, 24, 48, 72 hours), take aliquots of the plasma sample.
-
Isolate the ADC from the plasma using an appropriate method, such as affinity chromatography with Protein A/G.
-
Analyze the isolated ADC by HIC-HPLC or LC-MS to determine the average DAR and the presence of any released payload. A stable ADC will show minimal change in DAR over time.[19]
Table 3: Example Stability Data for an ADC
| Storage Condition | Time Point | Aggregation (%) by SEC | Average DAR by HIC |
| 4°C | 0 weeks | 1.2 | 3.8 |
| 4 weeks | 1.5 | 3.8 | |
| 25°C | 0 weeks | 1.2 | 3.8 |
| 4 weeks | 2.8 | 3.7 | |
| 40°C | 0 weeks | 1.2 | 3.8 |
| 4 weeks | 8.5 | 3.5 |
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low DAR | - Inefficient reaction. - Linker-payload instability. - Inactive reducing agent. | - Increase the molar ratio of the linker-payload. - Ensure the linker-payload is fully dissolved in DMSO. - Prepare a fresh solution of sodium cyanoborohydride. |
| High Levels of Aggregation | - High concentration of organic solvent (DMSO). - Unfavorable buffer conditions. - Instability of the antibody at reaction temperature. | - Keep the DMSO concentration below 10% (v/v). - Optimize the pH and ionic strength of the conjugation buffer. - Perform the reaction at a lower temperature (e.g., 4°C). |
| Broad Peaks in HIC | - Heterogeneity of the ADC. - On-column degradation. | - This can be inherent to lysine conjugations. HIC purification can be used to isolate more homogeneous species. - Ensure mobile phases are freshly prepared and the column is properly equilibrated. |
These protocols and application notes are intended for research use only and should be adapted and optimized for specific antibodies and linker-payloads.
References
- 1. chromatographytoday.com [chromatographytoday.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Hydrazinyl-Iso-Pictet-Spengler (HIPS) ligation as a novel method for the generation of highly stable, site-specifically modified antibody drug conjugates (ADCs) [morressier.com]
- 4. Quantitative analysis of cellular processing of Antibody-Drug Conjugates [dspace.mit.edu]
- 5. Improved Procedure for Direct Coupling of Carbohydrates to Proteins via Reductive Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. biopharminternational.com [biopharminternational.com]
- 8. Aldehyde Tag Coupled with HIPS Chemistry Enables the Production of ADCs Conjugated Site-Specifically to Different Antibody Regions with Distinct in Vivo Efficacy and PK Outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antibody Conjugation Protocol | AAT Bioquest [aatbio.com]
- 11. pharmiweb.com [pharmiweb.com]
- 12. Analysis of drug-to-antibody ratio (DAR) and drug load distribution - ProteoGenix [proteogenix.science]
- 13. mdpi.com [mdpi.com]
- 14. tools.thermofisher.com [tools.thermofisher.com]
- 15. Evaluation of hydrophobic‐interaction chromatography resins for purification of antibody‐drug conjugates using a mimetic model with adjustable hydrophobicity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. molnar-institute.com [molnar-institute.com]
- 17. sciex.com [sciex.com]
- 18. Physical and Chemical Stability Analysis of ADCs - Creative Proteomics [creative-proteomics.com]
- 19. ADC Plasma Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
Application Notes and Protocols for ADC Synthesis using an Aldehyde-Reactive Linker
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed experimental framework for the synthesis of antibody-drug conjugates (ADCs) utilizing an aldehyde-reactive linker, exemplified by a conceptual "Ald-Ph-amido-C2-nitrate" linker. The protocols described herein are based on the well-established aldehyde tag technology, which enables site-specific conjugation of payloads to antibodies, leading to homogeneous ADC preparations.
Introduction to Aldehyde Tag-Based ADC Synthesis
Site-specific conjugation is a critical aspect of modern ADC development, offering superior control over the drug-to-antibody ratio (DAR) and the location of payload attachment compared to stochastic methods. This leads to improved pharmacokinetics, therapeutic index, and overall clinical performance. The aldehyde tag technology is a chemoenzymatic approach that introduces a bioorthogonal aldehyde group at a specific site on the antibody. This is achieved by the co-expression of the antibody with a formylglycine-generating enzyme (FGE), which recognizes a short consensus sequence (e.g., CXPXR) engineered into the antibody backbone and converts the cysteine residue within this tag to a Cα-formylglycine (fGly) residue.[1][2][3] The resulting aldehyde serves as a chemical handle for the covalent attachment of a payload via an aldehyde-reactive linker.
The "this compound" linker is a conceptual non-cleavable linker designed for this purpose. Based on its nomenclature and available information on similar compounds, it is likely a thiazolidine (B150603) derivative, which acts as a protected aldehyde.[4] The thiazolidine can be deprotected to reveal the aldehyde for conjugation. The synthesis of the ADC is then typically achieved using chemistries that form stable bonds with the aldehyde, such as the Hydrazino-iso-Pictet-Spengler (HIPS) ligation, which results in a stable carbon-carbon bond.[5][6][7]
Experimental Protocols
This section details the key experimental procedures for generating a site-specific ADC using the aldehyde tag technology and an aldehyde-reactive linker.
Protocol 1: Generation of an Aldehyde-Tagged Antibody
This protocol describes the generation of a monoclonal antibody (mAb) containing a site-specific aldehyde tag through the co-expression of the antibody and FGE in mammalian cells.
Materials:
-
Expression vectors for the antibody heavy and light chains, with one chain containing the aldehyde tag sequence (e.g., LCTPSR).
-
Expression vector for human formylglycine-generating enzyme (FGE).
-
Mammalian expression system (e.g., ExpiCHO-S™ cells).
-
Cell culture medium and supplements.
-
Transfection reagent.
-
Protein A affinity chromatography resin.
-
Purification buffers (binding, elution, and neutralization buffers).
-
Phosphate-buffered saline (PBS).
Procedure:
-
Vector Construction: Using standard molecular biology techniques, insert the coding sequence for the aldehyde tag (e.g., LCTPSR) into the desired location within the gene of either the antibody light chain or heavy chain.
-
Cell Culture and Transfection:
-
Culture ExpiCHO-S™ cells according to the manufacturer's protocol.
-
On the day of transfection, dilute the expression vectors for the antibody heavy chain, light chain (containing the aldehyde tag), and FGE in the appropriate transfection medium.
-
Mix the DNA with the transfection reagent and incubate to form DNA-transfection reagent complexes.
-
Add the complexes to the cell culture.
-
-
Antibody Expression and Harvest:
-
Incubate the transfected cells for the desired expression period (typically 8-14 days).
-
Monitor cell viability and antibody titer.
-
Harvest the cell culture supernatant containing the secreted aldehyde-tagged antibody by centrifugation to remove cells and debris.
-
-
Antibody Purification:
-
Equilibrate a Protein A affinity chromatography column with binding buffer.
-
Load the clarified cell culture supernatant onto the column.
-
Wash the column extensively with binding buffer to remove unbound proteins.
-
Elute the bound antibody using an appropriate elution buffer (e.g., low pH glycine (B1666218) buffer).
-
Neutralize the eluted antibody immediately with a neutralization buffer.
-
Perform buffer exchange into PBS.
-
-
Characterization:
-
Determine the antibody concentration using a spectrophotometer at 280 nm.
-
Assess the purity of the antibody by SDS-PAGE and size-exclusion chromatography (SEC).
-
Confirm the conversion of the cysteine in the aldehyde tag to formylglycine using mass spectrometry.
-
Protocol 2: Preparation of the Aldehyde-Reactive Linker-Payload
This protocol outlines a general procedure for the synthesis of a linker-payload conjugate ready for reaction with the aldehyde-tagged antibody. This assumes the "this compound" is a protected aldehyde (thiazolidine) that requires deprotection.
Materials:
-
This compound (as a thiazolidine derivative).
-
Cytotoxic payload with a suitable functional group for conjugation (e.g., an amine).
-
Coupling reagents (e.g., HATU, EDC/NHS).
-
Organic solvents (e.g., DMF, DMSO).
-
Deprotection reagent (e.g., mild acid or a specific reagent for thiazolidine cleavage).
-
Purification system (e.g., HPLC).
Procedure:
-
Payload Activation (if necessary): If the payload does not have a suitable functional group, it may need to be derivatized. For a payload with a carboxylic acid, it can be activated with EDC/NHS to form an NHS ester.
-
Linker-Payload Conjugation:
-
Dissolve the payload and the "this compound" linker in an appropriate organic solvent.
-
Add the coupling reagents and stir the reaction at room temperature until completion (monitor by TLC or LC-MS).
-
Purify the resulting linker-payload conjugate by HPLC.
-
-
Deprotection of the Aldehyde:
-
Dissolve the purified linker-payload conjugate in a suitable solvent.
-
Add the deprotection reagent to hydrolyze the thiazolidine and unmask the aldehyde. The specific conditions will depend on the nature of the thiazolidine protecting group.
-
Monitor the reaction for completion.
-
Purify the final aldehyde-reactive linker-payload by HPLC.
-
-
Characterization: Confirm the identity and purity of the final product by mass spectrometry and NMR.
Protocol 3: ADC Synthesis via Hydrazino-iso-Pictet-Spengler (HIPS) Ligation
This protocol describes the conjugation of the aldehyde-reactive linker-payload to the aldehyde-tagged antibody using the HIPS chemistry.[6][8]
Materials:
-
Purified aldehyde-tagged antibody.
-
Purified aldehyde-reactive linker-payload.
-
Reaction buffer (e.g., pH 6.0-7.0 buffer, such as histidine or citrate (B86180) buffer).
-
Aniline (B41778) (as a catalyst).
-
Purification system (e.g., SEC or hydrophobic interaction chromatography - HIC).
-
Storage buffer (e.g., PBS).
Procedure:
-
Conjugation Reaction:
-
In a reaction vessel, combine the aldehyde-tagged antibody with the aldehyde-reactive linker-payload in the reaction buffer. A typical molar excess of the linker-payload is used.
-
Add aniline as a catalyst.
-
Incubate the reaction at a controlled temperature (e.g., 25-37°C) for a specified time (e.g., 12-24 hours).
-
-
Purification of the ADC:
-
Remove the excess linker-payload and other small molecules by SEC or dialysis into the storage buffer.
-
For further purification and to separate different DAR species, HIC can be employed.
-
-
Characterization of the ADC:
-
Drug-to-Antibody Ratio (DAR): Determine the average DAR using techniques such as UV-Vis spectroscopy (if the drug has a distinct absorbance), HIC, or mass spectrometry.
-
Purity and Aggregation: Assess the purity and the presence of aggregates by SDS-PAGE and SEC.
-
In Vitro Cell-Based Assays: Evaluate the potency of the ADC using in vitro cytotoxicity assays on relevant cancer cell lines.
-
Data Presentation
The following table summarizes typical quantitative data obtained from the synthesis of ADCs using the aldehyde tag and HIPS chemistry.
| Parameter | Typical Value | Method of Analysis | Reference |
| Antibody Titer | 100 - 1500 mg/L | Protein A or Protein L HPLC | [9] |
| Drug-to-Antibody Ratio (DAR) | 1.5 - 2.0 | HIC, Mass Spectrometry | [6][9] |
| Percentage of Monomeric ADC | > 95% | Size-Exclusion Chromatography (SEC) | [9] |
| Conjugation Efficiency | > 90% | HIC, Mass Spectrometry | [5] |
| In Vitro Potency (IC50) | Varies by payload and target | Cell Viability Assay | [6] |
Visualizations
Experimental Workflow
Caption: Experimental workflow for ADC synthesis.
HIPS Ligation Mechanism
Caption: HIPS ligation reaction mechanism.
General ADC Mechanism of Action
Caption: General mechanism of action of an ADC.
References
- 1. Leveraging Formylglycine-Generating Enzyme for Production of Site-Specifically Modified Bioconjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Site-specific chemical protein conjugation using genetically encoded aldehyde tags - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ovid.com [ovid.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Hydrazinyl-Iso-Pictet-Spengler (HIPS) ligation as a novel method for the generation of highly stable, site-specifically modified antibody drug conjugates [morressier.com]
- 9. mdpi.com [mdpi.com]
Application Notes and Protocols for Ald-Ph-amido-C2-nitrate in Prostate Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ald-Ph-amido-C2-nitrate is a thiazolidine (B150603) derivative that functions as a non-cleavable linker for the synthesis of Antibody-Drug Conjugates (ADCs).[1][2] In the context of prostate cancer research, this linker is not a therapeutic agent itself but is a critical component for developing targeted cancer therapies. ADCs are a promising class of biopharmaceuticals that combine the specificity of a monoclonal antibody with the potency of a cytotoxic agent, enabling targeted delivery to cancer cells while minimizing systemic toxicity.[3][4][5]
The application of this compound in prostate cancer research lies in its ability to covalently link a monoclonal antibody that targets a prostate cancer-specific antigen to a potent cytotoxic payload. The non-cleavable nature of this linker ensures that the cytotoxic drug is only released upon the complete degradation of the antibody within the cancer cell, offering a stable and controlled drug delivery system.[6][7]
Mechanism of Action in Antibody-Drug Conjugates
An ADC constructed using this compound would follow a multi-step mechanism of action:
-
Target Binding: The monoclonal antibody component of the ADC specifically recognizes and binds to a tumor-associated antigen that is overexpressed on the surface of prostate cancer cells. Common targets in prostate cancer include Prostate-Specific Membrane Antigen (PSMA), Six-Transmembrane Epithelial Antigen of the Prostate 1 (STEAP1), and Trophoblast cell-surface antigen 2 (TROP-2).[4][8][9]
-
Internalization: Upon binding, the ADC-antigen complex is internalized by the cancer cell through receptor-mediated endocytosis.[3]
-
Lysosomal Trafficking: The internalized ADC is trafficked to the lysosome.
-
Payload Release: Inside the lysosome, the antibody portion of the ADC is degraded by lysosomal proteases. Due to the non-cleavable nature of the this compound linker, the cytotoxic payload is released with the linker and its amino acid attachment still intact.[6][7]
-
Cytotoxicity: The released payload can then exert its cytotoxic effect, leading to the death of the cancer cell.
Data Presentation: ADC Targets in Prostate Cancer
The following table summarizes key antigens that are currently being investigated as targets for ADCs in prostate cancer.
| Target Antigen | Expression in Prostate Cancer | ADC in Clinical Trials (Example) | Reference |
| PSMA (Prostate-Specific Membrane Antigen) | Highly overexpressed on the surface of prostate cancer cells, with low expression in normal tissues. | PSMA ADC | [3][8] |
| STEAP1 (Six-Transmembrane Epithelial Antigen of the Prostate 1) | Overexpressed in prostate cancer and other solid tumors. | DSTP3086S | [4][8] |
| TROP-2 (Trophoblast cell-surface antigen 2) | Highly expressed in a variety of epithelial cancers, including prostate cancer. | Sacituzumab govitecan | [8] |
| B7-H3 (CD276) | Overexpressed in primary and metastatic prostate cancer, correlating with poor prognosis. | MGC018 | [9] |
| DLL3 (Delta-like protein 3) | Expressed in neuroendocrine prostate cancer. | Rovalpituzumab tesirine | [8] |
Experimental Protocols
General Workflow for ADC Synthesis
Representative Protocol for ADC Synthesis using this compound
Materials:
-
Prostate cancer-specific monoclonal antibody (e.g., anti-PSMA)
-
This compound linker
-
Cytotoxic payload with a compatible functional group (e.g., an amine-containing payload)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or other carbodiimide (B86325) crosslinker
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Size-exclusion chromatography (SEC) column
-
Spectrophotometer and other analytical equipment
Procedure:
Part 1: Activation of this compound (if necessary)
Note: this compound may need to be derivatized to an active ester (e.g., NHS ester) for efficient conjugation to the antibody.
-
Dissolve this compound and NHS in anhydrous DMF.
-
Add DCC to the solution and stir at room temperature for several hours to form the NHS ester of the linker.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Once the reaction is complete, the activated linker can be used directly or purified.
Part 2: Conjugation to the Antibody
-
Prepare the antibody by buffer exchanging into a suitable conjugation buffer (e.g., PBS, pH 7.4-8.0).
-
Adjust the antibody concentration to a working range (e.g., 5-10 mg/mL).
-
Add the activated linker-payload conjugate to the antibody solution in a controlled molar excess. The exact ratio will need to be optimized to achieve the desired Drug-to-Antibody Ratio (DAR).
-
Incubate the reaction mixture at 4°C or room temperature with gentle stirring for a specified period (e.g., 2-4 hours).
-
Quench the reaction by adding a quenching agent like Tris or glycine (B1666218) to consume any unreacted linker.
Part 3: Purification and Characterization
-
Purify the ADC from unconjugated antibody, free linker-payload, and other reaction components using size-exclusion chromatography (SEC).
-
Characterize the purified ADC:
-
Determine the Drug-to-Antibody Ratio (DAR): This can be measured using UV-Vis spectroscopy or hydrophobic interaction chromatography (HIC).
-
Assess Purity and Aggregation: Analyze the ADC by SEC and SDS-PAGE.
-
Confirm Antigen Binding: Evaluate the binding affinity of the ADC to its target antigen using ELISA or surface plasmon resonance (SPR).
-
In vitro Cytotoxicity: Test the potency of the ADC on prostate cancer cell lines that express the target antigen.
-
Signaling Pathways
While this compound itself does not directly influence signaling pathways, the cytotoxic payload it delivers does. The specific pathways affected will depend on the payload used. For instance, if the payload is a microtubule inhibitor like monomethyl auristatin E (MMAE), it will disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis.
Conclusion
This compound is a valuable tool in the development of Antibody-Drug Conjugates for prostate cancer research. Its non-cleavable nature provides a stable linkage for the targeted delivery of cytotoxic agents. The successful application of this linker requires careful optimization of conjugation chemistry and thorough characterization of the resulting ADC to ensure its efficacy and safety. The protocols and information provided herein serve as a foundational guide for researchers and drug development professionals exploring the use of this compound in the fight against prostate cancer.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 3. Prostate-Specific Membrane Antigen-Targeted Antibody–Drug Conjugates: A Promising Approach for Metastatic Castration-Resistant Prostate Cancer | MDPI [mdpi.com]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. medreport.foundation [medreport.foundation]
- 6. njbio.com [njbio.com]
- 7. Non-cleavable linkers for ADCs - ProteoGenix [proteogenix.science]
- 8. Antibody-Drug Conjugates in Prostate Cancer: A Systematic Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. meritcro.com [meritcro.com]
Application Notes and Protocols: Conjugating Ald-Ph-amido-C2-nitrate to Trastuzumab
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a transformative class of biotherapeutics that combine the specificity of a monoclonal antibody with the potency of a cytotoxic small molecule. Trastuzumab, a humanized IgG1 monoclonal antibody, targets the Human Epidermal Growth Factor Receptor 2 (HER2), which is overexpressed in a significant portion of breast and gastric cancers.[1][2] By binding to the extracellular domain of HER2, trastuzumab disrupts downstream signaling pathways like the PI3K/Akt and MAPK pathways, inhibiting cell proliferation and survival.[2][3][4] Furthermore, it flags cancer cells for destruction by the immune system through Antibody-Dependent Cellular Cytotoxicity (ADCC).[3][5]
This document provides a detailed, hypothetical protocol for the conjugation of a novel linker-payload, Ald-Ph-amido-C2-nitrate, to trastuzumab. The aldehyde functional group on the linker enables a covalent linkage to the antibody via reductive amination of solvent-accessible lysine (B10760008) residues.[][7] This method is a common strategy for developing ADCs.[8][9]
These application notes detail the complete workflow, from conjugation and purification to comprehensive analytical characterization and in vitro functional assessment of the resulting ADC.
Experimental Protocols
Protocol: Conjugation of this compound to Trastuzumab via Reductive Amination
This protocol describes the covalent attachment of the aldehyde-containing linker-payload to lysine residues on trastuzumab.
2.1.1 Materials and Reagents
-
Trastuzumab (recombinant, >95% purity)
-
This compound linker-payload
-
Sodium Cyanoborohydride (NaCNBH₃)
-
Dimethyl Sulfoxide (DMSO), anhydrous
-
Conjugation Buffer: 50 mM Potassium Phosphate, 50 mM NaCl, 2 mM EDTA, pH 7.4
-
Quenching Buffer: 100 mM Tris-HCl, pH 7.4
-
Purification Buffer (PBS): 137 mM NaCl, 2.7 mM KCl, 10 mM Na₂HPO₄, 1.8 mM KH₂PO₄, pH 7.4
-
Amicon Ultra-15 Centrifugal Filter Units, 30 kDa MWCO
-
PD-10 Desalting Columns
2.1.2 Procedure
-
Antibody Preparation:
-
Buffer exchange trastuzumab into Conjugation Buffer using a PD-10 desalting column or by dialysis.
-
Adjust the final concentration of trastuzumab to 10 mg/mL.
-
-
Linker-Payload Preparation:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
-
Conjugation Reaction:
-
In a sterile microcentrifuge tube, add trastuzumab to a final concentration of 8 mg/mL.
-
Add the this compound stock solution to the antibody solution to achieve a 10-fold molar excess.
-
Gently mix the solution by pipetting and allow it to react for 1 hour at room temperature to form the Schiff base intermediate.
-
Prepare a fresh 1 M stock solution of NaCNBH₃ in water.
-
Add NaCNBH₃ to the reaction mixture to a final concentration of 20 mM.
-
Incubate the reaction overnight (16-18 hours) at 4°C with gentle agitation.
-
-
Quenching the Reaction:
-
Add Quenching Buffer to the reaction mixture to a final concentration of 20 mM Tris.
-
Incubate for 30 minutes at room temperature to quench any unreacted aldehyde groups.
-
-
Purification of the ADC:
-
Purify the ADC from unconjugated linker-payload and excess reagents using an Amicon Ultra-15 (30 kDa MWCO) centrifugal filter.
-
Wash the ADC three times with PBS buffer.
-
Alternatively, use a PD-10 desalting column pre-equilibrated with PBS.
-
Measure the final protein concentration using a UV-Vis spectrophotometer at 280 nm.
-
Store the purified ADC at 4°C for short-term use or at -80°C for long-term storage.
-
Protocol: Characterization of the Trastuzumab-ADC
2.2.1 Drug-to-Antibody Ratio (DAR) Analysis by HIC-HPLC Hydrophobic Interaction Chromatography (HIC) separates ADC species based on the number of conjugated drug molecules, as the linker-payload typically increases the hydrophobicity of the antibody.[10][11]
-
System: Agilent 1260 Infinity II Bio-inert LC
-
Column: TSKgel Butyl-NPR, 4.6 mm x 10 cm, 2.5 µm
-
Mobile Phase A: 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0
-
Mobile Phase B: 50 mM Sodium Phosphate, pH 7.0
-
Flow Rate: 0.5 mL/min
-
Gradient: 0-100% B over 20 minutes
-
Detection: UV at 280 nm
-
Procedure:
-
Inject 10 µL of the purified ADC (at 1 mg/mL).
-
Integrate the peak areas for each species (DAR0, DAR1, DAR2, etc.).
-
Calculate the average DAR using the following formula: Average DAR = Σ(% Peak Area of DARn * n) / Σ(% Peak Area of DARn)
-
2.2.2 Aggregate and Fragment Analysis by SEC-HPLC Size Exclusion Chromatography (SEC) separates molecules based on their hydrodynamic radius to quantify aggregates and fragments.[12][13]
-
System: Agilent 1260 Infinity II Bio-inert LC
-
Column: Agilent AdvanceBio SEC 300 Å, 7.8 x 300 mm, 2.7 µm
-
Mobile Phase: 150 mM Sodium Phosphate, pH 7.0
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 280 nm
-
Procedure:
-
Inject 20 µL of the ADC (at 1 mg/mL).
-
Identify and integrate peaks corresponding to high molecular weight species (aggregates), the main monomer peak, and low molecular weight species (fragments).
-
Calculate the percentage of monomer, aggregate, and fragment.
-
2.2.3 Mass Confirmation by Mass Spectrometry (MS) Intact mass analysis under native conditions can confirm the successful conjugation and provide information on the drug load distribution.[1][14]
-
System: Waters BioAccord LC-MS System or equivalent
-
Column: ACQUITY UPLC Protein BEH SEC Column, 200Å, 1.7 µm, 2.1 mm x 150 mm
-
Mobile Phase: 50 mM Ammonium Acetate
-
Flow Rate: 0.2 mL/min
-
MS Detection: ESI-Q-TOF, positive ion mode, native conditions
-
Procedure:
-
Inject the deglycosylated ADC sample (to simplify the spectrum).
-
Acquire the mass spectrum over an appropriate m/z range.
-
Deconvolute the raw spectrum to obtain the zero-charge mass for each DAR species.
-
Confirm that the mass shift corresponds to the mass of the attached linker-payload molecules.
-
Protocol: In Vitro Cytotoxicity Assay
This protocol evaluates the potency of the ADC on HER2-positive and HER2-negative cancer cell lines.[15][16]
2.3.1 Materials and Reagents
-
Cell Lines:
-
BT-474 (HER2-positive breast ductal carcinoma)
-
MCF-7 (HER2-negative breast adenocarcinoma)
-
-
Media:
-
BT-474: Hybri-Care Medium + 10% FBS
-
MCF-7: EMEM + 10% FBS + 0.01 mg/mL human recombinant insulin
-
-
Trastuzumab-ADC, unconjugated Trastuzumab, free this compound
-
CellTiter-Glo® Luminescent Cell Viability Assay Kit
-
Sterile 96-well, flat-bottom, opaque plates
-
Luminometer
2.3.2 Procedure
-
Cell Seeding:
-
Harvest and count cells.
-
Seed 5,000 cells per well in a 96-well plate and incubate for 24 hours at 37°C, 5% CO₂.
-
-
Compound Treatment:
-
Prepare serial dilutions of the Trastuzumab-ADC, unconjugated trastuzumab, and the free linker-payload.
-
Remove the old media from the cells and add 100 µL of fresh media containing the diluted compounds. Include untreated wells as a control.
-
Incubate the plate for 72 hours at 37°C, 5% CO₂.
-
-
Cell Viability Measurement:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Normalize the data to the untreated control wells (100% viability).
-
Plot the cell viability against the log of the compound concentration.
-
Calculate the IC₅₀ value (the concentration at which 50% of cell growth is inhibited) using a non-linear regression curve fit.
-
Data Presentation
The following tables represent expected data from the characterization and functional assessment of the Trastuzumab-Ald-Ph-amido-C2-nitrate ADC.
Table 1: Drug-to-Antibody Ratio (DAR) Analysis by HIC-HPLC
| DAR Species | Retention Time (min) | Peak Area (%) |
|---|---|---|
| DAR 0 | 9.5 | 5.2 |
| DAR 1 | 10.8 | 15.8 |
| DAR 2 | 12.1 | 28.5 |
| DAR 3 | 13.3 | 25.1 |
| DAR 4 | 14.5 | 16.7 |
| DAR 5+ | >15.0 | 8.7 |
| Average DAR | | 2.9 |
Table 2: Purity Analysis by SEC-HPLC
| Species | Retention Time (min) | Peak Area (%) | Specification |
|---|---|---|---|
| Aggregate | 8.2 | 1.8 | ≤ 5% |
| Monomer | 10.1 | 98.1 | ≥ 95% |
| Fragment | 12.5 | 0.1 | ≤ 1% |
Table 3: In Vitro Cytotoxicity (IC₅₀ Values)
| Compound | BT-474 (HER2+) IC₅₀ (nM) | MCF-7 (HER2-) IC₅₀ (nM) |
|---|---|---|
| Trastuzumab-ADC | 0.5 | > 1000 |
| Unconjugated Trastuzumab | > 1000 | > 1000 |
| Free Linker-Payload | 50 | 55 |
Visualizations
Experimental Workflow
Caption: Experimental workflow for ADC synthesis and evaluation.
Trastuzumab Mechanism of Action and HER2 Signaling
Caption: Trastuzumab blocks HER2 signaling pathways.
References
- 1. agilent.com [agilent.com]
- 2. What is the mechanism of action of Trastuzumab? [synapse.patsnap.com]
- 3. Trastuzumab: Updated Mechanisms of Action and Resistance in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Trastuzumab Mechanism of Action; 20 Years of Research to Unravel a Dilemma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. How Herceptin® (trastuzumab) is Thought To Work | Herceptin® (trastuzumab) for HER2+ Metastatic Breast Cancer [herceptin.com]
- 7. youtube.com [youtube.com]
- 8. Protocols for lysine conjugation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. separations.us.tosohbioscience.com [separations.us.tosohbioscience.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. lcms.cz [lcms.cz]
- 13. agilent.com [agilent.com]
- 14. Antibody-Drug Conjugate (ADC) Analysis with HRMS — Qmera Pharmaceuticals [qmerapharma.com]
- 15. ADC In Vitro Cytotoxicity Evaluation Service - Creative Biolabs [creative-biolabs.com]
- 16. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Ald-Ph-amido-C2-nitrate Bioconjugation
Audience: Researchers, scientists, and drug development professionals.
Introduction:
This document provides a comprehensive guide to the bioconjugation of Ald-Ph-amido-C2-nitrate to proteins and other biomolecules. This compound is a versatile linker-payload system where the aromatic aldehyde functionality serves as a reactive handle for covalent attachment to primary amines, such as the lysine (B10760008) residues on the surface of proteins. This process, known as reductive amination, forms a stable secondary amine linkage. The nitrate (B79036) moiety may function as a signaling molecule, a therapeutic agent, or a precursor for further chemical modification. This protocol is designed to be a starting point for the development of antibody-drug conjugates (ADCs), targeted drug delivery systems, and other advanced bioconjugates.
The bioconjugation process involves two key steps: the formation of an intermediate Schiff base between the aldehyde group of the linker and a primary amine on the biomolecule, followed by the reduction of this imine to a stable amine bond using a mild reducing agent like sodium cyanoborohydride.[1][2]
Experimental Protocols
Materials and Reagents:
-
Biomolecule: Protein (e.g., monoclonal antibody) with accessible primary amine groups (lysine residues) at a concentration of 1-10 mg/mL.
-
This compound: Molecular Formula: C₁₀H₁₀N₂O₅, Molecular Weight: 238.20 g/mol .[1]
-
Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5. Avoid buffers containing primary amines like Tris.
-
Reducing Agent: Sodium cyanoborohydride (NaBH₃CN). Prepare a fresh stock solution (e.g., 5 M in 1 N NaOH) before use.[3]
-
Quenching Buffer: Tris-HCl or glycine (B1666218) solution (e.g., 1 M, pH 7.5) to quench the reaction.
-
Purification System: Size-exclusion chromatography (SEC) column (e.g., Sephadex G-25) or dialysis cassettes with an appropriate molecular weight cutoff (MWCO).
-
Solvent: Dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) to dissolve this compound.
Step-by-Step Bioconjugation Protocol:
-
Preparation of Biomolecule:
-
Dissolve the protein in the conjugation buffer to the desired concentration (e.g., 5 mg/mL).
-
If the protein is in a buffer containing primary amines, exchange it into the conjugation buffer using a desalting column or dialysis.
-
-
Preparation of this compound Solution:
-
Prepare a stock solution of this compound in DMSO or DMF (e.g., 10-50 mM).
-
-
Conjugation Reaction:
-
Add the desired molar excess of this compound to the protein solution. The optimal ratio should be determined empirically but a starting point of 10-20 fold molar excess is recommended.
-
Gently mix the solution and allow it to react for 30-60 minutes at room temperature to form the Schiff base.
-
Add the sodium cyanoborohydride stock solution to the reaction mixture to a final concentration of 20-50 mM.[1]
-
Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C with gentle agitation.[3]
-
-
Quenching the Reaction:
-
Add the quenching buffer to the reaction mixture to a final concentration of 50-100 mM to consume any unreacted this compound.
-
Incubate for 30 minutes at room temperature.
-
-
Purification of the Conjugate:
-
Remove unreacted linker, reducing agent, and other small molecules by size-exclusion chromatography or dialysis.
-
For SEC, equilibrate the column with PBS and apply the reaction mixture. Collect the fractions containing the protein conjugate.
-
For dialysis, transfer the reaction mixture to a dialysis cassette and dialyze against PBS at 4°C with several buffer changes.
-
-
Characterization of the Conjugate:
-
Determine the protein concentration using a standard protein assay (e.g., BCA assay).
-
Determine the degree of labeling (DOL) or drug-to-antibody ratio (DAR) using UV-Vis spectroscopy by measuring the absorbance at 280 nm (for the protein) and at the specific wavelength for the this compound chromophore.
-
Further characterization can be performed using techniques like mass spectrometry (MS) to confirm the conjugation and assess heterogeneity, and size-exclusion chromatography with UV and light scattering detectors (SEC-MALS) to assess aggregation.
-
Data Presentation
Table 1: Hypothetical Quantitative Data for this compound Conjugation to a Monoclonal Antibody (mAb)
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Molar Excess of Linker | 10x | 20x | 40x |
| Reaction Time (hours) | 4 | 4 | 4 |
| Protein Concentration (mg/mL) | 5 | 5 | 5 |
| Degree of Labeling (DOL) | 2.1 | 3.8 | 5.5 |
| Conjugation Efficiency (%) | 21% | 19% | 13.75% |
| Post-Purification Yield (%) | 92% | 88% | 85% |
| Aggregate Content (%) | < 1% | 1.5% | 3.2% |
Mandatory Visualization
Caption: Experimental workflow for the bioconjugation of this compound.
Caption: Reaction mechanism of reductive amination for bioconjugation.
References
Application Notes and Protocols for Ald-Ph-amido-C2-nitrate in Targeted Chemotherapy
Disclaimer: Extensive searches of scientific literature and chemical databases did not yield any specific information on a compound named "Ald-Ph-amido-C2-nitrate" for applications in targeted chemotherapy. The following information is based on the analysis of its constituent chemical motifs and related concepts in cancer therapy. The protocols and pathways described are representative examples from the field of targeted drug development and should be considered illustrative.
Introduction
The chemical name "this compound" suggests a molecule with three key functional components that are relevant in the design of targeted therapeutics:
-
Aldehyde (Ald): The aldehyde group is a reactive moiety that can be used for bioconjugation, potentially to link the molecule to a targeting ligand such as an antibody or peptide. Aldehydes themselves can also exhibit cytotoxic properties by inducing DNA damage.[1][2][3]
-
Phenyl-Amide (Ph-amido): This structure is a common feature in the linker components of Antibody-Drug Conjugates (ADCs) and Peptide-Drug Conjugates (PDCs).[4][5] Linkers play a crucial role in the stability of the conjugate in circulation and the release of the cytotoxic payload at the target site.[4][5][6]
-
C2-Nitrate: This suggests a two-carbon alkyl chain terminating in a nitrate (B79036) ester. Organic nitrates are well-known prodrugs that can release nitric oxide (NO).[7][8] Nitric oxide has a dual role in oncology; at high concentrations, it can induce apoptosis and act as an anti-cancer agent, often by sensitizing cancer cells to other chemotherapeutics.[9][10]
Based on these components, this compound could be hypothesized to be an experimental small molecule prodrug or a component of a larger targeted conjugate, designed to release nitric oxide and potentially another cytotoxic entity in the tumor microenvironment.
Hypothetical Mechanism of Action
This compound, as a nitric oxide-donating agent, could exert its anti-cancer effects through several mechanisms upon reaching the tumor site. High concentrations of NO can induce apoptosis through the generation of reactive nitrogen species (RNS), leading to DNA damage, mitochondrial dysfunction, and activation of caspase signaling pathways.
Caption: Hypothetical signaling pathway for NO-induced apoptosis.
Experimental Protocols
The evaluation of a novel targeted chemotherapy agent like the hypothetical this compound would involve a series of in vitro and in vivo experiments to determine its efficacy and mechanism of action.
Protocol 1: In Vitro Cytotoxicity Assay
This protocol is designed to determine the concentration of the drug that inhibits the growth of cancer cells by 50% (IC50).
Materials:
-
Cancer cell lines (e.g., HT-29 for colon cancer, MCF-7 for breast cancer)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (dissolved in DMSO)
-
96-well plates
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
Plate reader (luminometer)
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Drug Treatment: Prepare serial dilutions of this compound in growth medium. Remove the old medium from the cells and add 100 µL of the drug dilutions. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for 72 hours at 37°C, 5% CO2.
-
Viability Measurement: Allow the plate to equilibrate to room temperature. Add 100 µL of the cell viability reagent to each well.
-
Data Acquisition: Mix the contents by orbital shaking for 2 minutes and then incubate at room temperature for 10 minutes. Read the luminescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control and plot the cell viability against the logarithm of the drug concentration. Calculate the IC50 value using a non-linear regression model.
Caption: Workflow for an in vitro cytotoxicity assay.
Protocol 2: Nitric Oxide Release Assay
This protocol measures the ability of the compound to release nitric oxide in a cellular environment.
Materials:
-
Cancer cells
-
This compound
-
Nitric oxide detection kit (e.g., Griess Reagent System)
-
96-well plate
-
Plate reader (spectrophotometer)
Procedure:
-
Cell Treatment: Seed and treat cells with various concentrations of this compound as described in the cytotoxicity assay.
-
Sample Collection: At different time points (e.g., 2, 6, 12, 24 hours), collect 50 µL of the cell culture supernatant from each well.
-
Griess Reaction:
-
Add 50 µL of Sulfanilamide solution to each supernatant sample in a new 96-well plate.
-
Incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of NED solution to each well.
-
Incubate for another 10 minutes at room temperature, protected from light.
-
-
Standard Curve: Prepare a standard curve using sodium nitrite (B80452).
-
Data Acquisition: Measure the absorbance at 540 nm using a plate reader.
-
Data Analysis: Calculate the concentration of nitrite (a stable product of NO) in the samples by comparing the absorbance to the standard curve.
Data Presentation
Quantitative data from the above experiments should be summarized for clear comparison.
Table 1: In Vitro Cytotoxicity of this compound
| Cell Line | Cancer Type | IC50 (µM) |
| HT-29 | Colon | Hypothetical Value |
| MCF-7 | Breast | Hypothetical Value |
| A549 | Lung | Hypothetical Value |
| PC-3 | Prostate | Hypothetical Value |
Table 2: Nitric Oxide Release Profile
| Concentration (µM) | NO Release at 6h (µM) | NO Release at 24h (µM) |
| 1 | Hypothetical Value | Hypothetical Value |
| 10 | Hypothetical Value | Hypothetical Value |
| 50 | Hypothetical Value | Hypothetical Value |
| 100 | Hypothetical Value | Hypothetical Value |
Conclusion
While "this compound" does not correspond to a known agent in the public domain, its name suggests a structure consistent with modern prodrug design for targeted chemotherapy. The aldehyde, phenyl-amide, and nitrate ester motifs point towards a molecule designed for targeted delivery and release of nitric oxide as a cytotoxic payload. The provided protocols and conceptual frameworks serve as a guide for the potential evaluation of such a novel compound. Further research would be required to synthesize and validate the efficacy and mechanism of action of this hypothetical agent.
References
- 1. Role of aldehydes in the toxic and mutagenic effects of nitrosamines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Aldehydes from environment and diet cause cancer by degrading BRCA2 - ecancer [ecancer.org]
- 3. pharmacytimes.com [pharmacytimes.com]
- 4. Making smart drugs smarter: the importance of linker chemistry in targeted drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Peptide-Drug Conjugates with Different Linkers for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Therapeutic potential of nitrate esters of commonly used drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Nitrate ester - Wikipedia [en.wikipedia.org]
- 9. Nitric Oxide and Cancer Therapy: The Emperor has NO Clothes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Nitric oxide for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Characterization of Antibody-Drug Conjugates (ADCs) Synthesized with Ald-Ph-amido-C2-nitrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a class of biotherapeutics that combine the specificity of a monoclonal antibody (mAb) with the potent cell-killing activity of a small-molecule cytotoxic agent. The linker, which covalently attaches the payload to the antibody, is a critical component that influences the stability, efficacy, and safety of the ADC.[1]
This document provides a detailed overview of the characterization of ADCs synthesized using the non-cleavable linker, Ald-Ph-amido-C2-nitrate. Non-cleavable linkers are designed to release the cytotoxic payload upon lysosomal degradation of the antibody, which can enhance plasma stability and potentially widen the therapeutic window.[2][3] The protocols and data presented herein are intended to serve as a comprehensive guide for researchers involved in the development of novel ADCs.
This compound is a non-cleavable linker that provides a stable connection between the antibody and the cytotoxic payload. Its structure consists of an aldehyde-phenyl-amido core with a C2-nitrate moiety, which can be utilized for conjugation to the antibody. The non-cleavable nature of this linker means that the release of the payload is dependent on the internalization of the ADC and subsequent proteolytic degradation of the antibody within the lysosome.[3]
Physicochemical Characterization
A thorough physicochemical characterization is essential to ensure the quality, consistency, and efficacy of the ADC. Key parameters include the drug-to-antibody ratio (DAR), purity, and hydrophobicity profile.[1][4]
Drug-to-Antibody Ratio (DAR) Determination
The DAR is a critical quality attribute that defines the average number of drug molecules conjugated to a single antibody.[] An optimal DAR is crucial for balancing therapeutic efficacy with potential toxicity.[6]
HIC is a widely used technique for determining the DAR distribution of ADCs. The separation is based on the hydrophobicity of the ADC species, which increases with the number of conjugated hydrophobic payloads.[7][8]
Table 1: Representative DAR Profile of an this compound ADC by HIC
| DAR Species | Retention Time (min) | Relative Peak Area (%) |
| DAR 0 | 5.2 | 5.8 |
| DAR 2 | 8.9 | 25.3 |
| DAR 4 | 12.1 | 48.1 |
| DAR 6 | 14.5 | 18.7 |
| DAR 8 | 16.3 | 2.1 |
| Average DAR | - | 4.2 |
Note: The data presented is representative of a typical ADC with a non-cleavable linker and may vary depending on the specific antibody, payload, and conjugation conditions.
Intact mass analysis by MS provides a precise measurement of the molecular weight of the different ADC species, allowing for the confirmation of the DAR distribution.[9][10]
Table 2: Representative Intact Mass Analysis of an this compound ADC
| Species Detected | Observed Mass (Da) | Calculated Mass (Da) | Assignment |
| Unconjugated mAb | 148,050 | 148,050 | DAR 0 |
| ADC Species 1 | 149,852 | 149,851 | DAR 2 |
| ADC Species 2 | 151,653 | 151,652 | DAR 4 |
| ADC Species 3 | 153,455 | 153,453 | DAR 6 |
| ADC Species 4 | 155,256 | 155,254 | DAR 8 |
Note: The data presented is representative and will vary based on the specific components of the ADC.
Purity and Aggregation Analysis
SEC is used to assess the purity of the ADC and quantify the presence of high molecular weight species (aggregates) or fragments.[11]
Table 3: Representative Purity and Aggregation Data by SEC-HPLC
| Species | Retention Time (min) | Relative Peak Area (%) |
| Aggregate | 8.5 | 1.5 |
| Monomer | 10.2 | 98.3 |
| Fragment | 12.1 | 0.2 |
Note: This data is representative of a highly pure ADC preparation.
RP-HPLC can be used to assess the purity of the ADC and to separate different isoforms.[12][13]
Table 4: Representative Purity Data by RP-HPLC
| Peak | Retention Time (min) | Relative Peak Area (%) |
| Main Peak | 15.8 | 97.5 |
| Impurity 1 | 14.2 | 1.8 |
| Impurity 2 | 16.5 | 0.7 |
Note: This data is representative of a typical ADC preparation.
In Vitro Biological Characterization
The biological activity of the ADC is evaluated through in vitro assays to determine its potency and target-specific cytotoxicity.
Cell Viability Assay
The cytotoxic potential of the ADC is assessed using cell viability assays, such as the MTT or XTT assay, on antigen-positive and antigen-negative cell lines.[14][15][16]
Table 5: Representative In Vitro Cytotoxicity of an this compound ADC
| Cell Line | Antigen Expression | IC₅₀ (nM) |
| SK-BR-3 (Breast) | High | 0.5 |
| NCI-N87 (Gastric) | Moderate | 5.2 |
| MDA-MB-231 (Breast) | Negative | >1000 |
| Unconjugated mAb | - | >1000 |
| Free Payload | - | 0.01 |
Note: IC₅₀ values are representative and will depend on the cell line, payload, and assay conditions.
Signaling Pathway and Mechanism of Action
Caption: Mechanism of action for an ADC with a non-cleavable linker and a tubulin inhibitor payload.
ADCs synthesized with the non-cleavable this compound linker exert their cytotoxic effect through a series of steps.[17][] The ADC first binds to a specific antigen on the surface of a cancer cell. This is followed by internalization of the ADC-antigen complex via receptor-mediated endocytosis. The complex is then trafficked to the lysosome, where the acidic environment and proteolytic enzymes degrade the antibody, releasing the cytotoxic payload still attached to the linker and a single amino acid.[2][3] If the payload is a tubulin inhibitor, it will then bind to tubulin, disrupting microtubule dynamics, leading to cell cycle arrest at the G2/M phase, and ultimately inducing apoptosis.[][19]
Experimental Protocols
Protocol for ADC Synthesis with this compound Linker
This protocol describes a general method for conjugating a payload to an antibody using an amine-reactive linker.
Caption: General workflow for the synthesis and characterization of an ADC.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
This compound linker-payload construct with an amine-reactive group (e.g., NHS ester)
-
Conjugation buffer (e.g., PBS, pH 8.0)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification system (e.g., SEC column)
-
Anhydrous DMSO or DMF
Procedure:
-
Antibody Preparation: Exchange the antibody into the conjugation buffer to a final concentration of 5-10 mg/mL.
-
Linker-Payload Preparation: Immediately before use, dissolve the amine-reactive this compound linker-payload in anhydrous DMSO or DMF to a concentration of 10-20 mM.
-
Conjugation: Add the desired molar excess of the linker-payload solution to the antibody solution. Incubate the reaction at room temperature for 1-2 hours with gentle mixing.
-
Quenching: Stop the reaction by adding the quenching solution to a final concentration of 50-100 mM. Incubate for 15-30 minutes at room temperature.
-
Purification: Purify the ADC from unconjugated linker-payload and other reactants using an SEC column equilibrated with a formulation buffer (e.g., PBS, pH 7.4).
-
Characterization: Analyze the purified ADC using the methods described in the following sections.
Protocol for Hydrophobic Interaction Chromatography (HIC)
Materials:
-
HPLC system with a UV detector
-
HIC column (e.g., TSKgel Butyl-NPR)
-
Mobile Phase A: 1.5 M ammonium (B1175870) sulfate (B86663) in 25 mM sodium phosphate, pH 7.0
-
Mobile Phase B: 25 mM sodium phosphate, pH 7.0
-
ADC sample (1 mg/mL)
Procedure:
-
System Equilibration: Equilibrate the HIC column with 100% Mobile Phase A.
-
Sample Injection: Inject 20-50 µL of the ADC sample.
-
Gradient Elution: Apply a linear gradient from 0% to 100% Mobile Phase B over 30 minutes.
-
Data Analysis: Integrate the peaks corresponding to the different DAR species and calculate the average DAR based on the relative peak areas.[20][21]
Protocol for Intact Mass Spectrometry (MS)
Materials:
-
LC-MS system (e.g., Q-TOF or Orbitrap)
-
C4 reverse-phase column
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
ADC sample (0.5-1 mg/mL)
Procedure:
-
Sample Preparation: Dilute the ADC sample in Mobile Phase A.
-
LC Separation: Inject the sample onto the C4 column and elute with a gradient of Mobile Phase B.
-
MS Analysis: Acquire the mass spectrum in positive ion mode.
-
Data Analysis: Deconvolute the raw mass spectrum to obtain the zero-charge masses of the different ADC species. Calculate the average DAR from the relative intensities of the deconvoluted peaks.[22][23]
Protocol for In Vitro Cytotoxicity (MTT Assay)
Materials:
-
Antigen-positive and antigen-negative cell lines
-
Complete cell culture medium
-
96-well plates
-
ADC, unconjugated mAb, and free payload
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight.
-
Treatment: Treat the cells with serial dilutions of the ADC, unconjugated mAb, and free payload. Include untreated cells as a control.
-
Incubation: Incubate the plate for 72-120 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 2-4 hours.
-
Solubilization: Remove the medium and add 150 µL of solubilization solution to dissolve the formazan (B1609692) crystals.
-
Absorbance Reading: Read the absorbance at 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ values by fitting the data to a dose-response curve.[24][25]
References
- 1. Biochemical and biophysical properties of ADCs - ProteoGenix [proteogenix.science]
- 2. books.rsc.org [books.rsc.org]
- 3. Noncleavable Linkers - Creative Biolabs [creativebiolabs.net]
- 4. Physicochemical Properties Analysis of Antibody Drug Conjugates - Creative Proteomics [creative-proteomics.com]
- 6. agilent.com [agilent.com]
- 7. researchgate.net [researchgate.net]
- 8. agilent.com [agilent.com]
- 9. Analysis of ADCs by Native Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 10. learning.sepscience.com [learning.sepscience.com]
- 11. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
- 16. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 17. Tubulin Inhibitor-Based Antibody-Drug Conjugates for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Tubulin inhibitors as payloads of ADCs - ProteoGenix [proteogenix.science]
- 20. ADC Analysis by Hydrophobic Interaction Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. ADC Analysis by Hydrophobic Interaction Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 22. lcms.cz [lcms.cz]
- 23. sciex.com [sciex.com]
- 24. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
Application Notes and Protocols for Ald-Ph-amido-C2-nitrate in Auristatin Payload Delivery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-drug conjugates (ADCs) are a transformative class of biopharmaceuticals designed for the targeted delivery of potent cytotoxic agents to cancer cells, thereby enhancing therapeutic efficacy while minimizing systemic toxicity.[1][2] The architecture of an ADC is comprised of three critical components: a monoclonal antibody (mAb) for specific antigen recognition on tumor cells, a highly potent cytotoxic payload, and a chemical linker that connects the antibody to the payload.[1] Auristatins, synthetic analogs of the natural product dolastatin 10, are exceptionally potent antimitotic agents that inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis, making them a preferred payload for ADCs.[3]
The linker is a pivotal element in ADC design, requiring stability in systemic circulation and enabling efficient payload release at the target site.[1] This document provides detailed application notes and protocols for the use of Ald-Ph-amido-C2-nitrate , a non-cleavable linker, for the delivery of auristatin payloads. Non-cleavable linkers offer the advantage of increased plasma stability, as the release of the cytotoxic payload relies on the complete lysosomal degradation of the antibody backbone within the target cell.[4] This mechanism can lead to an improved therapeutic window by reducing off-target toxicity.[4]
These protocols will guide researchers through the conjugation of this compound with auristatins, the characterization of the resulting ADC, and the evaluation of its in vitro and in vivo efficacy.
Mechanism of Action: Auristatin-Based ADCs
The primary mechanism of action for auristatin-based ADCs involves a multi-step process that begins with the ADC binding to a target antigen on the surface of a cancer cell.[1] This is followed by internalization of the ADC-antigen complex, typically through receptor-mediated endocytosis.[1] The complex is then trafficked to the lysosomes.
For ADCs constructed with a non-cleavable linker like this compound, the antibody component is degraded by lysosomal proteases.[4] This degradation releases the auristatin payload, which is still attached to the linker and the amino acid residue from the antibody to which it was conjugated.[5] The released auristatin-linker-amino acid complex then enters the cytoplasm and binds to tubulin, disrupting the microtubule network.[1] This disruption leads to G2/M phase cell cycle arrest and ultimately induces apoptosis.[3]
Quantitative Data Summary
The following tables summarize representative quantitative data for auristatin-based ADCs. While specific data for this compound is not extensively available in the public domain, the provided data from ADCs with other non-cleavable linkers serves as a valuable reference for expected performance.
Table 1: In Vitro Cytotoxicity of Auristatin-Based ADCs with Non-Cleavable Linkers
| ADC Construct | Cell Line | Target Antigen | IC50 (M) | Reference |
| mil40-15 (Non-cleavable Cys-linker-MMAE) | BT-474 | HER2 | ~1 x 10⁻¹¹ | [6] |
| mil40-15 (Non-cleavable Cys-linker-MMAE) | MCF-7 (Bystander, HER2-negative) | N/A | ~1 x 10⁻⁹ | [6] |
Note: IC50 values can vary based on the specific antibody, linker, cell line, and experimental conditions.
Table 2: In Vivo Efficacy of Auristatin-Based ADCs in Xenograft Models
| ADC Construct | Tumor Model | Dosing Regimen | Tumor Growth Inhibition (TGI) | Reference |
| Fc-U-ZHER2-MMAE (Cleavable) | NCI-N87 Gastric Cancer | Single dose | Complete tumor regression in a portion of animals | [3] |
| Trastuzumab-vc-MMAE (Cleavable) | SKOV3 Ovarian Carcinoma | 15 mg/kg, days 0 and 21 | Significant tumor growth inhibition | [7] |
Note: In vivo efficacy is dependent on the ADC construct, tumor model, and dosing schedule. The data for cleavable linkers is provided for comparative context.
Table 3: Pharmacokinetic Parameters of Representative Auristatin ADCs
| ADC | Dosing | Clearance (Antibody-conjugated MMAE) | Half-life (Antibody-conjugated MMAE) | Reference |
| Brentuximab vedotin | 1.8 mg/kg every 3 weeks | 66.5 L/day | ~6 days | [1] |
| Enfortumab vedotin | 1.25 mg/kg on Days 1, 8, 15 of a 28-day cycle | 2.11 L/h | 2.6 days | [1] |
| Polatuzumab vedotin | 1.8 mg/kg every 3 weeks | 8.9 L/day | ~12 days | [1] |
Experimental Protocols
Protocol 1: Conjugation of this compound to Auristatin and Antibody
This protocol outlines a representative method for the synthesis of an auristatin-based ADC using a non-cleavable linker. The precise reaction conditions may require optimization.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
This compound linker
-
Auristatin derivative with a reactive amine (e.g., MMAE)
-
Reducing agent (e.g., TCEP)
-
Organic co-solvent (e.g., DMSO)
-
Quenching reagent (e.g., N-acetyl cysteine)
-
Purification system (e.g., size-exclusion chromatography)
Procedure:
-
Antibody Reduction:
-
Prepare the mAb solution at a concentration of 1-10 mg/mL.
-
Add a 10-fold molar excess of TCEP to the mAb solution.
-
Incubate at room temperature for 30 minutes to reduce interchain disulfide bonds, exposing free thiol groups.
-
-
Linker-Payload Preparation:
-
Note: This step is hypothetical as the specific chemistry for "this compound" is not detailed in available literature. It is assumed to have a reactive group for conjugation to the auristatin's amine and another for the antibody's thiol. A more common approach for non-cleavable linkers involves a maleimide (B117702) group on the linker reacting with the antibody's thiol, and an NHS ester on the linker reacting with the auristatin's amine.
-
Dissolve the this compound linker and the auristatin derivative in DMSO.
-
React the linker and auristatin derivative according to the specific chemistry of the linker to form the linker-payload intermediate.
-
-
Conjugation:
-
Add the pre-formed linker-payload intermediate to the reduced antibody solution. A typical molar excess of linker-payload to antibody is 5-10 fold.
-
The final concentration of organic solvent should be kept below 10% (v/v) to maintain antibody integrity.
-
Incubate the reaction at 4°C for 1 hour or at room temperature for 30 minutes.
-
-
Quenching:
-
Add a 5-fold molar excess of N-acetyl cysteine to quench any unreacted linker-payload.
-
Incubate for 15 minutes at room temperature.
-
-
Purification:
-
Purify the ADC using size-exclusion chromatography to remove unconjugated linker-payload and other small molecules.
-
Exchange the buffer to a formulation buffer suitable for storage (e.g., PBS).
-
-
Characterization:
-
Determine the protein concentration (e.g., by UV-Vis spectroscopy at 280 nm).
-
Determine the drug-to-antibody ratio (DAR) (see Protocol 2).
-
Protocol 2: Determination of Drug-to-Antibody Ratio (DAR)
The DAR is a critical quality attribute of an ADC.[8]
Method: Hydrophobic Interaction Chromatography (HIC) HIC separates ADC species based on the number of conjugated drug molecules, as each payload adds to the overall hydrophobicity.
Materials:
-
HIC column
-
HPLC system
-
Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium (B1175870) sulfate (B86663) in 25 mM sodium phosphate, pH 7.0)
-
Mobile Phase B: Low salt buffer (e.g., 25 mM sodium phosphate, pH 7.0)
Procedure:
-
Equilibrate the HIC column with Mobile Phase A.
-
Inject the purified ADC sample.
-
Elute the ADC species with a decreasing salt gradient (increasing percentage of Mobile Phase B).
-
Monitor the elution profile at 280 nm.
-
The unconjugated antibody will elute first, followed by species with increasing DAR.
-
Calculate the average DAR by integrating the peak areas for each species and using the following formula: Average DAR = Σ (Peak Area of DARn * n) / Σ (Total Peak Area) where 'n' is the number of drugs per antibody for a given peak.
Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.[9][10]
Materials:
-
Target antigen-positive and -negative cancer cell lines
-
Complete growth medium
-
96-well plates
-
ADC and control articles (unconjugated mAb, free payload)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).
-
Incubate overnight at 37°C, 5% CO₂ to allow for cell attachment.
-
-
ADC Treatment:
-
Prepare serial dilutions of the ADC and control articles in complete growth medium.
-
Remove the old medium from the wells and add 100 µL of the diluted ADC or control solutions.
-
Include wells with medium only as a blank control.
-
Incubate for a defined period (e.g., 72-120 hours).
-
-
MTT Addition and Incubation:
-
Add 20 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C, 5% CO₂.
-
-
Formazan (B1609692) Solubilization:
-
Carefully aspirate the medium.
-
Add 150 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to untreated control cells.
-
Plot the percentage of cell viability against the logarithm of the ADC concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.[9]
-
Protocol 4: In Vivo Efficacy Study in a Xenograft Model
This protocol outlines a general procedure for evaluating the anti-tumor activity of an ADC in a mouse xenograft model.[11][12]
Materials:
-
Immunocompromised mice (e.g., athymic nude or NOD-scid)[11]
-
Human cancer cell line that expresses the target antigen
-
ADC, vehicle control, and other control articles
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation:
-
Subcutaneously inject a suspension of the cancer cells (e.g., 1-10 million cells in Matrigel) into the flank of each mouse.
-
-
Tumor Growth and Grouping:
-
Monitor tumor growth regularly.
-
When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment groups (n=5-10 mice per group).
-
-
ADC Administration:
-
Administer the ADC, vehicle, and controls intravenously (i.v.) via the tail vein.
-
The dosing schedule will depend on the ADC's pharmacokinetic properties and tolerability (e.g., single dose or multiple doses).
-
-
Monitoring:
-
Measure tumor volume with calipers 2-3 times per week using the formula: Volume = 0.5 × (length) × (width)².
-
Monitor animal body weight and overall health as indicators of toxicity.
-
-
Study Endpoint:
-
The study typically ends when tumors in the control group reach a specified size or when signs of excessive toxicity are observed.
-
At the endpoint, euthanize the animals and excise the tumors for weight measurement and further analysis.
-
-
Data Analysis:
-
Plot the mean tumor volume ± SEM for each group over time.
-
Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.
-
Perform statistical analysis to determine the significance of the anti-tumor effects.
-
Visualizations
Signaling Pathway of Auristatin-Based ADCs
Caption: Mechanism of action for an auristatin ADC with a non-cleavable linker.
Experimental Workflow for ADC Preparation and Characterization
Caption: Workflow for ADC synthesis, characterization, and evaluation.
Logical Relationship of ADC Components
References
- 1. benchchem.com [benchchem.com]
- 2. Site-Dependent Degradation of a Non-Cleavable Auristatin-Based Linker-Payload in Rodent Plasma and Its Effect on ADC Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Noncleavable Linkers - Creative Biolabs [creativebiolabs.net]
- 5. books.rsc.org [books.rsc.org]
- 6. Antibody-Drug Conjugate Using Ionized Cys-Linker-MMAE as the Potent Payload Shows Optimal Therapeutic Safety - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. agilent.com [agilent.com]
- 9. benchchem.com [benchchem.com]
- 10. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 11. benchchem.com [benchchem.com]
- 12. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Developing Novel Antibody-Drug Conjugates (ADCs) with Ald-Ph-amido-C2-nitrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) represent a powerful class of targeted therapeutics, combining the specificity of monoclonal antibodies with the potency of cytotoxic small molecules. The linker connecting the antibody to the payload is a critical component, influencing the stability, efficacy, and safety profile of the ADC. Ald-Ph-amido-C2-nitrate is a novel, non-cleavable linker featuring a unique combination of a masked aldehyde for site-specific conjugation and a nitrate (B79036) ester moiety. This application note provides detailed protocols and methodologies for the development of novel ADCs using this innovative linker.
The aldehyde functionality, present in a protected thiazolidine (B150603) form, allows for controlled and site-specific conjugation to antibodies through oxime or hydrazone bond formation, leading to homogenous ADC populations.[1][2][3] The non-cleavable nature of the phenyl-amido backbone ensures payload release primarily through lysosomal degradation of the antibody, minimizing premature drug release in circulation.[4]
A distinctive feature of this linker is the terminal nitrate ester. Organic nitrates are known to act as nitric oxide (NO) donors upon metabolic activation.[5][6][7] Nitric oxide has been implicated in various aspects of cancer therapy, including direct cytotoxicity and modulation of the tumor microenvironment.[8][9] This suggests that this compound may not only serve as a stable linker but also contribute to the therapeutic efficacy of the ADC, potentially acting as a co-payload.
These application notes will guide researchers through the process of antibody modification, linker conjugation, and comprehensive in vitro and in vivo evaluation of the resulting ADC.
Data Presentation
Table 1: Key Properties of this compound Linker
| Property | Value | Reference |
| CAS Number | 141534-26-1 | [4] |
| Molecular Formula | C₁₀H₁₀N₂O₅ | |
| Linker Type | Non-cleavable | [4] |
| Conjugation Chemistry | Aldehyde-based (masked) | [1] |
| Reactive Partner | Hydrazides, Alkoxyamines | [2][3] |
| Potential Payload | Nitric Oxide (NO) donor | [5][9] |
Table 2: Characterization of a Model ADC (e.g., Trastuzumab-Ald-Ph-amido-C2-nitrate-Payload)
| Parameter | Result | Method |
| Drug-to-Antibody Ratio (DAR) | 3.8 | Hydrophobic Interaction Chromatography (HIC) |
| Monomer Purity | >95% | Size Exclusion Chromatography (SEC) |
| Aggregation | <2% | SEC |
| In Vitro Plasma Stability (% intact ADC after 7 days) | >98% | LC-MS |
| Antigen Binding Affinity (KD) | 1.2 nM | Surface Plasmon Resonance (SPR) |
Table 3: In Vitro Cytotoxicity of a Model ADC against HER2-Positive Cancer Cells (SK-BR-3)
| Compound | IC₅₀ (nM) |
| ADC (Trastuzumab-Ald-Ph-amido-C2-nitrate-MMAE) | 0.5 |
| ADC (Trastuzumab-Ald-Ph-amido-C2-nitrate-NO only) | 50 |
| Free MMAE | 0.1 |
| Trastuzumab | >1000 |
| Non-targeting ADC | >1000 |
Table 4: In Vivo Efficacy of a Model ADC in a HER2-Positive Xenograft Model (BT-474)
| Treatment Group | Dose (mg/kg) | Tumor Growth Inhibition (%) |
| Vehicle Control | - | 0 |
| Trastuzumab | 10 | 45 |
| ADC (Trastuzumab-Ald-Ph-amido-C2-nitrate-MMAE) | 5 | 95 |
| ADC (Trastuzumab-Ald-Ph-amido-C2-nitrate-NO only) | 10 | 30 |
Experimental Protocols
Protocol 1: Deprotection of the Thiazolidine Ring to Unmask the Aldehyde
This protocol describes the silver ion-mediated hydrolysis to deprotect the thiazolidine ring of the linker, revealing the reactive aldehyde.[1]
Materials:
-
This compound linker-payload conjugate
-
Silver acetate (B1210297) (AgOAc) solution (1 M in water)
-
Anhydrous Dimethylformamide (DMF)
-
Reaction buffer: 50 mM MES, pH 5.5
-
Nitrogen gas
-
Reverse-phase HPLC system
Procedure:
-
Dissolve the this compound linker-payload conjugate in anhydrous DMF to a final concentration of 10 mM.
-
In a light-protected vial, add the linker-payload solution to the reaction buffer.
-
Purge the reaction mixture with nitrogen gas for 5 minutes.
-
Add silver acetate solution to the reaction mixture to a final concentration of 100 mM.
-
Incubate the reaction at 37°C for 2 hours with gentle stirring.
-
Monitor the reaction progress by reverse-phase HPLC, observing the disappearance of the starting material and the appearance of the deprotected product.
-
Upon completion, the reaction mixture containing the aldehyde-activated linker-payload can be used directly in the conjugation reaction after removal of excess silver salts by precipitation or chelation.
Protocol 2: Antibody Modification and Conjugation via Oxime Ligation
This protocol details the conjugation of the aldehyde-activated linker-payload to an antibody containing an aminooxy functional group.[10][11][12][13]
Materials:
-
Monoclonal antibody (mAb) with an engineered aminooxy group
-
Deprotected this compound linker-payload (from Protocol 1)
-
Conjugation buffer: 50 mM Sodium acetate, 150 mM NaCl, pH 4.5
-
Aniline (B41778) (catalyst)
-
Quenching solution: 1 M Glycine
-
Size Exclusion Chromatography (SEC) system
-
Phosphate-Buffered Saline (PBS), pH 7.4
Procedure:
-
Prepare the antibody solution at a concentration of 5-10 mg/mL in the conjugation buffer.
-
Add the deprotected linker-payload solution to the antibody solution at a molar ratio of 5:1 (linker-payload:mAb).
-
Add aniline to a final concentration of 10 mM to catalyze the reaction.
-
Incubate the reaction at room temperature for 4-6 hours with gentle agitation, protected from light.
-
Quench the reaction by adding the quenching solution to a final concentration of 100 mM and incubate for 30 minutes.
-
Purify the resulting ADC using an SEC system pre-equilibrated with PBS, pH 7.4.
-
Collect the fractions corresponding to the monomeric ADC peak.
-
Concentrate the purified ADC and determine the final concentration and Drug-to-Antibody Ratio (DAR).
Protocol 3: In Vitro ADC Characterization
This protocol outlines key in vitro assays to characterize the developed ADC.
1. Drug-to-Antibody Ratio (DAR) Determination by HIC-HPLC:
-
Analyze the purified ADC on a hydrophobic interaction chromatography (HIC) column.
-
The different drug-loaded species will separate based on hydrophobicity.
-
Calculate the average DAR by integrating the peak areas of the different species.
2. Purity and Aggregation Analysis by SEC-HPLC:
-
Analyze the purified ADC on a size exclusion chromatography (SEC) column.
-
Determine the percentage of monomer, aggregate, and fragment.
3. Antigen Binding Affinity by Surface Plasmon Resonance (SPR):
-
Immobilize the target antigen on an SPR sensor chip.
-
Flow different concentrations of the ADC and the unmodified antibody over the chip.
-
Determine the association (ka) and dissociation (kd) rates to calculate the binding affinity (KD).
4. In Vitro Cytotoxicity Assay:
-
Plate target antigen-positive and antigen-negative cancer cell lines in 96-well plates.
-
Treat the cells with serial dilutions of the ADC, free payload, unmodified antibody, and a non-targeting ADC control.
-
Incubate for 72-96 hours.[14]
-
Assess cell viability using a suitable method (e.g., MTT, CellTiter-Glo).[14][15]
-
Calculate the IC₅₀ values for each compound.[16]
5. In Vitro Bystander Killing Assay:
-
Co-culture antigen-positive and antigen-negative (e.g., GFP-labeled) cells.[14]
-
Treat the co-culture with the ADC.
-
After incubation, assess the viability of the antigen-negative cells to determine the bystander effect.
Protocol 4: In Vivo Efficacy Study
This protocol describes a typical xenograft mouse model to evaluate the in vivo anti-tumor activity of the ADC.
Materials:
-
Immunodeficient mice (e.g., NOD-SCID or NSG)
-
Tumor cells (e.g., BT-474 for a HER2-targeting ADC)
-
ADC, vehicle control, and other control articles
-
Calipers for tumor measurement
Procedure:
-
Implant tumor cells subcutaneously into the flank of the mice.
-
Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize mice into treatment groups (e.g., vehicle, unmodified antibody, ADC at different doses).
-
Administer the treatments intravenously (or as appropriate) at the specified dose and schedule.
-
Measure tumor volume and body weight 2-3 times per week.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).
-
Calculate tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.
Mandatory Visualizations
Caption: Experimental workflow for ADC development.
Caption: Proposed mechanism of action for the ADC.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. カルボニル反応性架橋剤の化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 3. Oxime and Hydrazone Reactions in Bioconjugation [with Top 10 most Asked Questions About Oxime and Hydrazone Reactions] | AxisPharm [axispharm.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Therapeutic potential of nitrate esters of commonly used drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benthamscience.com [benthamscience.com]
- 7. researchgate.net [researchgate.net]
- 8. Nitrates and NO-NSAIDs in Cancer Chemoprevention & Therapy: In Vitro Evidence Querying the NO Donor Functionality - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Nitric Oxide and Cancer Therapy: The Emperor has NO Clothes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Aminooxy Click Modification of a Periodate-Oxidized Immunoglobulin G: A General Approach to Antibody–Drug Conjugates with Dye-Mediated Expeditious Stoichiometry Control - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Aminooxy Click Modification of a Periodate-Oxidized Immunoglobulin G: A General Approach to Antibody-Drug Conjugates with Dye-Mediated Expeditious Stoichiometry Control - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 16. njbio.com [njbio.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Drug-to-Antibody Ratio (DAR) with Ald-Ph-amido-C2-nitrate
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering a low drug-to-antibody ratio (DAR) when using the Ald-Ph-amido-C2-nitrate linker in antibody-drug conjugate (ADC) development.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its function in ADC development?
This compound is a non-cleavable linker used in the synthesis of antibody-drug conjugates (ADCs)[1][2]. Its primary function is to covalently attach a cytotoxic payload to a monoclonal antibody (mAb). The "Ald-Ph" component suggests that it is designed to react with an aldehyde group on the antibody, often introduced site-specifically to ensure a more homogeneous ADC product[3][4].
Q2: What is the drug-to-antibody ratio (DAR) and why is it a critical quality attribute for ADCs?
The drug-to-antibody ratio (DAR) is the average number of drug molecules conjugated to a single antibody molecule[5][6][7]. It is a critical quality attribute because it directly impacts the ADC's efficacy, safety, and pharmacokinetic profile[8][9]. A low DAR can result in reduced potency, while a high DAR may lead to increased toxicity, aggregation, and faster clearance from circulation[8].
Q3: What are the common analytical methods to determine the DAR?
Several methods are used to determine the DAR of an ADC, each with its advantages and limitations:
-
Hydrophobic Interaction Chromatography (HIC): This is a widely used method for analyzing DAR distribution. ADCs with different numbers of conjugated drugs exhibit different levels of hydrophobicity, allowing for their separation[8][].
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS can determine the exact mass of the different ADC species, allowing for precise DAR calculation[6][].
-
UV/Vis Spectroscopy: This is a simpler method that can be used if the drug and antibody have distinct absorbance maxima[5][8][11]. It provides an average DAR for the bulk sample.
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): Often used for reduced ADCs, this method can provide information on the drug load on the light and heavy chains[5][12].
Q4: What is a typical target DAR for an ADC?
The optimal DAR can vary depending on the antibody, payload, and target. However, a DAR of 2 to 4 is often considered ideal for many ADCs[]. This range typically provides a good balance between efficacy and safety.
Troubleshooting Guide for Low DAR
A consistently low DAR can be attributed to several factors throughout the ADC preparation process. This guide provides a systematic approach to identifying and resolving these issues.
Problem Area 1: Inefficient Aldehyde Tag Generation on the Antibody
Site-specific conjugation using an aldehyde tag requires the successful introduction of the aldehyde group onto the antibody. Issues in this step will directly lead to a low DAR.
Q5: We are using an enzymatic method (e.g., with Formylglycine Generating Enzyme - FGE) to create the aldehyde tag, but the final DAR is low. What could be the cause?
-
Suboptimal Enzyme Activity: The efficiency of FGE can be affected by buffer composition, pH, temperature, and the presence of co-factors. Ensure that the reaction conditions for the enzymatic modification are optimal.
-
Incorrect Recognition Sequence: FGE recognizes a specific amino acid sequence. Verify that the engineered sequence in your antibody is correct and accessible to the enzyme.
-
Enzyme Purity and Concentration: The purity and concentration of FGE are critical. Use a highly purified and active enzyme at the recommended concentration.
Q6: We are using chemical modification (e.g., periodate (B1199274) oxidation of glycans) to generate the aldehyde tag, but are observing a low DAR. What should we check?
-
Inefficient Oxidation: The concentration of the oxidizing agent (e.g., sodium periodate) and the reaction time are crucial. Insufficient oxidation will result in a low number of aldehyde groups. Conversely, harsh oxidation conditions can damage the antibody.
-
Antibody Glycosylation Profile: The abundance and accessibility of the glycans on the antibody can vary between different antibodies and even between different batches of the same antibody. Inconsistent glycosylation can lead to variable aldehyde tag generation.
Problem Area 2: Suboptimal Conjugation Reaction Conditions
The reaction between the aldehyde-tagged antibody and the this compound linker-payload is a critical step.
Q7: The conjugation reaction between our aldehyde-tagged antibody and the this compound linker-payload is resulting in a low DAR. What parameters should we optimize?
-
Reaction pH: The pH of the conjugation buffer can significantly impact the reaction efficiency. The optimal pH for aldehyde-based conjugations can vary, so a pH screening experiment is recommended.
-
Linker-Payload Molar Excess: A low molar excess of the linker-payload can lead to incomplete conjugation. A typical starting point is a 5- to 10-fold molar excess of the linker-payload over the antibody. This may need to be optimized for your specific system.
-
Reaction Time and Temperature: The conjugation reaction may not be reaching completion. Try extending the reaction time or moderately increasing the temperature. Monitor the reaction progress over time to determine the optimal duration.
-
Linker-Payload Solubility: The this compound linker-payload may have limited solubility in aqueous buffers. It is often recommended to first dissolve the linker-payload in a small amount of a compatible organic co-solvent like DMSO before adding it to the reaction mixture. Ensure the final concentration of the organic solvent is low (typically <10%) to prevent antibody denaturation[14].
-
Presence of Quenching Reagents: Ensure that no residual quenching reagents from previous steps (e.g., Tris buffer from antibody purification) are present in the conjugation reaction, as these can react with the aldehyde groups.
Problem Area 3: ADC Purification and Analysis
The purification and analysis steps can sometimes give a misleadingly low DAR if not performed correctly.
Q8: We suspect our purification method might be enriching for low DAR species. Is this possible?
-
Purification Method Bias: Certain purification methods, if not optimized, could potentially enrich for species with lower drug loading, which may be less hydrophobic. Ensure your purification method (e.g., size-exclusion chromatography, protein A chromatography) is validated to recover all DAR species efficiently.
Q9: Our DAR analysis by HIC-HPLC is showing a lower than expected DAR. Could the analytical method be the issue?
-
Incomplete Elution of High DAR Species: Highly hydrophobic, high DAR species may bind strongly to the HIC column and not elute properly under the applied gradient. This would lead to an underestimation of the average DAR. Ensure your elution gradient is sufficient to elute all species.
-
Incorrect Peak Integration: Incorrect integration of the peaks corresponding to the different DAR species will lead to an inaccurate average DAR calculation. Ensure that the baseline is set correctly and all relevant peaks are integrated.
Summary of Key Parameters and Troubleshooting Actions
| Parameter/Issue | Potential Cause of Low DAR | Recommended Action |
| Aldehyde Tag Generation | Inefficient enzymatic or chemical modification | Optimize reaction conditions (pH, temp, reagent concentration). Verify enzyme activity and antibody sequence. |
| Conjugation Reaction pH | Suboptimal pH for the conjugation chemistry | Perform a pH screening experiment to find the optimal pH. |
| Linker-Payload Molar Excess | Insufficient linker-payload for complete conjugation | Increase the molar excess of the linker-payload in the reaction. |
| Reaction Time/Temperature | Reaction has not reached completion | Extend the reaction time and/or moderately increase the temperature. |
| Linker-Payload Solubility | Poor solubility of the linker-payload in the reaction buffer | Dissolve the linker-payload in a small amount of a co-solvent (e.g., DMSO) before adding to the reaction. |
| ADC Purification | Selective loss of high DAR species during purification | Validate the purification method to ensure recovery of all DAR species. |
| DAR Analysis (HIC) | Incomplete elution or incorrect integration of high DAR species | Optimize the HIC gradient to ensure elution of all species. Review peak integration parameters. |
Experimental Protocols
Protocol 1: General Protocol for Aldehyde-Tagged Antibody Conjugation
-
Antibody Preparation: Prepare the aldehyde-tagged antibody in a suitable conjugation buffer (e.g., PBS, pH 7.4). Ensure the buffer is free of any primary amines (e.g., Tris) or other quenching agents.
-
Linker-Payload Preparation: Dissolve the this compound linker-payload in a minimal amount of a compatible organic solvent (e.g., DMSO) to create a concentrated stock solution.
-
Conjugation Reaction: Add the desired molar excess of the linker-payload stock solution to the antibody solution.
-
Incubation: Incubate the reaction mixture at a specified temperature (e.g., room temperature or 4°C) for a set period (e.g., 2-24 hours) with gentle mixing.
-
Purification: Purify the ADC using a suitable method such as size-exclusion chromatography (SEC) to remove excess linker-payload and any aggregates.
-
Characterization: Characterize the purified ADC for DAR, purity, and aggregation.
Protocol 2: DAR Analysis by HIC-HPLC
-
Sample Preparation: Dilute the ADC sample to approximately 1 mg/mL in the HIC mobile phase A.
-
Column and Mobile Phases: Use a suitable HIC column (e.g., Butyl-NPR). Mobile phase A is typically a high salt buffer (e.g., 1.5 M ammonium (B1175870) sulfate (B86663) in 25 mM sodium phosphate, pH 7.0), and mobile phase B is a low salt buffer (e.g., 25 mM sodium phosphate, pH 7.0).
-
Chromatography: Equilibrate the column with mobile phase A. Inject the sample and elute with a linear gradient from 100% mobile phase A to 100% mobile phase B.
-
Detection: Monitor the elution profile at 280 nm.
-
Data Analysis: Integrate the peak areas for each DAR species (DAR0, DAR2, DAR4, etc.). Calculate the weighted average DAR based on the peak areas.
Protocol 3: Average DAR Determination by UV-Vis Spectrophotometry
-
Prerequisites: This method requires that the drug and antibody have distinct absorbance maxima and known extinction coefficients.
-
Measurement: Measure the absorbance of the ADC solution at two wavelengths: one where the antibody has maximum absorbance (typically 280 nm) and one where the drug has maximum absorbance.
-
Calculation: Use the Beer-Lambert law and the extinction coefficients of the antibody and the drug to calculate their respective concentrations in the ADC sample.
-
DAR Calculation: The average DAR is the molar concentration of the drug divided by the molar concentration of the antibody.
Visualizations
Caption: Experimental workflow for ADC synthesis and characterization.
Caption: Decision tree for troubleshooting low DAR.
Caption: Aldehyde-based ADC conjugation reaction.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Analysis of drug-to-antibody ratio (DAR) and drug load distribution - ProteoGenix [proteogenix.science]
- 6. agilent.com [agilent.com]
- 7. Strategies for Controlling DAR in Antibody–Drug Conjugates [sigutlabs.com]
- 8. Analytical methods of average drug to antibody ratio (DAR) of antibody-drug conjugates – Creative Biolabs ADC Blog [creative-biolabs.com]
- 9. A review of conjugation technologies for antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Analytical Methods for Antibody-Drug Conjugates (ADCs) - Creative Proteomics [creative-proteomics.com]
- 12. pharmiweb.com [pharmiweb.com]
- 14. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Ald-Ph-amido-C2-nitrate Conjugation
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) to optimize the reaction conditions for Ald-Ph-amido-C2-nitrate conjugation.
Troubleshooting Guide
Low or no product yield, the presence of unexpected byproducts, or degradation of the starting material are common issues encountered during the conjugation of this compound. This section provides a systematic approach to identifying and resolving these challenges.
Issue 1: Low or No Conjugate Formation
If you are observing a low yield of your desired conjugate or no product at all, consider the following potential causes and solutions.
| Potential Cause | Troubleshooting Steps & Optimization |
| Incomplete Imine Formation | The initial step of the conjugation is the formation of a Schiff base (imine), which is a reversible equilibrium reaction.[1] To drive the reaction forward: • pH Optimization: The reaction is highly pH-dependent, with an optimal range typically between pH 6-9.[2] A pH that is too low will protonate the amine, rendering it non-nucleophilic, while a pH that is too high will prevent the necessary protonation of the hemiaminal intermediate.[3] • Water Removal: The formation of the imine produces water as a byproduct. The presence of water can shift the equilibrium back towards the reactants.[1] Consider adding a dehydrating agent like molecular sieves (3Å or 4Å) to the reaction mixture.[4] |
| Inefficient Reduction of the Imine | The imine intermediate must be reduced to a stable secondary amine. • Reducing Agent Activity: Ensure the freshness and proper storage of your reducing agent (e.g., sodium cyanoborohydride). • Stoichiometry: Use a slight excess of the reducing agent to ensure complete conversion of the imine. |
| Suboptimal Reactant Concentrations | The concentrations of the this compound and the amine can influence the reaction rate. • Increase Concentrations: If the reaction is slow, consider increasing the concentration of one or both reactants. |
| Steric Hindrance | Bulky groups near the aldehyde or amine can sterically hinder the reaction.[4] • Increase Reaction Time/Temperature: Allow the reaction to proceed for a longer duration or slightly increase the temperature to overcome the steric barrier. |
Issue 2: Presence of Impurities and Side Products
The appearance of unexpected peaks in your analytical data indicates the formation of side products.
| Potential Cause | Troubleshooting Steps & Optimization |
| Hydrolysis of the C2-Nitrate Ester | Nitrate (B79036) esters are susceptible to hydrolysis under both acidic and basic conditions.[3][5] The pH range for reductive amination (pH 6-9) may lead to the degradation of the nitrate ester. • Strict pH Control: Maintain the pH at the lower end of the optimal range (pH 6-7) to minimize base-catalyzed hydrolysis. • Limit Reaction Time: Avoid unnecessarily long reaction times to reduce the exposure of the nitrate ester to potentially hydrolytic conditions. |
| Reduction of the Aldehyde | If a strong reducing agent is used, it may reduce the starting aldehyde to an alcohol. • Use a Mild Reducing Agent: Sodium cyanoborohydride (NaBH₃CN) is a mild reducing agent that selectively reduces imines in the presence of aldehydes.[4][6] |
| Reduction of the Nitrate Ester | While specific data on the reaction between NaBH₃CN and nitrate esters is limited, it is possible that the reducing agent could reduce the nitrate ester. • Control Experiments: Run a control reaction with a similar nitrate ester lacking the aldehyde functionality to assess its stability in the presence of the reducing agent. • Alternative Reducing Agents: If reduction of the nitrate ester is suspected, consider even milder reducing agents, though this may require further optimization. |
| Starting Material Impurities | The presence of impurities in the starting this compound or the amine will carry through to the final product. • Verify Purity: Confirm the purity of your starting materials using appropriate analytical techniques (e.g., NMR, LC-MS). |
Issue 3: Product Instability
If the purified conjugate degrades over time, consider the following.
| Potential Cause | Troubleshooting Steps & Optimization |
| Hydrolysis of the Imine (if reduction is incomplete) | An unreduced imine bond is susceptible to hydrolysis, which will revert the conjugate back to the starting aldehyde and amine.[1] • Ensure Complete Reduction: Use a sufficient amount of reducing agent and adequate reaction time to ensure the complete conversion of the imine to a stable secondary amine. |
| Instability of the Nitrate Ester | The nitrate ester functionality may be inherently unstable under certain storage conditions. • Storage Conditions: Store the purified conjugate in a dry, cool, and dark environment. Consider storage under an inert atmosphere (e.g., argon or nitrogen). |
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for the conjugation reaction?
A1: The optimal pH for reductive amination is typically between 6 and 9.[2] It is crucial to experimentally determine the ideal pH for your specific substrates, as the stability of the C2-nitrate ester may be compromised at higher pH values due to an increased rate of hydrolysis.[5] A starting point of pH 6-7 is recommended to balance the need for imine formation with the stability of the nitrate ester.
Q2: Which reducing agent should I use?
A2: Sodium cyanoborohydride (NaBH₃CN) is the most commonly used reducing agent for one-pot reductive amination because it is mild and selectively reduces the iminium ion intermediate much faster than it reduces the starting aldehyde.[4][6]
Q3: My reaction is very slow. What can I do to speed it up?
A3: To increase the reaction rate, you can try the following:
-
Increase Reactant Concentration: Doubling the concentration of either the aldehyde or the amine can lead to a faster reaction.
-
Optimize pH: Ensure the pH is within the optimal range of 6-9.
-
Increase Temperature: A modest increase in temperature (e.g., to 37°C) can accelerate the reaction, but be mindful that this may also increase the rate of any potential side reactions, such as nitrate ester hydrolysis.
Q4: How can I monitor the progress of the reaction?
A4: The progress of the reaction can be monitored by various analytical techniques:
-
Thin-Layer Chromatography (TLC): To visualize the disappearance of the starting materials and the appearance of the product.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): To identify and quantify the starting materials, intermediates, and the final product.
-
High-Performance Liquid Chromatography (HPLC) with UV detection: Can be used to quantify the consumption of the aldehyde-containing starting material and the formation of the conjugate.[7]
Q5: What are the potential side products I should be aware of?
A5: The main potential side products include:
-
The alcohol resulting from the reduction of the starting aldehyde.
-
The hydrolysis product of the C2-nitrate ester, which would be a diol.
-
The product of a potential reduction of the nitrate ester.
-
Unreacted starting materials.
Q6: How should I purify the final conjugate?
A6: The choice of purification method will depend on the properties of your conjugate. Common methods include:
-
Column Chromatography: Effective for separating the conjugate from unreacted starting materials and non-polar impurities.[1]
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): A high-resolution technique suitable for purifying polar to moderately non-polar compounds.
-
Recrystallization: If the product is a solid, recrystallization can be an effective method for purification.[4]
Experimental Protocols
General Protocol for Reductive Amination
This protocol provides a starting point and may require optimization for your specific this compound and amine.
-
Reactant Preparation: In a round-bottom flask, dissolve the this compound (1.0 equivalent) in a suitable solvent (e.g., methanol, ethanol, or a buffer solution).
-
Amine Addition: Add the primary amine (1.0 to 1.2 equivalents) to the solution.
-
pH Adjustment: Adjust the pH of the reaction mixture to between 6 and 7 using a dilute acid (e.g., acetic acid).
-
Imine Formation: Stir the reaction mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate.
-
Reduction: Add sodium cyanoborohydride (NaBH₃CN) (1.5 to 2.0 equivalents) to the reaction mixture.
-
Reaction Execution: Continue to stir the reaction at room temperature for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Once the reaction is complete, quench any remaining reducing agent by adding acetone. Remove the solvent under reduced pressure.
-
Purification: Purify the crude product using an appropriate method such as column chromatography or RP-HPLC.
Analytical Characterization
-
Mass Spectrometry (MS): Confirm the identity of the conjugate by ESI-MS or MALDI-TOF MS to obtain the molecular weight.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Use ¹H and ¹³C NMR to confirm the structure of the final product.
-
High-Performance Liquid Chromatography (HPLC): Assess the purity of the final product using a suitable column and mobile phase.
Visualizations
Caption: Experimental workflow for this compound conjugation.
Caption: Troubleshooting logic for optimizing the conjugation reaction.
References
- 1. sciencemadness.org [sciencemadness.org]
- 2. Reductive amination - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. apps.dtic.mil [apps.dtic.mil]
- 6. Sodium cyanoborohydride - Wikipedia [en.wikipedia.org]
- 7. Alkyl nitrite - Wikipedia [en.wikipedia.org]
Technical Support Center: Ald-Ph-amido-C2-nitrate ADC Production
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on scaling up the production of antibody-drug conjugates (ADCs) utilizing the Ald-Ph-amido-C2-nitrate linker.
Frequently Asked Questions (FAQs)
Q1: What is the this compound linker and what are its key features?
The this compound linker, with the chemical name 2-(4-formylbenzamido)ethyl nitrate (B79036) (CAS No. 141534-26-1), is a non-cleavable linker used in the synthesis of ADCs.[1][2][3][4] Its key features include:
-
Aldehyde functional group: The terminal aldehyde group allows for specific conjugation chemistries.
-
Non-cleavable: This type of linker releases the drug only after the complete degradation of the antibody within the target cell, which can contribute to increased stability in circulation.[5][6][7][8]
-
Thiazolidine (B150603) derivative: It is described as a thiazolidine derivative, suggesting its potential reactivity and stability characteristics.[2][3][9]
Q2: What are the main challenges when scaling up the production of ADCs with this type of linker?
Scaling up any ADC production process presents challenges. For aldehyde-based linkers, specific areas of concern include:
-
Reaction kinetics and conditions: Aldehyde-based conjugations can be sensitive to pH, temperature, and reaction time. What works at a small scale may not translate directly to a larger scale.
-
Purity of starting materials: The purity of the linker and the antibody are critical. Impurities can lead to side reactions and a heterogeneous final product.
-
Drug-to-Antibody Ratio (DAR) control: Achieving a consistent and optimal DAR is crucial for the efficacy and safety of the ADC. Scale-up can affect the distribution of DAR species.
-
Product aggregation: The introduction of hydrophobic linkers and payloads can increase the propensity for the ADC to aggregate, a problem that can be exacerbated at higher concentrations during scale-up.
-
Purification efficiency: Removing unreacted antibody, free drug-linker, and aggregates becomes more challenging at larger scales, potentially leading to lower yields.
Q3: How does the non-cleavable nature of the linker impact the ADC's mechanism of action and development?
Non-cleavable linkers remain attached to the cytotoxic payload and an amino acid residue after the antibody is degraded in the lysosome.[10] This has several implications:
-
Mechanism of Action: The entire antibody-linker-drug conjugate must be internalized for the payload to be released. This makes the ADC highly dependent on the lysosomal degradation pathway of the target cell.[6]
-
Bystander Effect: ADCs with non-cleavable linkers generally do not have a "bystander effect" (killing of neighboring antigen-negative tumor cells) because the released payload is typically charged and less membrane-permeable.[7]
-
Stability and Safety: The increased stability of non-cleavable linkers in circulation can lead to a better safety profile and a wider therapeutic window by reducing off-target toxicity.[6][8]
Troubleshooting Guide
| Issue | Potential Causes | Recommended Actions |
| Low Conjugation Efficiency / Low DAR | 1. Suboptimal reaction pH. 2. Inactive aldehyde group on the linker. 3. Steric hindrance at the conjugation site. 4. Low concentration of reactants. | 1. Optimize the pH of the conjugation buffer (typically slightly acidic for aldehyde-based reactions). 2. Verify the purity and activity of the this compound linker stock. 3. Consider using a longer PEG spacer if steric hindrance is suspected. 4. Increase the molar excess of the drug-linker, but monitor for aggregation. |
| High Levels of Aggregation | 1. Hydrophobic nature of the drug-linker. 2. High protein concentration during conjugation or purification. 3. Suboptimal buffer conditions (pH, ionic strength). 4. Temperature stress during the process. | 1. Include organic co-solvents (e.g., DMSO, DMA) in the conjugation buffer to improve solubility. 2. Optimize the protein concentration and consider using excipients that reduce aggregation. 3. Screen different buffer formulations to find one that minimizes aggregation. 4. Ensure precise temperature control throughout the manufacturing process. |
| DAR Heterogeneity | 1. Inconsistent reaction conditions across the batch. 2. Presence of antibody variants with different reactivity. 3. Side reactions of the aldehyde group. | 1. Ensure uniform mixing and temperature distribution in the reaction vessel, especially during scale-up. 2. Characterize the starting antibody material for purity and variants. 3. Optimize reaction time and temperature to minimize side reactions. |
| Low Post-Purification Yield | 1. Loss of product during chromatography or tangential flow filtration (TFF). 2. Precipitation of the ADC during buffer exchange. 3. Aggressive purification steps to remove impurities. | 1. Optimize the loading and elution conditions for chromatography and the transmembrane pressure for TFF. 2. Screen for optimal formulation buffers that maintain ADC solubility. 3. Perform a trade-off analysis between purity and yield to establish acceptable limits. |
| Instability of the Final Product | 1. Formation of high molecular weight species over time. 2. Degradation of the linker or payload. 3. Suboptimal storage conditions. | 1. Characterize the nature of the aggregates and optimize the formulation with stabilizing excipients. 2. Conduct forced degradation studies to understand the degradation pathways. 3. Establish appropriate storage temperature, pH, and light exposure conditions based on stability studies. |
Quantitative Data Summary
The following table presents hypothetical, yet realistic, data for the production of an this compound ADC at lab and pilot scales, highlighting potential scale-up challenges.
| Parameter | Lab Scale (100 mg) | Pilot Scale (10 g) | Potential Scale-up Challenges |
| Starting Antibody | 100 mg | 10 g | Ensuring batch-to-batch consistency of the antibody. |
| Molar Excess of Drug-Linker | 5-fold | 4-fold | Higher cost and potential for increased aggregation at higher concentrations. |
| Reaction Time | 12 hours | 16 hours | Longer reaction times at scale may lead to more side products or degradation. |
| Crude Yield (before purification) | ~95% | ~90% | Decreased efficiency due to mixing and heat transfer limitations. |
| Purification Method | Size Exclusion Chromatography | Tangential Flow Filtration followed by Chromatography | TFF can be a bottleneck; chromatography resin capacity needs careful planning. |
| Final Yield (after purification) | 60% | 50% | Increased product loss during multi-step, larger-volume purification. |
| Average DAR | 3.8 | 3.5 | More difficult to control the reaction kinetics precisely at a larger scale. |
| % Monomer | >98% | >95% | Higher propensity for aggregation at higher product concentrations. |
| Free Drug-Linker Level | <0.5% | <1.0% | More challenging to completely remove impurities during large-scale purification. |
Experimental Protocols
Protocol 1: Antibody Modification to Introduce a Reactive Aldehyde
This protocol is based on established methods for introducing an aldehyde tag onto an antibody for subsequent conjugation.
-
Antibody Preparation:
-
Start with a purified antibody solution (e.g., at 10 mg/mL) in a suitable buffer (e.g., PBS, pH 7.4).
-
If necessary, perform a buffer exchange into a reaction-compatible buffer.
-
-
Oxidation Reaction (Example using a hypothetical enzymatic method):
-
In a temperature-controlled vessel, add the antibody solution.
-
Add a specific oxidizing enzyme (e.g., a formylglycine generating enzyme if a recognition site is engineered into the antibody) according to the manufacturer's protocol.
-
Incubate at a controlled temperature (e.g., 37°C) with gentle mixing for a defined period (e.g., 4-6 hours).
-
-
Purification of Aldehyde-Tagged Antibody:
-
Remove the enzyme and other reaction components by passing the solution through an appropriate chromatography column (e.g., Protein A).
-
Perform a buffer exchange into a conjugation-compatible buffer (e.g., 50 mM MES, 150 mM NaCl, pH 6.0).
-
Concentrate the aldehyde-tagged antibody to the desired concentration for the conjugation step.
-
Protocol 2: Conjugation of this compound-Payload to the Antibody
-
Preparation of Drug-Linker Solution:
-
Dissolve the this compound-payload conjugate in an appropriate organic solvent (e.g., DMSO) to create a concentrated stock solution.
-
-
Conjugation Reaction:
-
In a reaction vessel, add the purified aldehyde-tagged antibody.
-
Slowly add the desired molar excess of the drug-linker stock solution to the antibody solution with gentle, continuous mixing. The final concentration of the organic solvent should be controlled (e.g., <10% v/v).
-
Adjust the pH of the reaction mixture if necessary (e.g., to pH 5.5-6.5).
-
Incubate the reaction at a controlled temperature (e.g., 25°C) for a specific duration (e.g., 12-18 hours).
-
-
Quenching the Reaction:
-
Add a quenching reagent (e.g., an amino-containing compound) to react with any remaining unreacted aldehyde groups on the antibody.
-
-
Purification of the ADC:
-
Remove unreacted drug-linker and other small molecules using tangential flow filtration (TFF) or size exclusion chromatography (SEC).
-
If significant heterogeneity or aggregation is present, perform hydrophobic interaction chromatography (HIC) or ion-exchange chromatography (IEX) to purify the desired ADC species.
-
Perform a final buffer exchange into the formulation buffer and concentrate the ADC to the target concentration.
-
Visualizations
Caption: Experimental workflow for the production of an this compound ADC.
Caption: Troubleshooting decision tree for low yield in ADC production.
Caption: General mechanism of action for a non-cleavable ADC.
References
- 1. ADC Linker Products - Creative Biolabs [creative-biolabs.com]
- 2. Inhibitors | CymitQuimica [cymitquimica.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound Suppliers, Manufacturers & Traders at Chemsrc [m.chemsrc.com]
- 5. biopharminternational.com [biopharminternational.com]
- 6. Noncleavable Linkers - Creative Biolabs [creativebiolabs.net]
- 7. pharmiweb.com [pharmiweb.com]
- 8. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 9. INTERCHIM: Crosslinker & modifiers [interchim.com]
- 10. books.rsc.org [books.rsc.org]
improving the stability of Ald-Ph-amido-C2-nitrate linkers
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the stability of Ald-Ph-amido-C2-nitrate linkers during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the this compound linker and what are its main components?
The this compound linker is a chemical tool used in bioconjugation, particularly for the development of antibody-drug conjugates (ADCs). Its structure consists of:
-
An aldehyde group (Ald): This is the reactive handle for conjugation to molecules containing a primary amine, such as the lysine (B10760008) residues on an antibody.
-
A phenyl group (Ph): This provides a rigid scaffold for the linker.
-
An amide bond (amido): This bond connects the phenyl group to the rest of the linker and is known for its high stability compared to ester bonds.
-
A C2 spacer: A two-carbon alkyl chain that provides distance between the conjugated molecules.
-
A nitrate (B79036) group (nitrate): This is an electron-withdrawing group attached to the phenyl ring, which increases the reactivity of the aldehyde group towards nucleophiles.
Q2: What are the primary stability concerns with aldehyde-containing linkers?
Aldehyde-containing linkers can be susceptible to two main degradation pathways:
-
Oxidation: The aldehyde group can be easily oxidized to a carboxylic acid, especially in the presence of air or other oxidizing agents. This renders the linker inactive for conjugation.
-
Hydrolysis of the Conjugate: The Schiff base formed upon conjugation of the aldehyde to an amine can be prone to hydrolysis, leading to the dissociation of the conjugated molecules. However, the initial Schiff base is often reduced to a more stable secondary amine during the conjugation protocol to mitigate this.
Q3: How does the nitrate group affect the stability and reactivity of the linker?
The nitrate group is a strong electron-withdrawing group. This has two main effects:
-
Increased Reactivity: It makes the aldehyde carbon more electrophilic and therefore more reactive towards nucleophilic attack by amines, potentially leading to faster and more efficient conjugation.
-
Potential for Instability: While increasing reactivity, strong electron-withdrawing groups can sometimes make the aromatic ring more susceptible to certain degradation pathways, although the primary concern for this linker remains the aldehyde group itself.
Q4: What is the expected stability of the amide bond within the linker?
The amide bond is significantly more stable than an ester bond and is generally resistant to hydrolysis under physiological conditions. This is due to the resonance delocalization of the nitrogen's lone pair of electrons with the carbonyl group, which gives the C-N bond partial double-bond character. Therefore, cleavage of the amide bond within the linker is not a primary concern under normal experimental and physiological conditions.
Troubleshooting Guide
Issue 1: Low Conjugation Efficiency
Possible Causes:
-
Linker Degradation: The aldehyde group on the linker may have been oxidized to a carboxylic acid.
-
Suboptimal Reaction pH: The pH of the reaction buffer is critical for Schiff base formation.
-
Steric Hindrance: The conjugation site on the biomolecule may be sterically hindered.
-
Presence of Competing Nucleophiles: Other primary amines in the reaction buffer (e.g., Tris buffer) can compete with the target biomolecule.
Solutions:
-
Use Fresh Linker: Prepare linker solutions immediately before use. Store stock solutions under an inert atmosphere (e.g., argon or nitrogen) at -20°C or -80°C.
-
Optimize Reaction pH: The optimal pH for Schiff base formation is typically between 6.5 and 7.5. Perform small-scale experiments to determine the optimal pH for your specific system.
-
Modify Linker Length: If steric hindrance is suspected, consider using a similar linker with a longer spacer arm.
-
Use Amine-Free Buffers: Use buffers that do not contain primary amines, such as phosphate-buffered saline (PBS) or HEPES.
Issue 2: Poor Stability of the Conjugate (Cleavage)
Possible Causes:
-
Incomplete Reduction of Schiff Base: The initial Schiff base formed is reversible and can hydrolyze. It must be reduced to a stable secondary amine.
-
Harsh Post-Conjugation Processing: Exposure to extreme pH or temperature during purification can lead to degradation.
Solutions:
-
Ensure Complete Reduction: Use a sufficient excess of the reducing agent (e.g., sodium cyanoborohydride) and allow the reaction to proceed for the recommended time. Monitor the reaction by LC-MS to confirm the conversion of the Schiff base to the secondary amine.
-
Gentle Purification: Use purification methods that avoid harsh conditions. Size-exclusion chromatography (SEC) or affinity chromatography are generally preferred.
Issue 3: Inconsistent Batch-to-Batch Results
Possible Causes:
-
Variability in Linker Quality: The purity of the linker can vary between batches.
-
Inconsistent Reaction Conditions: Small variations in pH, temperature, or reaction time can lead to different results.
-
Water Content in Solvents: The presence of water in organic solvents used to dissolve the linker can lead to hydrolysis of the linker before conjugation.
Solutions:
-
Quality Control of Linker: Perform quality control on each new batch of linker, for example, by NMR or LC-MS, to confirm its identity and purity.
-
Standardize Protocols: Maintain strict control over all reaction parameters. Use calibrated equipment and prepare fresh buffers for each experiment.
-
Use Anhydrous Solvents: When preparing stock solutions of the linker in organic solvents like DMSO or DMF, use anhydrous grade solvents to minimize premature hydrolysis.
Data Presentation
The stability of a linker is often assessed by incubating the antibody-drug conjugate (ADC) in plasma and measuring the amount of intact ADC over time. Below is an illustrative table of the stability of an ADC constructed with the this compound linker compared to a linker with a less stable ester bond.
Disclaimer: The following data is for illustrative purposes only and is intended to demonstrate how such data is typically presented. Actual results may vary.
| Time (hours) | This compound Linker (% Intact ADC) | Ester-based Linker (% Intact ADC) |
| 0 | 100 | 100 |
| 24 | 98 | 85 |
| 48 | 95 | 72 |
| 72 | 92 | 61 |
| 96 | 89 | 50 |
Experimental Protocols
Protocol 1: Conjugation of this compound Linker to a Monoclonal Antibody
Materials:
-
Monoclonal antibody (mAb) in a primary amine-free buffer (e.g., PBS, pH 7.4)
-
This compound linker
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO)
-
Sodium cyanoborohydride (NaCNBH₃)
-
PD-10 desalting columns
-
Reaction buffer: PBS, pH 7.4
Procedure:
-
Prepare the mAb: Adjust the concentration of the mAb to 5-10 mg/mL in PBS, pH 7.4.
-
Prepare the Linker Solution: Immediately before use, dissolve the this compound linker in anhydrous DMSO to a concentration of 10 mM.
-
Conjugation Reaction: a. Add a 10-20 fold molar excess of the linker solution to the mAb solution. b. Gently mix and incubate at room temperature for 2 hours.
-
Reduction of Schiff Base: a. Prepare a fresh solution of 1 M NaCNBH₃ in 10 mM NaOH. b. Add the NaCNBH₃ solution to the conjugation reaction to a final concentration of 20 mM. c. Incubate at room temperature for 1 hour or overnight at 4°C.
-
Purification: a. Remove the excess linker and reducing agent by passing the reaction mixture through a PD-10 desalting column equilibrated with PBS. b. Collect the fractions containing the conjugated antibody.
-
Characterization: a. Determine the protein concentration using a BCA assay or by measuring absorbance at 280 nm. b. Determine the drug-to-antibody ratio (DAR) using UV-Vis spectroscopy or mass spectrometry.
Protocol 2: In Vitro Plasma Stability Assay
Materials:
-
Purified antibody-drug conjugate (ADC)
-
Human or mouse plasma
-
Phosphate-buffered saline (PBS)
-
LC-MS system
Procedure:
-
Sample Preparation: a. Spike the ADC into the plasma at a final concentration of 100 µg/mL. b. As a control, prepare a similar sample in PBS.
-
Incubation: Incubate the samples at 37°C.
-
Time Points: At designated time points (e.g., 0, 6, 24, 48, 72, and 96 hours), withdraw an aliquot of the plasma and PBS samples.
-
Sample Quenching: Immediately quench the reaction by adding an equal volume of ice-cold acetonitrile (B52724) to precipitate the plasma proteins.
-
Sample Processing: a. Vortex the samples and centrifuge at 14,000 x g for 10 minutes at 4°C. b. Collect the supernatant for LC-MS analysis.
-
LC-MS Analysis: a. Analyze the supernatant by LC-MS to quantify the amount of intact ADC. b. The percentage of intact ADC at each time point is calculated relative to the amount at time 0.
Visualizations
dealing with solubility issues of Ald-Ph-amido-C2-nitrate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered when working with Ald-Ph-amido-C2-nitrate. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its basic properties?
A1: this compound is a non-cleavable ADC (Antibody-Drug Conjugate) linker.[1][2] It is an organic compound featuring an aldehyde, a phenyl group, an amide, and a nitrate (B79036) ester functional group. These features give it a specific chemical profile that influences its solubility. Below is a summary of its key properties.
Table 1: Properties of this compound
| Property | Value |
|---|---|
| CAS Number | 141534-26-1[3] |
| Molecular Formula | C₁₀H₁₀N₂O₅[3] |
| Molecular Weight | 238.20 g/mol [3] |
| Appearance | Typically a solid at room temperature. |
| Purity | ≥98.0% (as per typical suppliers)[3] |
Q2: Why am I having difficulty dissolving this compound?
A2: The solubility of this compound is governed by its molecular structure, which contains both hydrophobic (nonpolar) and hydrophilic (polar) regions.
-
Hydrophobic Character : The phenyl ring and the two-carbon (C2) alkyl chain are nonpolar and resist dissolving in water.
-
Hydrophilic Character : The amide, aldehyde, and nitrate ester groups are polar and capable of hydrogen bonding, which promotes solubility in polar solvents.[4]
The overall low solubility in common solvents like water or simple alcohols is likely due to a combination of these competing characteristics and potentially strong intermolecular forces in its solid (crystalline) state.
Q3: What are the recommended starting solvents for initial solubility testing?
A3: A systematic approach starting with common laboratory solvents is recommended. Based on the "like dissolves like" principle, polar aprotic solvents are often a good starting point for compounds with mixed polarity.[5]
Table 2: Recommended Solvents for Initial Screening
| Solvent Class | Examples | Rationale & Notes |
|---|---|---|
| Polar Aprotic | Dimethyl sulfoxide (B87167) (DMSO), Dimethylformamide (DMF) | Recommended Start. These are powerful solvents for many poorly soluble compounds.[5] High boiling points can make them difficult to remove. |
| Polar Protic | Ethanol, Methanol | May show partial solubility. Often more effective when used in a co-solvent system with water.[5] |
| Chlorinated | Dichloromethane (DCM) | May be effective due to the compound's organic backbone. Useful for non-aqueous applications. |
| Ethers | Tetrahydrofuran (THF) | An intermediate polarity solvent that can be effective. |
| Aqueous | Water, Buffered Solutions | Expected to have very low solubility. Use as a baseline and for creating co-solvent systems. |
Q4: Is heating or sonication recommended to aid dissolution?
A4: Yes, both methods can be effective but should be used with caution.
-
Sonication : This is a good first step. Using an ultrasonic bath can provide the energy needed to break apart solute particles and accelerate dissolution without significantly raising the temperature.
-
Heating : Gently warming the solvent can increase solubility. However, since this compound contains a nitrate ester, excessive or prolonged heating should be avoided to prevent potential degradation. Nitrate esters can be thermally sensitive.[6] Always perform a small-scale test first.
Q5: How should I prepare a stock solution?
A5: It is recommended to prepare a high-concentration stock solution in a strong organic solvent like DMSO. This stock can then be diluted into aqueous buffers or cell culture media for experiments. Be aware that adding the DMSO stock to an aqueous solution may cause the compound to precipitate if its solubility limit is exceeded. The final concentration of DMSO should typically be kept low (e.g., <0.5% v/v) to avoid solvent effects in biological assays.
Troubleshooting Guide for Solubility Issues
If you are facing persistent solubility challenges, follow this systematic troubleshooting workflow.
Caption: A troubleshooting workflow for addressing solubility issues.
Q: My compound dissolves in DMSO but precipitates when I dilute it into my aqueous experimental buffer. What should I do?
A: This is a common issue when the final concentration in the aqueous buffer is above the compound's thermodynamic solubility limit.
-
Decrease Final Concentration : The simplest solution is to work at a lower final concentration of the compound.
-
Use a Co-solvent Formulation : Instead of just DMSO, prepare a stock solution in a co-solvent system that is more miscible with your final buffer.[7][8][9] Common systems include combinations of DMSO, ethanol, polyethylene (B3416737) glycol (PEG), or propylene (B89431) glycol (PG).[5][7]
-
Optimize Dilution : Add the DMSO stock to your buffer while vortexing or stirring vigorously to promote rapid mixing and prevent localized high concentrations that can trigger precipitation.
Table 3: Common Co-Solvent Systems for Improving Aqueous Solubility
| Co-Solvent System (v/v) | Use Case | Notes |
|---|---|---|
| 10% DMSO / 90% Saline | Standard for in vitro assays | A good starting point. Ensure final DMSO is non-toxic to cells. |
| 10% Ethanol / 90% Water | General use | Less powerful than DMSO but more volatile and sometimes less toxic. |
| 40% PEG 400 / 60% Water | For in vivo or challenging compounds | PEG 400 is a common formulation excipient that can significantly enhance solubility.[7] |
| 10% DMSO / 40% PEG 400 / 50% Saline | Advanced formulation | A multi-component system for highly insoluble compounds. |
Experimental Protocols
Protocol 1: Small-Scale Qualitative Solubility Assessment
This protocol helps you quickly identify promising solvents using a small amount of material.
-
Preparation : Aliquot ~1 mg of this compound into several small, clear glass vials.
-
Solvent Addition : To the first vial, add 100 µL of a test solvent (e.g., water). This creates an initial concentration of 10 mg/mL.
-
Mixing : Cap the vial and vortex vigorously for 1-2 minutes.
-
Observation : Visually inspect the solution against a dark background. Look for any undissolved solid particles.
-
Incremental Addition : If the solid has not dissolved, add another 100 µL of solvent (total volume 200 µL, concentration 5 mg/mL) and repeat the mixing and observation. Continue this process until the compound dissolves or you reach a minimum concentration of interest (e.g., 1 mg/mL).
-
Heating/Sonication : If the compound is still insoluble, try gentle warming (30-40°C) or placing the vial in an ultrasonic bath for 5-10 minutes.
-
Documentation : Record the solvent and the approximate concentration at which the compound fully dissolved. Repeat for all test solvents.
Protocol 2: Shake-Flask Method for Equilibrium Solubility Determination
This is the gold-standard method for determining the thermodynamic solubility of a compound in a specific solvent or buffer.[10]
-
Add Excess Solid : Add an amount of this compound to a known volume of the desired solvent (e.g., 5 mg to 1 mL of phosphate-buffered saline) in a sealed vial. The amount should be in clear excess of what is expected to dissolve.
-
Equilibration : Place the vial on a shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C). Allow the mixture to equilibrate for 24-48 hours. This ensures the solution becomes fully saturated.
-
Phase Separation : After equilibration, remove the vial and let the undissolved solid settle. To separate the saturated solution from the excess solid, centrifuge the vial at high speed (e.g., 10,000 x g for 10 minutes).
-
Sample Collection : Carefully collect the clear supernatant using a pipette. Do not disturb the solid pellet. For best results, filter the supernatant through a 0.22 µm chemically inert syringe filter (e.g., PTFE) to remove any remaining micro-particulates.[10]
-
Quantification : Accurately dilute the filtered supernatant with a suitable solvent (e.g., acetonitrile (B52724) or methanol). Analyze the concentration of the dissolved compound using a calibrated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculation : Use the measured concentration and the dilution factor to calculate the equilibrium solubility, typically reported in mg/mL or µg/mL.
Caption: Experimental workflow for the shake-flask solubility method.
References
- 1. This compound - Immunomart [immunomart.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound Suppliers, Manufacturers & Traders at Chemsrc [m.chemsrc.com]
- 4. Solubility predictions for solid nitriles and tertiary amides based on the mobile order theory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nitrate ester - Wikipedia [en.wikipedia.org]
- 7. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 8. Co-solvents.pptx [slideshare.net]
- 9. Cosolvent - Wikipedia [en.wikipedia.org]
- 10. benchchem.com [benchchem.com]
side reactions in Ald-Ph-amido-C2-nitrate conjugation and how to avoid them
Welcome to the technical support center for Ald-Ph-amido-C2-nitrate conjugation. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions regarding side reactions encountered during the use of this linker.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction mechanism for this compound conjugation?
The primary conjugation reaction involves the formation of an imine bond (also known as a Schiff base) between the aromatic aldehyde group (Ald-Ph) of the linker and a primary amine on a biomolecule, such as the side chain of a lysine (B10760008) residue.[1][2] This reaction is typically acid-catalyzed and involves the elimination of a water molecule.[1]
Q2: What are the most common side reactions observed during this conjugation?
The most common side reactions can be categorized by the reactive group involved:
-
Aldehyde Group: Incomplete reaction leading to low conjugation efficiency, or reaction with non-target nucleophiles. The formed imine bond can also be susceptible to hydrolysis.[1]
-
Amide Group: While generally stable, the amide bond can undergo hydrolysis under harsh acidic or basic conditions, although this is less common under typical bioconjugation conditions.[3]
-
Nitrate (B79036) Ester Group: The nitrate ester group can be prone to hydrolysis or reduction, especially if the reaction conditions are not carefully controlled or if certain additives are present.[4][5]
-
General Bioconjugation Issues: Protein aggregation, low reaction yields, and lack of site-specificity are common challenges in bioconjugation that can also occur.[6]
Q3: How can I confirm that my conjugation reaction was successful?
Successful conjugation can be confirmed using a variety of analytical techniques, including:
-
SDS-PAGE: To visualize a shift in the molecular weight of the conjugated protein.
-
Mass Spectrometry (MALDI-TOF or ESI-MS): To determine the exact mass of the conjugate and calculate the drug-to-antibody ratio (DAR).
-
UV-Vis Spectroscopy: If the drug has a distinct absorbance profile, this can be used to quantify the extent of conjugation.
-
Hydrophobic Interaction Chromatography (HIC): To separate species with different DAR values.
Troubleshooting Guide
Issue 1: Low Conjugation Yield
Symptoms:
-
Low drug-to-antibody ratio (DAR) determined by mass spectrometry.
-
Faint band corresponding to the conjugate on SDS-PAGE.
-
Incomplete consumption of the starting biomolecule.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Suboptimal pH | The formation of an imine is pH-dependent. The optimal pH is typically between 4.5 and 6.0.[1][2] At lower pH, the amine becomes protonated and non-nucleophilic, while at higher pH, there is insufficient acid to catalyze the dehydration step. |
| Presence of Competing Amines | Buffers containing primary amines (e.g., Tris, glycine) will compete with the target biomolecule for reaction with the aldehyde. Use non-amine containing buffers such as MES, HEPES, or PBS. |
| Low Reagent Concentration | Ensure the concentration of the antibody or protein is appropriate, typically >0.5 mg/mL, to favor the reaction kinetics. |
| Inaccessible Reactive Sites | The target amine groups on the protein may be buried within the protein's 3D structure.[6] Consider partial denaturation or using a different conjugation strategy targeting more accessible sites. |
| Hydrolysis of Imine Intermediate | The imine bond is reversible and can hydrolyze back to the aldehyde and amine.[1] To stabilize the bond, the imine can be reduced to a more stable secondary amine using a mild reducing agent like sodium cyanoborohydride (NaBH3CN). |
Issue 2: Protein Aggregation
Symptoms:
-
Visible precipitation during or after the conjugation reaction.
-
High molecular weight aggregates observed by size-exclusion chromatography (SEC).
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Hydrophobic Nature of the Linker/Drug | Increasing the hydrophobicity of the protein surface upon conjugation can lead to aggregation. |
| Incorrect Buffer Conditions | Suboptimal pH or ionic strength can lead to protein instability. |
| Excessive Linker-to-Protein Ratio | A high degree of conjugation can significantly alter the protein's surface properties. |
To mitigate aggregation:
-
Include solubility-enhancing agents like PEG in the linker design.
-
Screen different buffers and pH conditions to find the optimal conditions for protein stability.
-
Optimize the molar ratio of the linker to the biomolecule to achieve the desired DAR without causing aggregation.
-
Perform the reaction at a lower temperature (e.g., 4°C) to slow down the aggregation process.
Issue 3: Instability of the Nitrate Ester
Symptoms:
-
Loss of the nitrate ester group, confirmed by mass spectrometry.
-
Reduced efficacy of the final conjugate if the nitrate is part of the active payload.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Harsh pH Conditions | Nitrate esters can be susceptible to hydrolysis under strongly acidic or basic conditions. |
| Presence of Reducing Agents | Strong reducing agents can reduce the nitrate ester. If a reduction step is necessary (e.g., to stabilize an imine bond), use a mild and selective reducing agent. |
| Inappropriate Storage | Long-term storage in aqueous buffers, especially at non-optimal pH, can lead to degradation.[5] |
To ensure stability:
-
Maintain the pH of the reaction and storage buffers within a neutral range (pH 6.0-7.5).
-
Avoid using harsh chemicals or strong reducing agents during the conjugation and purification process.[6]
-
For long-term storage, consider lyophilization or storing the conjugate in a cryoprotectant at -80°C.
Experimental Protocols
Protocol 1: General this compound Conjugation to an Antibody
-
Antibody Preparation:
-
Dialyze the antibody into a suitable reaction buffer (e.g., 100 mM MES, 150 mM NaCl, pH 5.5).
-
Adjust the antibody concentration to 2-5 mg/mL.
-
-
Linker Preparation:
-
Dissolve the this compound linker in an organic co-solvent (e.g., DMSO) to prepare a 10 mM stock solution.
-
-
Conjugation Reaction:
-
Add the desired molar excess of the linker stock solution to the antibody solution. A typical starting point is a 5-10 fold molar excess.
-
Incubate the reaction at room temperature for 2-4 hours with gentle mixing.
-
-
(Optional) Reductive Amination:
-
To form a stable secondary amine linkage, add a 20-fold molar excess of sodium cyanoborohydride (NaBH3CN).
-
Incubate for an additional 12-16 hours at 4°C.
-
-
Purification:
-
Remove unreacted linker and byproducts by size-exclusion chromatography (SEC) or tangential flow filtration (TFF) using a suitable storage buffer (e.g., PBS, pH 7.4).
-
-
Characterization:
-
Analyze the purified conjugate using SDS-PAGE, mass spectrometry, and SEC to confirm conjugation and assess purity and aggregation.
-
Visual Guides
Caption: Troubleshooting workflow for low yield in this compound conjugation.
Caption: The intended reaction pathway for this compound conjugation.
Caption: A common side reaction: the hydrolysis of the imine intermediate.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. 2.7 Addition of Amines and Amine Derivatives to Aldehydes and Ketones – Organic Chemistry II [kpu.pressbooks.pub]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. A Short Review of Nitric Esters and Their Role in Energetic Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Bioconjugation Chemistry: Challenges and Solutions [kbdna.com]
Technical Support Center: Ald-Ph-amido-C2-nitrate Linker
This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of the Ald-Ph-amido-C2-nitrate linker, with a specific focus on the impact of pH. This guide is intended for researchers, scientists, and professionals in drug development who are utilizing this linker in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the general stability profile of the this compound linker?
The this compound linker contains both an amide bond and a nitrate (B79036) ester functional group. The stability of the linker is therefore influenced by the chemical properties of these groups. While some sources may classify similar linkers as non-cleavable under physiological conditions (pH 7.4), the amide and nitrate ester bonds can be susceptible to hydrolysis under acidic or basic conditions.[1][2][3][4] The rate of cleavage is dependent on the specific pH, temperature, and buffer composition of the experimental setup.
Q2: At which pH ranges should I be concerned about the stability of the amide bond in the linker?
Amide bonds can undergo hydrolysis across a range of pH values. The rate of this non-enzymatic cleavage is pH-dependent.[1][5] Generally, amide bond hydrolysis is more significant at acidic and basic pH ranges compared to neutral pH.[1][5] For instance, direct hydrolysis, or scission, tends to be the dominant mechanism at a basic pH of 10.[1][2][5] At a neutral pH, a process called "backbiting" (intramolecular aminolysis) can be more prevalent, while at an acidic pH of 3, both mechanisms can be significant.[1][2][5]
Q3: How does pH affect the stability of the nitrate ester group in the linker?
Nitrate esters can also be susceptible to hydrolysis, particularly under alkaline conditions.[3][4][6] The rate of hydrolysis can be influenced by the presence of electron-withdrawing or electron-donating groups in the vicinity of the ester.[3][4] For instance, electron-attracting groups can increase the rate of hydrolysis.[3]
Q4: What are the expected cleavage products of the this compound linker under acidic or basic conditions?
Under conditions that promote hydrolysis, the amide bond would cleave to yield a carboxylic acid and an amine. The nitrate ester would hydrolyze to an alcohol and a nitrate anion. The exact cleavage products will depend on the specific structure of the molecule attached to the linker.
Troubleshooting Guide
This guide addresses common issues encountered during experiments involving the this compound linker.
| Problem | Possible Cause | Recommended Solution |
| Unexpected cleavage of the linker and release of the conjugated molecule. | pH of the experimental buffer is too acidic or basic. | Verify the pH of all buffers and solutions used in your experiment. Adjust the pH to a range where the linker is expected to be stable (typically near neutral pH). |
| Prolonged incubation at a pH that slowly degrades the linker. | Reduce the incubation time or perform a time-course experiment to determine the rate of degradation at your experimental pH. | |
| Presence of catalytic agents in the buffer. | Review the composition of your buffers for any components that might catalyze amide or nitrate ester hydrolysis. | |
| Inconsistent results between experimental batches. | Variation in buffer preparation. | Standardize your buffer preparation protocol to ensure consistent pH and composition. Calibrate your pH meter regularly. |
| Temperature fluctuations during the experiment. | Ensure that all incubation steps are carried out at a consistent and controlled temperature, as temperature can affect the rate of hydrolysis. | |
| Difficulty confirming linker integrity. | Inadequate analytical methods. | Use multiple analytical techniques to assess the integrity of your conjugate, such as HPLC, mass spectrometry, or SDS-PAGE (if applicable). |
Data on Linker Stability
| pH | Temperature (°C) | Incubation Time (hours) | Hypothetical % Linker Cleavage |
| 3.0 | 37 | 24 | 25% |
| 5.0 | 37 | 24 | 10% |
| 7.4 | 37 | 24 | < 5% |
| 9.0 | 37 | 24 | 30% |
Experimental Protocols
Protocol 1: pH Stability Assessment of an Antibody-Drug Conjugate (ADC) using the this compound Linker
This protocol outlines a general method for evaluating the stability of an ADC containing the linker at various pH values.
-
Preparation of Buffers: Prepare a series of buffers with different pH values (e.g., pH 3.0, 5.0, 7.4, and 9.0). Ensure the buffer composition does not interfere with the analytical method.
-
Sample Preparation: Dilute the ADC to a final concentration of 1 mg/mL in each of the prepared buffers.
-
Incubation: Incubate the samples at 37°C for various time points (e.g., 0, 6, 12, 24, and 48 hours).
-
Sample Analysis: At each time point, analyze the samples to determine the extent of linker cleavage. This can be done by:
-
Size Exclusion Chromatography (SEC-HPLC): To detect the fragmentation of the ADC.
-
Reverse Phase Chromatography (RP-HPLC): To quantify the released drug or small molecule.
-
Mass Spectrometry (LC-MS): To identify the parent ADC and any cleavage products.
-
-
Data Analysis: Calculate the percentage of intact ADC remaining at each time point for each pH condition.
Visualizations
Below are diagrams illustrating key concepts and workflows related to linker stability.
Caption: pH-dependent cleavage pathways of the linker.
Caption: Troubleshooting workflow for unexpected linker cleavage.
References
- 1. The pH dependent mechanisms of non-enzymatic peptide bond cleavage reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. apps.dtic.mil [apps.dtic.mil]
- 4. apps.dtic.mil [apps.dtic.mil]
- 5. researchgate.net [researchgate.net]
- 6. Heuristic-Based Alkaline Hydrolysis Mechanism of Nitrate Ester (Nitrocellulose Monomer) and Nitroamine (Hexogen) Compounds: Electrostatic Attraction Effect of the Nitro Group - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Analytical Methods for Ald-Ph-amido-C2-nitrate ADCs
Disclaimer: Detailed analytical protocols and impurity profiles for ADCs utilizing the specific "Ald-Ph-amido-C2-nitrate" linker are not extensively available in the public domain. The following troubleshooting guides and FAQs are based on established analytical principles for non-cleavable antibody-drug conjugates and a hypothetical structure for the linker-payload. Researchers should use this information as a starting point and optimize methods for their specific ADC.
Hypothetical Structure of this compound Linker-Payload
Based on the chemical name and its classification as a thiazolidine (B150603) derivative, a plausible hypothetical structure for the this compound linker-payload is presented below. This structure assumes a phenyl-amide linkage to the antibody, a two-carbon spacer, and a terminal nitrate (B79036) payload attached to a thiazolidine ring.
Caption: Hypothetical structure of the this compound linker-payload.
Frequently Asked Questions (FAQs)
Q1: What are the potential sources of impurities in this compound ADC production?
A1: Impurities can arise from several stages of the ADC manufacturing process. These can be broadly categorized as:
-
Process-related impurities:
-
Unconjugated antibody: Incomplete conjugation reaction.
-
Free drug-linker: Excess drug-linker not washed away during purification.[1]
-
Residual solvents and reagents: From the conjugation and purification steps.
-
Aggregates and fragments: Formed due to the hydrophobic nature of the drug-linker or stress during processing.[2][3][4][5]
-
-
Product-related impurities:
-
Species with different drug-to-antibody ratios (DAR): Heterogeneity in the number of conjugated drug-linkers per antibody.
-
Charge variants: Deamidation, oxidation, or other post-translational modifications of the antibody, as well as modifications to the linker-payload, can lead to different charged species.[6][7][8]
-
Degradation products: Hydrolysis of the amide bond in the linker or modifications to the nitrate payload under certain pH or temperature conditions.
-
Q2: Which analytical techniques are recommended for routine purity analysis of this compound ADCs?
A2: A combination of orthogonal methods is essential for comprehensive purity assessment of ADCs. Recommended techniques include:
-
Hydrophobic Interaction Chromatography (HIC): To determine the drug-to-antibody ratio (DAR) distribution and assess hydrophobicity.[9][10][11][12]
-
Size Exclusion Chromatography (SEC): To quantify high molecular weight species (aggregates) and low molecular weight fragments.[2][3][4][5]
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): For analyzing the ADC under denaturing conditions, often used to separate light and heavy chains and their drug-conjugated forms.[13][14][15][16][17]
-
Capillary Electrophoresis (CE): Techniques like imaged Capillary Isoelectric Focusing (iCIEF) and Capillary Zone Electrophoresis (CZE) are powerful for resolving charge variants.[6][7][8][18][19]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): To confirm the identity of the ADC and its fragments, and to identify and characterize impurities.[1][20][21][22][23][24]
Troubleshooting Guides
Hydrophobic Interaction Chromatography (HIC)
Issue: Poor peak resolution or broad peaks in HIC analysis, making accurate DAR determination difficult.
Caption: Troubleshooting poor peak resolution in HIC analysis.
Detailed Troubleshooting Steps:
| Potential Cause | Troubleshooting Steps | Rationale |
| Suboptimal Salt Concentration | Vary the starting and ending concentrations of the salt (e.g., ammonium (B1175870) sulfate, sodium chloride) in the mobile phase. | Salt concentration directly influences the hydrophobic interactions between the ADC and the stationary phase. Finding the optimal range is crucial for good separation.[11][25] |
| Inappropriate Stationary Phase | Test HIC columns with different hydrophobic ligands (e.g., Butyl, Phenyl, Ether) and pore sizes. | The hydrophobicity of the stationary phase should be matched to the hydrophobicity of the ADC to achieve optimal retention and resolution. |
| Steep Elution Gradient | Decrease the gradient steepness (i.e., the rate of decrease in salt concentration over time). | A shallower gradient provides more time for the different DAR species to interact with the column, leading to better separation.[16] |
| Secondary Interactions or On-Column Aggregation | Add a low concentration of a non-polar organic solvent (e.g., 5-15% isopropanol) to the mobile phase B (low salt). | This can help to disrupt secondary interactions and prevent on-column aggregation, leading to sharper peaks.[14] |
Size Exclusion Chromatography (SEC)
Issue: Appearance of unexpected peaks or shoulders, or an increase in the high molecular weight (HMW) peak upon sample injection, suggesting induced aggregation.
Caption: Troubleshooting induced aggregation in SEC analysis.
Detailed Troubleshooting Steps:
| Potential Cause | Troubleshooting Steps | Rationale |
| Hydrophobic Interactions with Stationary Phase | Add a small percentage of an organic solvent (e.g., 5-15% acetonitrile) or an aggregation suppressor like arginine to the mobile phase.[4][5] | The hydrophobic nature of the this compound linker-payload can lead to non-ideal interactions with the SEC column material, causing peak tailing or induced aggregation. These additives can mitigate such effects.[3] |
| Incompatible Mobile Phase | Adjust the pH and ionic strength of the mobile phase to better match the formulation buffer of the ADC. | A significant change in the buffer environment upon injection can destabilize the ADC and promote aggregation. |
| Sample Overloading | Perform a loading study by injecting decreasing amounts of the ADC sample. | Injecting too much protein can lead to concentration-dependent aggregation on the column.[3] |
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
Issue: Poor recovery or peak shape of the ADC or its subunits.
Detailed Troubleshooting Steps:
| Potential Cause | Troubleshooting Steps | Rationale |
| Irreversible Adsorption to the Column | Use a column with a wider pore size (e.g., 300 Å or greater) and a shorter carbon chain (e.g., C4). Increase the column temperature (e.g., 60-80°C). | The large and hydrophobic nature of ADCs can lead to strong interactions with the stationary phase. Wider pores prevent size-exclusion effects, and shorter alkyl chains reduce hydrophobicity. Elevated temperatures can improve peak shape and recovery.[16] |
| Suboptimal Mobile Phase Composition | Optimize the concentration of the ion-pairing agent (e.g., trifluoroacetic acid - TFA, difluoroacetic acid - DFA). Screen different organic modifiers (e.g., acetonitrile, isopropanol). | The choice and concentration of the ion-pairing agent and organic solvent are critical for achieving good peak shape and resolution in RP-HPLC of large molecules.[14] |
| On-Column Degradation | If analyzing the intact ADC, consider using native RP-HPLC conditions with a mobile phase at neutral pH (e.g., ammonium acetate). | The acidic mobile phases typically used in RP-HPLC can cause degradation of some ADCs. Native RP-HPLC offers a milder alternative.[14] |
Capillary Electrophoresis (CE) for Charge Variants
Issue: Poor resolution of charge variants in iCIEF or CZE.
Detailed Troubleshooting Steps:
| Potential Cause | Troubleshooting Steps | Rationale |
| Inappropriate pH Gradient (iCIEF) | Optimize the ampholyte composition to create a pH gradient that brackets the isoelectric points (pI) of the ADC variants. | A well-defined pH gradient is essential for the focusing and separation of charge variants based on their pI.[6][8] |
| Suboptimal Buffer System (CZE) | Screen different background electrolytes (BGEs) and adjust their pH and concentration. Consider adding modifiers to the BGE to improve resolution. | The composition of the BGE influences the electrophoretic mobility of the ADC variants and the electroosmotic flow, which are key to achieving good separation.[7][8] |
| Sample-Related Issues | Ensure the sample is properly desalted before analysis. Optimize the sample concentration. | High salt concentrations in the sample can interfere with the electric field and broaden peaks. High protein concentrations can lead to aggregation and poor resolution. |
Experimental Protocols
Protocol 1: HIC for DAR Analysis
-
Column: A HIC column suitable for proteins (e.g., Butyl-NPR, 4.6 x 35 mm, 2.5 µm).
-
Mobile Phase A: 25 mM Sodium Phosphate, 1.5 M Ammonium Sulfate, pH 7.0.
-
Mobile Phase B: 25 mM Sodium Phosphate, 25% Isopropanol, pH 7.0.
-
Gradient:
-
0-2 min: 0% B
-
2-12 min: 0-100% B
-
12-14 min: 100% B
-
14-16 min: 100-0% B
-
16-20 min: 0% B
-
-
Flow Rate: 0.8 mL/min.
-
Column Temperature: 25°C.
-
Detection: UV at 280 nm.
-
Data Analysis: Integrate the peaks corresponding to different DAR species. The average DAR is calculated as the weighted average of the peak areas.
Protocol 2: SEC for Aggregate Analysis
-
Column: A SEC column suitable for monoclonal antibodies (e.g., TSKgel G3000SWxl, 7.8 x 300 mm).
-
Mobile Phase: 100 mM Sodium Phosphate, 150 mM Sodium Chloride, 10% Acetonitrile, pH 6.8.
-
Flow Rate: 0.5 mL/min.
-
Column Temperature: 25°C.
-
Detection: UV at 280 nm.
-
Data Analysis: Integrate the peaks corresponding to aggregates, monomer, and fragments. Express the amount of each as a percentage of the total peak area.
Protocol 3: RP-HPLC for Reduced ADC Analysis
-
Sample Preparation: Reduce the ADC with dithiothreitol (B142953) (DTT) to separate the light and heavy chains.
-
Column: A wide-pore C4 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: 0.1% TFA in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Gradient: A shallow gradient from approximately 25% to 55% B over 15-20 minutes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 70°C.
-
Detection: UV at 280 nm and/or online mass spectrometry.
-
Data Analysis: Correlate the separated peaks with the light chain, heavy chain, and their drug-conjugated variants.
Quantitative Data Summary
The following tables provide a template for summarizing quantitative data from ADC analysis. The values presented are for illustrative purposes only.
Table 1: Comparison of HIC Column Performance for DAR Analysis
| Column Type | Resolution (DAR 2 vs. DAR 4) | Average DAR (Calculated) | Peak Tailing Factor (DAR 2) |
| Phenyl | 1.8 | 3.95 | 1.2 |
| Butyl | 2.1 | 3.98 | 1.1 |
| Ether | 1.5 | 3.96 | 1.4 |
Table 2: SEC Analysis of this compound ADC under Stress Conditions
| Condition | % Aggregates (HMW) | % Monomer | % Fragments (LMW) |
| T=0 | 1.2 | 98.5 | 0.3 |
| 40°C, 1 week | 3.5 | 95.8 | 0.7 |
| Freeze/Thaw (3 cycles) | 1.8 | 97.9 | 0.3 |
Visualization of Analytical Workflow
Caption: A typical analytical workflow for the characterization of ADCs.
References
- 1. criver.com [criver.com]
- 2. cytivalifesciences.com [cytivalifesciences.com]
- 3. criver.com [criver.com]
- 4. Analysis of protein drugs aggregation Using Size Exclusion Chromatography : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 5. lcms.cz [lcms.cz]
- 6. agilent.com [agilent.com]
- 7. Charge Variants Analysis of Antibody Drug Conjugates - Creative Proteomics [creative-proteomics.com]
- 8. Ion-exchange chromatography, capillary isoelectric focusing, and capillary zone electrophoresis coupled to mass spectrometry for charge variant analysis of monoclonal antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ADC Analysis by Hydrophobic Interaction Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 10. ADC Analysis by Hydrophobic Interaction Chromatography [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. chromacademy.com [chromacademy.com]
- 13. researchgate.net [researchgate.net]
- 14. Native Reversed-Phase Liquid Chromatography: A Technique for LCMS of Intact Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. molnar-institute.com [molnar-institute.com]
- 17. Analysis of antibody-drug conjugates by comprehensive on-line two-dimensional hydrophobic interaction chromatography x reversed phase liquid chromatography hyphenated to high resolution mass spectrometry. I - Optimization of separation conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Charge Heterogeneity Analysis of Antibody Drug Conjugates: Capillary Zone Electrophoresis - Sharing Science Solutions [ondemand.casss.org]
- 20. Digestion-Free Middle-Down Mass Spectrometry Method for Absolute Quantification of Conjugated Payload from Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Active drug substance impurity profiling part II. LC/MS/MS fingerprinting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. resolvemass.ca [resolvemass.ca]
- 23. researchgate.net [researchgate.net]
- 24. news-medical.net [news-medical.net]
- 25. tandfonline.com [tandfonline.com]
Validation & Comparative
A Comparative Guide to Non-Cleavable Linkers in Antibody-Drug Conjugates: SMCC vs. Ald-Ph-amido-C2-nitrate
For researchers, scientists, and drug development professionals, the choice of a linker is a pivotal decision in the design of efficacious and safe antibody-drug conjugates (ADCs). This guide provides a detailed comparison of two non-cleavable linkers: the well-established succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) and the less characterized Ald-Ph-amido-C2-nitrate, a thiazolidine (B150603) derivative.
Non-cleavable linkers are designed to remain intact in systemic circulation, releasing the cytotoxic payload only after the ADC is internalized by the target cell and the antibody component is degraded within the lysosome.[1][2][3] This mechanism enhances the stability of the ADC in plasma and can lead to an improved therapeutic index.[2]
At a Glance: SMCC vs. Thiazolidine-Based Linkers
| Feature | SMCC Linker | This compound (Thiazolidine Derivative) |
| Classification | Non-cleavable | Non-cleavable[4] |
| Release Mechanism | Lysosomal degradation of the antibody[1][2] | Presumed lysosomal degradation of the antibody |
| Key Chemical Feature | Maleimide group for conjugation to antibody cysteines | Thiazolidine ring structure |
| Plasma Stability | High, contributing to a favorable safety profile[2] | Expected to be stable, a characteristic of non-cleavable linkers |
| Bystander Effect | Limited to no bystander effect | Likely limited to no bystander effect |
| Clinical Precedent | Extensively used, part of the FDA-approved ADC, Kadcyla® (ado-trastuzumab emtansine)[1][5] | No known clinical ADCs utilizing this specific linker |
In-Depth Comparison
SMCC Linker: The Gold Standard of Non-Cleavable Linkers
The SMCC linker is a cornerstone in the field of ADCs, primarily due to its role in the clinically successful ADC, Kadcyla®.[1][5] Its robust nature ensures that the cytotoxic payload remains securely attached to the antibody while in circulation, minimizing off-target toxicity.[2] The release of the payload is contingent on the internalization of the ADC and the complete proteolytic degradation of the antibody within the lysosome. This process releases the payload with the linker and a lysine (B10760008) residue attached.
A critical aspect of SMCC-based ADCs is their reliance on the biological processes of the target cell, including high antigen expression and efficient internalization and lysosomal trafficking.[1] The lack of a bystander effect, where the payload can diffuse out and kill neighboring antigen-negative cells, makes SMCC-linked ADCs most suitable for tumors with homogenous antigen expression.
This compound: A Thiazolidine Derivative
Information regarding the this compound linker is sparse, with available data primarily from chemical suppliers identifying it as a non-cleavable, thiazolidine derivative.[4] Thiazolidine-containing compounds have been explored in medicinal chemistry for various applications. In the context of drug delivery, a thiazolidine ring could potentially be used as a stable linkage that, like other non-cleavable linkers, relies on lysosomal degradation for payload release.
Without specific experimental data, the efficacy of an ADC employing the this compound linker can only be hypothesized. Its performance would depend on factors such as the efficiency of its conjugation to the antibody, its stability in vivo, and the ultimate cytotoxic potency of the released payload-linker-amino acid complex.
Experimental Data Summary
As no direct comparative studies between this compound and SMCC were found, this section presents representative data for SMCC-containing ADCs to serve as a benchmark.
Table 1: Representative Preclinical Data for SMCC-based ADCs
| Parameter | ADC Construct | Cell Line | In Vitro IC50 | In Vivo Tumor Model | Efficacy | Reference |
| Cytotoxicity | Trastuzumab-SMCC-DM1 | SK-BR-3 (HER2+) | ~0.02 µg/mL | NCI-N87 xenograft | Significant tumor regression | Not available in search results |
| Stability | Generic mAb-SMCC-Payload | Human Plasma | >95% intact ADC after 7 days | - | - | [2] |
Experimental Protocols
Below are detailed methodologies for key experiments to evaluate and compare the efficacy of ADCs with different linkers.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of an ADC.
-
Cell Seeding: Plate target cancer cells (e.g., SK-BR-3 for HER2-targeted ADCs) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight.
-
ADC Treatment: Prepare serial dilutions of the ADC and a relevant isotype control ADC. Add the diluted ADCs to the cells and incubate for 72-96 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based buffer) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control and plot against the ADC concentration. Determine the IC50 value using a non-linear regression curve fit.
In Vivo Antitumor Efficacy in a Xenograft Model
This protocol describes a typical xenograft study to assess the in vivo efficacy of an ADC.
-
Tumor Implantation: Subcutaneously implant tumor cells (e.g., 5 x 10^6 NCI-N87 cells) into the flank of immunocompromised mice.
-
Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a volume of 100-200 mm³, randomize the mice into treatment groups (e.g., vehicle control, isotype control ADC, and experimental ADC).
-
ADC Administration: Administer the ADCs intravenously at a predetermined dose and schedule (e.g., a single dose of 5 mg/kg).
-
Monitoring: Measure tumor volume and body weight twice weekly.
-
Endpoint: The study is terminated when tumors in the control group reach a specified size (e.g., 2000 mm³) or if significant toxicity is observed.
-
Data Analysis: Plot the mean tumor volume over time for each group. Statistically analyze the differences in tumor growth between the treatment and control groups.
ADC Stability Assay in Plasma
This protocol outlines a method to assess the stability of an ADC in plasma.
-
Incubation: Incubate the ADC in plasma (human, mouse) at 37°C.
-
Time Points: Collect aliquots at various time points (e.g., 0, 24, 48, 96, and 168 hours).
-
Analysis by ELISA:
-
Coat a 96-well plate with an anti-human IgG antibody.
-
Add the plasma samples containing the ADC.
-
Detect the intact ADC using a secondary antibody conjugated to an enzyme that recognizes the payload.
-
Add a substrate and measure the absorbance to quantify the amount of intact ADC.
-
-
Data Analysis: Calculate the percentage of intact ADC remaining at each time point relative to the 0-hour time point.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the general mechanism of action for a non-cleavable ADC and the experimental workflow for its evaluation.
Conclusion
The SMCC linker represents a well-validated and highly stable non-cleavable linker technology that has demonstrated clinical success. Its mechanism of action, which avoids a bystander effect, makes it particularly suitable for hematological malignancies and solid tumors with uniform antigen expression.
The this compound linker, as a thiazolidine derivative, falls into the category of non-cleavable linkers. However, a comprehensive evaluation of its efficacy and a direct comparison with established linkers like SMCC are not possible due to the lack of publicly available experimental data. Further research and publication of preclinical data are necessary to ascertain the potential advantages and disadvantages of this and other novel non-cleavable linker technologies. For researchers in ADC development, the choice of linker should be guided by the specific properties of the payload, the target antigen biology, and the desired therapeutic outcome, with established linkers like SMCC providing a robust benchmark for comparison.
References
- 1. biotechinformers.com [biotechinformers.com]
- 2. njbio.com [njbio.com]
- 3. Non-Cleavable Linker Synthesis Service - Creative Biolabs [creative-biolabs.com]
- 4. Recent advances in synthetic strategies and SAR of thiazolidin-4-one containing molecules in cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cleavable vs. Non-Cleavable Linkers | BroadPharm [broadpharm.com]
A Comparative Guide to Linker Strategies in Antibody-Drug Conjugates: Non-Cleavable vs. Cleavable Linkers in an In Vivo Context
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective in vivo comparison of non-cleavable and cleavable linkers used in antibody-drug conjugates (ADCs). Initially, this guide intended to focus on "Ald-Ph-amido-C2-nitrate" as a cleavable linker. However, available data classifies the core "Ald-Ph-amido-" structure as a non-cleavable linker. Therefore, this guide has been adapted to address this crucial distinction, offering a broader comparison between the two major classes of ADC linkers to inform rational drug design.
Understanding the Core Distinction: Non-Cleavable vs. Cleavable Linkers
The linker is a critical component of an ADC, connecting the monoclonal antibody to the cytotoxic payload. Its stability in circulation and the mechanism of payload release are paramount to the ADC's efficacy and safety.[1][2] The fundamental difference lies in their mechanism of drug release.
-
Non-Cleavable Linkers: These linkers remain intact during systemic circulation and only release the payload after the ADC has been internalized by the target cell and the antibody component is completely degraded within the lysosome.[3][4][5] This process results in the payload being released with the linker and a single amino acid from the antibody still attached.[3] Consequently, ADCs with non-cleavable linkers are highly dependent on the internalizing properties of the target antigen and the lysosomal degradation pathway.[4][6] The "Ald-Ph-amido-" scaffold is categorized as a non-cleavable linker.
-
Cleavable Linkers: These are designed to be stable in the bloodstream but are susceptible to cleavage within the tumor microenvironment or inside the cancer cell by specific triggers.[1] This allows for the release of the payload in its original, unmodified form. Common cleavage mechanisms include:
-
Enzyme-sensitive: Utilizing proteases like cathepsins that are upregulated in tumors (e.g., valine-citrulline linkers).[1]
-
pH-sensitive: Exploiting the lower pH of endosomes and lysosomes (e.g., hydrazone linkers).[1][4]
-
Redox-sensitive: Responding to higher intracellular concentrations of reducing agents like glutathione (B108866) (e.g., disulfide linkers).[1][4]
-
In Vivo Performance Comparison: Non-Cleavable vs. Cleavable Linkers
The choice between a non-cleavable and a cleavable linker has profound implications for the in vivo performance of an ADC, including its stability, efficacy, and toxicity profile.
| Feature | Non-Cleavable Linkers | Cleavable Linkers |
| Plasma Stability | Generally higher plasma stability, leading to a longer half-life and reduced premature payload release.[4][6][7] | Stability varies by type. While modern designs are highly stable, some older types (e.g., early hydrazones) showed lability in circulation.[4] |
| Mechanism of Payload Release | Complete lysosomal degradation of the antibody.[3][4][5] | Specific enzymatic cleavage, pH-mediated hydrolysis, or reduction of disulfide bonds.[1][4] |
| Active Metabolite | Payload + Linker + Amino Acid.[3] | Unmodified payload. |
| "Bystander Effect" | Generally limited or no bystander effect, as the charged active metabolite has poor membrane permeability.[5][8] | Can exhibit a potent bystander effect, where the released, membrane-permeable payload can kill neighboring antigen-negative tumor cells. |
| Therapeutic Window | Often a wider therapeutic window due to increased stability and lower off-target toxicity.[4][7] | Can be narrower if premature cleavage occurs, but the bystander effect can enhance overall efficacy in heterogeneous tumors. |
| Efficacy in Heterogeneous Tumors | May be less effective as they cannot kill adjacent antigen-negative cells.[5] | Generally more effective due to the bystander killing effect. |
| Dependence on Target Biology | Highly dependent on efficient internalization and lysosomal trafficking of the target antigen.[3][4] | Less dependent on internalization for linkers that can be cleaved extracellularly in the tumor microenvironment.[8] |
| Observed Toxicities | Platform-specific toxicities have been observed (e.g., liver toxicity for MCC-DM1, ocular toxicity for mc-MMAF).[3] | Can be dose-limiting if off-target cleavage leads to systemic exposure to the potent payload. |
| Approved Examples | Ado-trastuzumab emtansine (Kadcyla®) with an MCC linker.[5] | Brentuximab vedotin (Adcetris®) with a valine-citrulline linker.[7] |
Visualizing the Mechanisms of Action
The distinct pathways for payload release by non-cleavable and cleavable linkers are illustrated below.
References
- 1. benchchem.com [benchchem.com]
- 2. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. books.rsc.org [books.rsc.org]
- 4. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 5. Non-cleavable linkers for ADCs - ProteoGenix [proteogenix.science]
- 6. Noncleavable Linkers - Creative Biolabs [creativebiolabs.net]
- 7. adcreview.com [adcreview.com]
- 8. genemedi.net [genemedi.net]
A Comparative Guide to the Validation of ADC Activity with a Non-Cleavable Linker
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Antibody-Drug Conjugate (ADC) performance, focusing on the validation of ADCs constructed with the Ald-Ph-amido-C2-nitrate linker , a non-cleavable linker technology. The performance of this linker is benchmarked against common cleavable linker technologies, supported by representative experimental data from literature. Detailed methodologies for key validation assays are provided to ensure reproducibility and aid in the design of future experiments.
Introduction to ADC Linker Technology
Antibody-Drug Conjugates (ADCs) are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potent cell-killing ability of a cytotoxic payload. The linker is a critical component that covalently connects the antibody and the payload, profoundly influencing the ADC's stability, efficacy, and safety profile.[1]
Linkers are broadly categorized into two classes:
-
Cleavable Linkers : These are designed to be stable in systemic circulation but are cleaved by specific triggers within the tumor microenvironment or inside cancer cells.[2] Common mechanisms include cleavage by proteases (e.g., Valine-Citrulline), acidic pH (e.g., hydrazone), or reducing agents (e.g., disulfide).[2]
-
Non-Cleavable Linkers : These linkers, such as the this compound, form a highly stable bond. The payload is released only after the complete proteolytic degradation of the antibody backbone within the lysosome of the target cell.[3][4] This mechanism enhances plasma stability and often leads to a better safety profile by minimizing premature drug release.[4][5]
This guide focuses on the validation of ADCs utilizing the this compound non-cleavable linker, comparing its performance characteristics to established cleavable linker systems.
Data Presentation: Performance Comparison
The following tables summarize quantitative data from various studies to facilitate a direct comparison of different linker technologies.
Disclaimer: Direct comparative experimental data for the this compound linker is not extensively available in public literature. Therefore, data for the well-characterized non-cleavable SMCC (succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate) linker is used as a representative benchmark for this class.
Table 1: Comparative In Vitro Cytotoxicity (IC₅₀) of ADCs
Lower IC₅₀ values indicate higher potency. The data shows that while cleavable linkers can be highly potent, non-cleavable linkers also achieve potent, target-dependent cell killing.
| Linker Type | Linker Example | Payload | Target Antigen | Cancer Cell Line | IC₅₀ (pM) |
| Non-Cleavable | SMCC (as proxy for this compound) | DM1 | HER2 | HER2+ | 33 |
| Protease-Cleavable | Valine-Citrulline (vc) | MMAE | HER2 | HER2+ | 14.3 |
| Enzyme-Cleavable | β-galactosidase-cleavable | MMAE | HER2 | HER2+ | 8.8 |
(Data compiled from representative studies[6])
Table 2: Comparative Plasma Stability of ADCs
Higher stability in plasma is crucial for minimizing off-target toxicity and maximizing the amount of ADC reaching the tumor. Non-cleavable linkers typically exhibit superior plasma stability.
| Linker Type | Linker Example | Measurement | Stability Metric |
| Non-Cleavable | SMCC (as proxy for this compound) | In vivo studies | Generally higher stability and longer half-life |
| pH-Sensitive | Hydrazone | In human plasma | t½ ≈ 2 days |
| Disulfide-based | SPDP | In vivo studies | Moderate stability, susceptible to thiol-exchange |
| Silyl ether-based | (Novel acid-cleavable) | In human plasma | t½ > 7 days |
| Protease-Cleavable | Valine-Alanine (va) | In mouse plasma | Hydrolyzed within 1 hour |
(Data compiled from representative studies[4][5][6])
Experimental Workflows and Signaling Pathways
ADC Validation Workflow
The following diagram illustrates a typical workflow for the preclinical validation of an Antibody-Drug Conjugate, from initial conjugation to in vivo efficacy studies.
General Mechanism of Action and Payload-Induced Signaling
ADCs with non-cleavable linkers rely on antibody degradation in the lysosome to release a payload-linker-amino acid complex.[7] If the payload is a DNA alkylating agent, as is common for payloads attached to phenyl-containing linkers, it will translocate to the nucleus, damage DNA, and trigger apoptosis.
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
This assay determines the concentration of an ADC required to inhibit the growth of a cancer cell line by 50% (IC₅₀).[8]
Materials:
-
Target antigen-positive and antigen-negative cell lines
-
Complete cell culture medium (e.g., RPMI-1640 + 10% FBS)
-
ADC stock solution, unconjugated antibody, and free payload
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL medium). Incubate overnight (37°C, 5% CO₂) to allow for attachment.[9][10]
-
ADC Treatment: Prepare serial dilutions of the ADC, unconjugated antibody, and free payload in culture medium. Remove the old medium from the cells and add 100 µL of the diluted compounds to the respective wells. Include untreated cells as a control.
-
Incubation: Incubate the plate for a period appropriate for the ADC's mechanism of action (typically 72-120 hours).[11]
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.[8]
-
Formazan Solubilization: Carefully aspirate the medium. Add 150 µL of solubilization solution to each well and place the plate on an orbital shaker for 15 minutes to dissolve the crystals.[8]
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Convert absorbance values to percent viability relative to the untreated control. Plot percent viability against the logarithm of ADC concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.[12]
In Vitro Plasma Stability Assay (LC-MS Method)
This assay evaluates the stability of the ADC and the premature release of its payload in plasma.[13]
Materials:
-
ADC stock solution
-
Human or mouse plasma
-
Incubator (37°C)
-
Immunoaffinity capture reagents (e.g., anti-human Fc antibody conjugated to magnetic beads)
-
LC-MS system (High-Resolution Mass Spectrometer)
-
Digestion enzymes (e.g., IdeS) and reducing agents (e.g., DTT) for DAR analysis
-
Protein precipitation agents (e.g., acetonitrile) for free payload analysis
Protocol:
-
Incubation: Spike the ADC into plasma at a defined concentration (e.g., 100 µg/mL). Incubate the mixture at 37°C. Collect aliquots at various time points (e.g., 0, 24, 48, 96, 168 hours).[14]
-
Sample Preparation for DAR Analysis:
-
Use immunoaffinity capture to isolate the ADC from the plasma matrix at each time point.[13]
-
Elute the captured ADC.
-
The sample may be analyzed intact or after enzymatic digestion and/or reduction to separate heavy and light chains.
-
-
Sample Preparation for Free Payload Analysis:
-
To the plasma aliquot, add a protein precipitation agent (e.g., 3 volumes of cold acetonitrile) to crash out plasma proteins and the ADC.
-
Centrifuge to pellet the precipitate and collect the supernatant containing the released free payload.
-
-
LC-MS Analysis:
-
DAR Analysis: Analyze the prepared ADC samples by LC-MS. Deconvolute the resulting mass spectra to determine the distribution of species with different drug-to-antibody ratios (DAR). Calculate the average DAR at each time point.[15]
-
Free Payload Analysis: Analyze the supernatant by LC-MS/MS to quantify the concentration of released payload.
-
-
Data Analysis: Plot the average DAR or the percentage of intact ADC over time to determine the stability and half-life of the conjugate. Plot the concentration of free payload over time to quantify premature release.[15]
References
- 1. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 5. adcreview.com [adcreview.com]
- 6. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Site-Dependent Degradation of a Non-Cleavable Auristatin-Based Linker-Payload in Rodent Plasma and Its Effect on ADC Efficacy | PLOS One [journals.plos.org]
- 8. benchchem.com [benchchem.com]
- 9. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Assessing ADC Plasma Stability by LC-MS Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ADC Plasma Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
- 15. researchgate.net [researchgate.net]
Assessing the Bystander Effect of Ald-Ph-amido-C2-nitrate ADCs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The bystander effect, the ability of an antibody-drug conjugate (ADC) to kill not only antigen-positive target cells but also adjacent antigen-negative cells, is a critical attribute for therapeutic efficacy, especially in the context of heterogeneous tumors. This guide provides a comprehensive comparison of the bystander effect of ADCs utilizing the non-cleavable Ald-Ph-amido-C2-nitrate linker with alternative ADC technologies. Due to the absence of specific published data on this compound ADCs, this guide will use Trastuzumab emtansine (T-DM1), a well-characterized ADC with a non-cleavable linker, as a representative for comparison against ADCs with cleavable linkers known for their potent bystander effects, such as Trastuzumab deruxtecan (B607063) (T-DXd).
The fundamental difference lies in the linker chemistry. Non-cleavable linkers, like this compound and the one used in T-DM1, require lysosomal degradation of the antibody to release the payload.[1] This process results in a payload-linker remnant that is often charged and membrane-impermeable, thus limiting its ability to diffuse out of the target cell and kill neighboring cells.[1][2] In contrast, cleavable linkers are designed to release the payload in its native, often more lipophilic and membrane-permeable form, facilitating a robust bystander effect.[2][3]
Comparative Data on Bystander Effect
The following tables summarize the expected performance of an this compound ADC based on data from T-DM1, compared to an ADC with a cleavable linker like T-DXd.
| ADC Platform | Linker Type | Payload Example | Payload Permeability | Expected Bystander Effect |
| This compound ADC (represented by T-DM1) | Non-cleavable | DM1 | Low (charged metabolite) | Minimal to None |
| Cleavable Linker ADC (e.g., T-DXd) | Cleavable (enzymatic) | DXd (deruxtecan) | High (membrane-permeable) | Potent |
Table 1: General Properties of ADCs with Non-Cleavable vs. Cleavable Linkers. This table outlines the key characteristics that determine the bystander effect potential of different ADC platforms.
| Experiment | This compound ADC (T-DM1 data) | Cleavable Linker ADC (T-DXd data) |
| Co-culture Assay (Antigen+ & Antigen- cells) | No significant killing of antigen-negative cells.[4][5] | Significant killing of antigen-negative cells.[4][5] |
| Conditioned Medium Transfer Assay | No significant cytotoxicity from conditioned medium.[4] | Significant cytotoxicity from conditioned medium.[4] |
| In Vivo Tumor Xenograft (Heterogeneous) | Limited efficacy in tumors with low or heterogeneous antigen expression.[1] | High efficacy in tumors with low and heterogeneous antigen expression.[1][6] |
Table 2: Summary of Experimental Outcomes for Bystander Effect Assessment. This table presents a comparison of typical results from key in vitro and in vivo experiments designed to evaluate the bystander effect.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to enable researchers to conduct their own comparative studies.
In Vitro Co-culture Bystander Assay
This assay directly measures the ability of an ADC to kill antigen-negative cells when they are cultured together with antigen-positive cells.
Materials:
-
Antigen-positive (Ag+) cancer cell line (e.g., SK-BR-3 for HER2)
-
Antigen-negative (Ag-) cancer cell line, stably expressing a fluorescent protein like GFP or RFP for easy identification (e.g., MCF7-GFP).[4]
-
Complete cell culture medium (e.g., DMEM with 10% FBS).
-
ADC constructs (e.g., this compound ADC, T-DM1, T-DXd).
-
96-well cell culture plates.
-
Fluorescence microscope or high-content imager.
-
Cell viability reagent (e.g., CellTiter-Glo®).
Procedure:
-
Seed a co-culture of Ag+ and Ag- cells in a 96-well plate at a defined ratio (e.g., 1:1 or 1:3). Total cell density should allow for several days of growth.
-
As controls, seed monocultures of Ag+ and Ag- cells.
-
Allow cells to adhere overnight.
-
Prepare serial dilutions of the ADCs in complete culture medium.
-
Remove the overnight culture medium from the cells and add the ADC dilutions. Include an untreated control.
-
Incubate the plates for 72-120 hours.
-
At the end of the incubation, assess the viability of the Ag- cell population in the co-cultures using fluorescence imaging to count the GFP/RFP-positive cells.
-
Alternatively, total cell viability can be measured using a luminescent assay, and the specific killing of Ag- cells can be inferred by comparing the results from co-cultures and monocultures.
-
Calculate the percentage of viable Ag- cells relative to the untreated control. A significant decrease in the viability of Ag- cells in the co-culture compared to the monoculture indicates a bystander effect.
Conditioned Medium Transfer Assay
This assay determines if a cytotoxic payload is released into the culture medium from ADC-treated antigen-positive cells.
Materials:
-
Antigen-positive (Ag+) and antigen-negative (Ag-) cancer cell lines.
-
Complete cell culture medium.
-
ADC constructs.
-
Cell culture flasks or plates for generating conditioned medium.
-
96-well cell culture plates for the cytotoxicity assay.
-
Centrifugation equipment and filters to clarify the medium.
Procedure:
-
Seed Ag+ cells in a culture flask and allow them to adhere.
-
Treat the Ag+ cells with a high concentration of the ADC (e.g., 10x IC50) for 24-48 hours.
-
Collect the culture medium (now "conditioned medium").
-
Centrifuge the conditioned medium to pellet any detached cells and debris, and then filter it through a 0.22 µm filter to sterilize and remove any remaining cells.
-
Seed Ag- cells in a 96-well plate and allow them to adhere overnight.
-
Remove the culture medium from the Ag- cells and replace it with the clarified conditioned medium. As a control, treat Ag- cells with fresh medium containing the same concentration of ADC that was used to treat the Ag+ cells.
-
Incubate for 72 hours.
-
Assess the viability of the Ag- cells using an MTT or XTT assay.[7][9]
-
A significant reduction in the viability of Ag- cells treated with conditioned medium compared to those treated with fresh medium containing the ADC indicates that a cytotoxic payload was released from the Ag+ cells.
Visualizing the Mechanisms and Workflows
The following diagrams illustrate the key concepts and experimental procedures discussed in this guide.
Caption: Mechanism of Action: Non-Cleavable vs. Cleavable Linker ADCs.
Caption: Experimental Workflow for the In Vitro Co-culture Bystander Assay.
Caption: Experimental Workflow for the Conditioned Medium Transfer Assay.
References
- 1. Comparison of trastuzumab emtansine, trastuzumab deruxtecan, and disitamab vedotin in a multiresistant HER2-positive breast cancer lung metastasis model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jnm.snmjournals.org [jnm.snmjournals.org]
- 3. The Bystander Effect of ADCs | Biopharma PEG [biochempeg.com]
- 4. agilent.com [agilent.com]
- 5. researchgate.net [researchgate.net]
- 6. ENHERTU® (fam-trastuzumab deruxtecan-nxki) reduced the risk of disease progression or death by 72% vs. trastuzumab emtansine (T-DM1) in patients with HER2-positive metastatic breast cancer [astrazeneca-us.com]
- 7. benchchem.com [benchchem.com]
- 8. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
- 9. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
A Comparative Guide to ADC Linker Stability: In Vitro and In Vivo Performance
The stability of the linker in an antibody-drug conjugate (ADC) is a critical determinant of its therapeutic index, influencing both efficacy and toxicity. Premature cleavage of the linker in systemic circulation can lead to off-target toxicity and reduced delivery of the cytotoxic payload to the tumor. Conversely, a linker that is too stable may not efficiently release the payload within the target cell. This guide provides an objective comparison of the in vitro and in vivo stability of different ADC linkers, supported by experimental data, to aid researchers, scientists, and drug development professionals in the rational design of next-generation ADCs.
The choice of linker connecting the antibody to the cytotoxic drug is a pivotal factor in the overall performance of an ADC.[1] Linkers are broadly categorized into two main classes: cleavable and non-cleavable, each with distinct mechanisms of payload release and stability profiles.[2][] The ideal linker should be highly stable in circulation to prevent premature drug release, yet allow for efficient and specific payload liberation at the target site.[4]
Comparative Stability of ADC Linkers: In Vitro Data
The in vitro stability of ADC linkers is often assessed by incubating the ADC in plasma from different species or in the presence of specific enzymes or subcellular fractions.[5][6] These studies provide valuable insights into the intrinsic stability of the linker chemistry.
| Linker Type | Sub-type | ADC Model | In Vitro System | Key Stability Findings | Reference(s) |
| Cleavable | Protease-Sensitive (Val-Cit) | Vedotin (MMAE) | Human Liver S9 Fraction | >80% cleavage within 30 minutes in lysosomal extract. | [6] |
| Protease-Sensitive (Val-Cit) | - | Human Plasma | Highly stable. | [5] | |
| Protease-Sensitive (Val-Ala) | Tesirine | Human Liver Lysosomes | Slower cleavage compared to Val-Cit linkers. | [6] | |
| Protease-Sensitive (Gly-Gly-Phe-Gly) | Deruxtecan | Human Liver Lysosomes | Slower cleavage compared to Val-Cit linkers. | [6] | |
| pH-Sensitive (Hydrazone) | - | - | Generally less stable in plasma compared to other cleavable linkers. | [7] | |
| Glutathione-Sensitive (Disulfide) | - | - | Stable in plasma, but readily cleaved in the reducing environment of the cytoplasm. | [5] | |
| Non-Cleavable | Thioether (SMCC) | Mafodotin | Human Liver Lysosomes | No proteolytic changes observed over 24 hours. | [6] |
| Thioether (SMCC) | T-DM1 | - | High plasma stability. | [7] |
Comparative Stability of ADC Linkers: In Vivo Data
In vivo stability is the ultimate test of a linker's performance, reflecting its behavior in a complex biological system. These studies typically involve administering the ADC to animal models and measuring the levels of intact ADC and released payload over time.[2]
| Linker Type | Sub-type | ADC Model | Animal Model | Half-life of Intact ADC | Key Stability Findings | Reference(s) |
| Cleavable | Protease-Sensitive (Val-Cit) | cAC10-MMAE | Cynomolgus Monkey | ~230 hours (9.6 days) | Demonstrates good stability in circulation. | [2] |
| Protease-Sensitive (Val-Cit) | ITC6104RO | Mouse | Unstable in mouse plasma due to susceptibility to carboxylesterase 1c (Ces1c). | [8][9][10] | ||
| pH-Sensitive (Hydrazone) | - | - | Variable, often showing premature release in circulation. | [7] | ||
| Sulfatase-Cleavable | - | Mouse | High plasma stability (over 7 days). | [5] | ||
| Non-Cleavable | Thioether (SMCC) | T-DM1 | - | High plasma stability, leading to a wider therapeutic window in some cases. | [7][11] | |
| Thioether (CX) | CX-DM1 | - | Half-life of 9.9 days, comparable to SMCC-DM1. | [4] |
Experimental Protocols for Assessing Linker Stability
Accurate assessment of linker stability is crucial for ADC development. The following are outlines of common experimental protocols used to evaluate in vitro and in vivo stability.
In Vitro Plasma Stability Assay
Objective: To determine the stability of an ADC and the rate of drug deconjugation in plasma from different species.[5]
Methodology:
-
ADC Incubation: The test ADC is diluted to a final concentration (e.g., 100 µg/mL) in plasma (e.g., human, mouse, rat) and a control buffer (e.g., PBS).[5]
-
Incubation: Samples are incubated at 37°C with gentle shaking for various time points.[5]
-
Sample Analysis: At each time point, an aliquot is taken and analyzed to determine the concentration of the intact ADC. This is often done using techniques like ELISA or LC-MS.
Caption: Workflow for assessing the in vitro stability of ADCs in plasma.
In Vivo Stability Assessment
Objective: To quantify the pharmacokinetic profile of an ADC and the extent of premature payload release in an animal model.
Methodology:
-
Animal Dosing: The ADC is administered intravenously to a suitable animal model (e.g., mice, rats).[2]
-
Sample Collection: Blood samples are collected at predetermined time points post-injection and processed to obtain plasma.[2]
-
Quantification of Intact ADC (ELISA-based):
-
A 96-well plate is coated with an antigen specific to the ADC's antibody.[2]
-
Plasma samples are added, and the intact ADC binds to the antigen.[2]
-
A secondary antibody conjugated to an enzyme, which specifically binds to the cytotoxic payload, is added.[2]
-
A substrate is added, and the resulting signal, proportional to the amount of intact ADC, is measured.[2]
-
-
Quantification of Free Payload (LC-MS/MS-based):
Caption: General workflow for assessing the in vivo stability of ADCs.
Mechanisms of Payload Release
The stability of a linker is intrinsically linked to its mechanism of payload release. Cleavable linkers are designed to be selectively cleaved in the tumor microenvironment or within the cancer cell, while non-cleavable linkers rely on the degradation of the antibody backbone.
Caption: Overview of payload release mechanisms for different ADC linker types.
Conclusion
The selection of an appropriate linker is a critical step in the design of a safe and effective ADC. A thorough understanding of the in vitro and in vivo stability profiles of different linker chemistries is essential. Non-cleavable linkers generally exhibit higher plasma stability, which can translate to an improved therapeutic window.[7][11] Cleavable linkers, while potentially more susceptible to premature cleavage, offer the advantage of releasing the unmodified payload, which can be beneficial for bystander killing of neighboring antigen-negative tumor cells.[12] Ultimately, the optimal linker choice depends on the specific target, payload, and desired therapeutic outcome. Rigorous preclinical evaluation using the methodologies described in this guide is paramount to selecting the most promising ADC candidates for clinical development.
References
- 1. sygnaturediscovery.com [sygnaturediscovery.com]
- 2. benchchem.com [benchchem.com]
- 4. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 7. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 8. Assessments of the In Vitro and In Vivo Linker Stability and Catabolic Fate for the Ortho Hydroxy-Protected Aryl Sulfate Linker by Immuno-Affinity Capture Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometric Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Assessments of the In Vitro and In Vivo Linker Stability and Catabolic Fate for the Ortho Hydroxy-Protected Aryl Sulfate Linker by Immuno-Affinity Capture Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometric Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. adcreview.com [adcreview.com]
- 12. Cleavable versus non-cleavable ADC linker chemistry - ProteoGenix [proteogenix.science]
Performance of Ald-Ph-amido-C2-nitrate Linker in Tumor Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the Ald-Ph-amido-C2-nitrate linker, a non-cleavable linker used in the development of antibody-drug conjugates (ADCs). Due to the limited availability of public data on this specific linker, this guide will focus on the well-characterized, commercially successful non-cleavable linker, succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC), as a representative analogue. The performance of ADCs utilizing this non-cleavable linker technology will be compared with those employing cleavable linkers, providing a framework for understanding their respective advantages and disadvantages in various tumor models.
Executive Summary
The choice of linker is a critical determinant of an ADC's therapeutic index, influencing its stability, efficacy, and toxicity profile. Non-cleavable linkers, such as the this compound and the extensively studied SMCC linker, are characterized by their high plasma stability, which minimizes premature payload release and associated off-target toxicity.[1][2] However, this stability necessitates the complete lysosomal degradation of the antibody component for drug release, a process that can limit the bystander killing of neighboring antigen-negative tumor cells.[3][4] In contrast, cleavable linkers are designed to release their payload in response to specific triggers within the tumor microenvironment or inside the cell, which can lead to a potent bystander effect but may also result in lower plasma stability.[3]
This guide presents a summary of the performance of non-cleavable linkers in key tumor models, detailed experimental protocols for evaluating ADC efficacy, and visualizations of the underlying mechanisms and workflows.
Data Presentation: Non-Cleavable vs. Cleavable Linker Performance
The following tables summarize the performance characteristics of ADCs with non-cleavable linkers (represented by SMCC in Trastuzumab emtansine, T-DM1) in comparison to ADCs with cleavable linkers.
Table 1: In Vivo Efficacy in Breast Cancer Xenograft Models
| ADC Configuration | Tumor Model | Dosing Schedule | Outcome | Citation |
| Non-Cleavable: Trastuzumab-SMCC-DM1 (T-DM1) | JIMT-1 (HER2+, Trastuzumab-resistant) | 15 mg/kg, i.v., weekly | Significant tumor growth inhibition | [5] |
| Non-Cleavable: Trastuzumab-SMCC-DM1 (T-DM1) | BT474 (HER2+) | Single dose | Tumor regression | [6] |
| Cleavable: Trastuzumab-vc-MMAE | NCI-N87 (HER2+) | Single dose | Potent tumor growth inhibition | [7] |
Table 2: In Vivo Efficacy in Gastric Cancer Xenograft Models
| ADC Configuration | Tumor Model | Dosing Schedule | Outcome | Citation |
| Non-Cleavable: Trastuzumab-SMCC-DM1 (T-DM1) | NCI-N87 (HER2+) | 20 mg/kg, single dose | Significant antitumor activity, tumor volume decrease | [8] |
| Non-Cleavable: Trastuzumab-SMCC-DM1 (T-DM1) | SNU-16 (HER2 low) | 20 mg/kg, single dose | No significant efficacy | [8] |
| Cleavable: Trastuzumab-vc-MMAE | NCI-N87 (HER2+) | Single dose | Significant tumor growth inhibition | [9] |
Table 3: Plasma Stability and Bystander Effect
| Linker Type | Representative ADC | Plasma Stability | Bystander Effect | Citation |
| Non-Cleavable | Trastuzumab-SMCC-DM1 (T-DM1) | High, with a half-life of 3-5 days in monkeys | Minimal to none, as the released payload is charged and membrane-impermeable | [4][10][11] |
| Cleavable | Trastuzumab-vc-MMAE | Variable, can be susceptible to premature cleavage | Potent, as the released payload is membrane-permeable and can kill neighboring cells | [7] |
Mandatory Visualization
Signaling Pathways and Experimental Workflows
Experimental Protocols
Protocol 1: In Vitro Plasma Stability Assay
Objective: To determine the stability of the ADC and the rate of drug deconjugation in plasma.
Methodology:
-
Incubation: Incubate the ADC at a concentration of 1 mg/mL in human, rat, or mouse plasma at 37°C.
-
Time Points: Collect aliquots at various time points (e.g., 0, 24, 48, 72, 96, and 168 hours).
-
Sample Preparation: At each time point, capture the ADC from the plasma using an anti-human IgG antibody conjugated to magnetic beads.
-
Analysis by LC-MS:
-
Elute the captured ADC and analyze by liquid chromatography-mass spectrometry (LC-MS) to determine the average drug-to-antibody ratio (DAR).
-
Analyze the plasma supernatant to quantify the amount of free payload that has been released.
-
-
Data Interpretation: A stable linker will show minimal change in the average DAR and low levels of free payload in the supernatant over time.
Protocol 2: In Vitro Bystander Killing Assay
Objective: To assess the ability of the ADC to kill antigen-negative cells in the vicinity of antigen-positive cells.
Methodology:
-
Cell Lines: Use a co-culture of antigen-positive (e.g., HER2-positive SK-BR-3) and antigen-negative (e.g., HER2-negative U-87 MG) cells. The antigen-negative cells should be labeled with a fluorescent marker (e.g., GFP) for easy identification.[12]
-
Co-culture Setup: Seed the cells in a 96-well plate at a defined ratio (e.g., 1:1 or 1:3 antigen-positive to antigen-negative).
-
ADC Treatment: Add serial dilutions of the ADC to the co-culture and incubate for 72-120 hours.
-
Analysis:
-
Use fluorescence microscopy or flow cytometry to quantify the viability of the GFP-labeled antigen-negative cells.
-
In parallel, assess the viability of the overall cell population using a standard cytotoxicity assay (e.g., MTT or CellTiter-Glo).
-
-
Data Interpretation: A significant reduction in the viability of the antigen-negative cells in the presence of antigen-positive cells and the ADC indicates a bystander effect.[12]
Protocol 3: Subcutaneous Tumor Xenograft Model for In Vivo Efficacy
Objective: To evaluate the anti-tumor efficacy of the ADC in a living organism.
Methodology:
-
Cell Implantation: Subcutaneously inject a suspension of human tumor cells (e.g., 5 x 10^6 JIMT-1 cells) into the flank of immunodeficient mice (e.g., SCID or nude mice).[13]
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Dosing: Randomize the mice into treatment groups (e.g., vehicle control, non-binding antibody control, and ADC treatment group). Administer the ADC intravenously at a specified dose and schedule (e.g., 15 mg/kg, once a week).[13]
-
Monitoring: Measure tumor volume with calipers and monitor the body weight of the mice two to three times per week.
-
Endpoint: The study is typically terminated when tumors in the control group reach a predetermined size or when signs of toxicity are observed.
-
Data Analysis: Plot the mean tumor volume over time for each group to assess the extent of tumor growth inhibition. Statistical analysis is performed to determine the significance of the observed effects.
Conclusion
The this compound linker, as a member of the non-cleavable linker class, is anticipated to confer high plasma stability to an ADC, a desirable characteristic for minimizing off-target toxicity.[1][2] This stability, however, comes at the cost of a limited bystander effect, which may be a crucial attribute for efficacy in heterogeneous tumors.[3][4] The choice between a non-cleavable linker like this compound and a cleavable alternative will ultimately depend on the specific target antigen, the tumor type, and the desired mechanism of action. The experimental protocols provided in this guide offer a robust framework for the preclinical evaluation of ADCs, enabling researchers to make informed decisions in the drug development process.
References
- 1. researchgate.net [researchgate.net]
- 2. Noncleavable Linkers - Creative Biolabs [creativebiolabs.net]
- 3. Cleavable vs. Non-Cleavable Linkers | BroadPharm [broadpharm.com]
- 4. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 5. Trastuzumab-DM1 causes tumour growth inhibition by mitotic catastrophe in trastuzumab-resistant breast cancer cells in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Quantitative Characterization of In Vitro Bystander Effect of Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. spandidos-publications.com [spandidos-publications.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. The Bystander Effect of ADCs | Biopharma PEG [biochempeg.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Evaluating the Therapeutic Index of ADCs with Non-Cleavable Thiazolidine-Based Linkers: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The therapeutic index—a measure of a drug's safety and efficacy—is a critical parameter in the development of antibody-drug conjugates (ADCs). This guide provides a comparative analysis of the therapeutic index of ADCs featuring non-cleavable linkers, with a focus on providing a representative evaluation in the context of limited public data on the specific Ald-Ph-amido-C2-nitrate linker. As a proxy, this guide will utilize preclinical data from ADCs employing the well-characterized non-cleavable thioether linker, succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC), found in the approved ADC, Trastuzumab emtansine (T-DM1).
Mechanism of Action of Non-Cleavable Linker ADCs
ADCs with non-cleavable linkers rely on the complete lysosomal degradation of the antibody component to release the cytotoxic payload. This process ensures that the payload is primarily released inside the target cancer cell, which can contribute to a wider therapeutic window and reduced off-target toxicity.
Comparative Preclinical Data
The following tables summarize key preclinical data for Trastuzumab emtansine (T-DM1), an ADC utilizing the non-cleavable SMCC linker, providing a benchmark for evaluating ADCs with similar linker technologies.
In Vitro Cytotoxicity
| Cell Line | Target Antigen | ADC Construct | IC50 |
| HSC-2 | EGFR | anti-EGFR-SMCC-DM1 | Low Activity |
| HCC827 | EGFR | anti-EGFR-SMCC-DM1 | Active |
| BT-474 | HER2 | T-DM1 | - |
| SK-BR-3 | HER2 | T-DM1 | - |
| MDA-MB-361 | HER2 | T-DM1 | Higher than 2D culture |
| MDA-MB-175 | HER2 | T-DM1 | Higher than 2D culture |
| MCF-7 | HER2 | T-DM1 | Higher than 2D culture |
Note: Specific IC50 values for T-DM1 in some cell lines were not explicitly stated in the referenced materials, but its activity was demonstrated. In 3D cell cultures, T-DM1 showed higher IC50 values compared to 2D cultures, suggesting that the tumor microenvironment can influence ADC efficacy.[1]
In Vivo Efficacy (Xenograft Models)
| Tumor Model | ADC Construct | Dosing | Outcome |
| NCI-N87 (Gastric Cancer) | T-DM1 | 20 mg/kg | Significant tumor growth inhibition |
| 4-1ST (Gastric Cancer) | T-DM1 | 20 mg/kg | Significant tumor growth inhibition |
| SCH (Gastric Cancer) | T-DM1 | 20 mg/kg | Significant tumor growth inhibition |
| SNU-16 (Gastric Cancer) | T-DM1 | 20 mg/kg | No significant efficacy |
| MKN-28 (Gastric Cancer) | T-DM1 | 20 mg/kg | No significant efficacy |
| BT474 (Breast Cancer) | T-DM1 | 15 mg/kg, single dose | Tumor regression |
Note: The efficacy of T-DM1 in gastric cancer xenograft models was correlated with HER2 expression levels.[2]
Toxicity Data
| Study Type | ADC Construct | Maximum Tolerated Dose (MTD) | Key Findings |
| Phase 1 Clinical Trial (q3w) | T-DM1 | 3.6 mg/kg | Dose-limiting toxicity: Grade 4 thrombocytopenia at 4.8 mg/kg.[3] |
| Phase 1 Clinical Trial (weekly) | T-DM1 | 2.4 mg/kg | Grade ≥ 3 adverse events in 67.9% of patients.[4] |
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of experimental results.
In Vitro Cytotoxicity Assay
Objective: To determine the concentration of an ADC required to inhibit the growth of cancer cells by 50% (IC50).
Protocol:
-
Cell Culture: Culture target cancer cell lines in appropriate media and conditions.
-
Seeding: Seed cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
ADC Treatment: Prepare serial dilutions of the ADC and add to the wells. Include untreated cells as a control.
-
Incubation: Incubate the plates for a specified period (e.g., 72-120 hours).
-
Viability Assessment: Measure cell viability using a suitable assay, such as MTT or CellTiter-Glo.
-
Data Analysis: Plot cell viability against ADC concentration and calculate the IC50 value using a non-linear regression model.
In Vivo Xenograft Model
Objective: To evaluate the anti-tumor efficacy of an ADC in a living organism.
Protocol:
-
Animal Model: Use immunocompromised mice (e.g., nude or SCID).
-
Tumor Implantation: Subcutaneously implant human cancer cells into the flanks of the mice.
-
Tumor Growth: Monitor tumor growth until they reach a specified volume (e.g., 100-200 mm³).
-
Randomization: Randomize mice into treatment and control groups.
-
ADC Administration: Administer the ADC, vehicle control, and any comparator agents via an appropriate route (e.g., intravenous).
-
Monitoring: Measure tumor volume and body weight regularly.
-
Endpoint: Euthanize mice when tumors reach a predetermined maximum size or at the end of the study.
-
Data Analysis: Plot mean tumor volume over time for each group and calculate tumor growth inhibition.
Conclusion
References
- 1. Activity of trastuzumab emtansine (T-DM1) in 3D cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. Ado-trastuzumab emtansine (T-DM1) in human epidermal growth factor receptor 2 (HER2)-positive metastatic breast cancer: latest evidence and clinical potential - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A phase 1 study of weekly dosing of trastuzumab emtansine (T-DM1) in patients with advanced human epidermal growth factor 2-positive breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating Specificity: A Guide to Cross-Reactivity Studies of Antibodies Targeting Nitrated Phenylalanine Derivatives
For researchers, scientists, and drug development professionals, understanding the specificity of an antibody is paramount to ensuring accurate and reliable experimental results. This guide provides a framework for evaluating the cross-reactivity of antibodies conjugated with moieties such as Ald-Ph-amido-C2-nitrate, focusing on the recognition of nitrated phenylalanine derivatives. Due to a lack of publicly available cross-reactivity data for antibodies conjugated specifically with this compound, this comparison guide leverages established principles and data from studies on analogous anti-nitrotyrosine antibodies to outline a comprehensive evaluation strategy.
The core of this guide is to provide a robust methodology for assessing how specifically an antibody binds to its intended target—a nitrated phenylalanine residue—versus other structurally similar molecules. This is crucial as the nitration of proteins is a post-translational modification implicated in various physiological and pathological processes, making specific detection essential.
Comparative Analysis of Potential Cross-Reactants
When developing and validating an immunoassay for a nitrated phenylalanine derivative, a critical step is to test the antibody's binding to a panel of structurally related and unrelated molecules. This allows for the determination of the antibody's specificity profile. The following table outlines potential cross-reactants and the expected binding characteristics based on studies of highly specific anti-nitrotyrosine antibodies.
| Compound Category | Specific Examples | Expected Cross-Reactivity | Rationale |
| Target Analyte | Nitrated Phenylalanine | High | The antibody is raised against this epitope and should exhibit strong binding. |
| Unmodified Amino Acid | L-Phenylalanine, L-Tyrosine | None to Negligible | A highly specific antibody should not recognize the unmodified amino acid backbone. Lack of cross-reactivity is a key indicator of specificity.[1][2] |
| Other Nitrated Amino Acids | 3-Nitrotyrosine | Potential for Moderate to High | Structural similarity between nitrated aromatic amino acids could lead to cross-reactivity. The degree of cross-reactivity will depend on the specific epitope recognized by the antibody. |
| Structurally Similar Analogs | p-nitro-L-phenylalanine, 3-amino-L-tyrosine, 3-chloro-L-tyrosine | None to Negligible | These molecules, while similar, possess different modifications. Lack of binding indicates high specificity for the nitro group at a specific position.[1] |
| Phosphorylated Amino Acids | Phospho-L-tyrosine | None to Negligible | The phosphate (B84403) group is structurally and chemically distinct from the nitro group, and a specific antibody should not cross-react.[1][2] |
| Carrier Protein | Keyhole Limpet Hemocyanin (KLH), Bovine Serum Albumin (BSA) | None to Negligible | If the antibody was generated against a hapten-carrier conjugate, it should be specific to the hapten (the nitrated phenylalanine derivative) and not the carrier protein. This is often ensured through purification steps.[1] |
Experimental Protocols for Cross-Reactivity Assessment
A competitive enzyme-linked immunosorbent assay (ELISA) is a standard method for quantifying the cross-reactivity of an antibody. This assay measures the ability of various compounds to compete with the target analyte for binding to the antibody.
Competitive ELISA Protocol
-
Coating: Microtiter plates are coated with a conjugate of the target analyte (e.g., nitrated phenylalanine conjugated to a protein like BSA) and incubated overnight at 4°C.
-
Washing: Plates are washed with a wash buffer (e.g., PBS with 0.05% Tween-20) to remove any unbound conjugate.
-
Blocking: Remaining protein-binding sites on the plate are blocked with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.
-
Competition: A standard curve of the target analyte is prepared. In separate wells, various concentrations of potential cross-reactants are prepared. The antibody (at a pre-determined optimal dilution) is added to these wells and incubated for a set period (e.g., 1 hour at 37°C). This pre-incubation allows the antibody to bind to the free analyte or cross-reactant.
-
Transfer: The antibody/analyte mixtures are transferred to the coated and blocked microtiter plate and incubated for 1-2 hours at room temperature. During this step, any unbound antibody will bind to the coated antigen.
-
Washing: The plate is washed again to remove unbound antibodies and analytes.
-
Detection: A secondary antibody conjugated to an enzyme (e.g., Horseradish Peroxidase - HRP) that recognizes the primary antibody is added and incubated for 1 hour at room temperature.
-
Washing: The plate is washed to remove the unbound secondary antibody.
-
Substrate Addition: A substrate for the enzyme (e.g., TMB for HRP) is added, leading to a color change.
-
Stopping the Reaction: The enzyme reaction is stopped by adding a stop solution (e.g., sulfuric acid).
-
Measurement: The absorbance is read using a microplate reader at the appropriate wavelength. The degree of color development is inversely proportional to the concentration of the analyte or cross-reactant in the initial sample.
-
Data Analysis: The percentage of cross-reactivity is calculated using the following formula:
-
% Cross-Reactivity = (Concentration of target analyte at 50% inhibition / Concentration of cross-reactant at 50% inhibition) x 100
-
Visualizing Experimental Concepts
To further clarify the principles and workflows discussed, the following diagrams are provided.
Caption: Workflow for a competitive ELISA to assess antibody cross-reactivity.
Caption: Conceptual diagram of antibody specificity versus cross-reactivity.
References
Benchmarking Ald-Ph-amido-C2-nitrate: A Comparative Guide to Next-Generation ADC Linkers
For Researchers, Scientists, and Drug Development Professionals
The landscape of Antibody-Drug Conjugates (ADCs) is rapidly evolving, with linker technology at the forefront of innovation. The choice of linker is paramount, dictating the stability, efficacy, and safety profile of an ADC. This guide provides an objective comparison of Ald-Ph-amido-C2-nitrate, a non-cleavable linker, against prominent next-generation cleavable and non-cleavable linkers. While specific experimental data for this compound is not extensively available in the public domain, this guide will benchmark its theoretical profile as a non-cleavable linker against established next-generation alternatives, supported by experimental data for the latter.
Introduction to this compound
This compound is a thiazolidine (B150603) derivative utilized as a non-cleavable ADC linker.[1] As a non-cleavable linker, it is designed to remain intact in systemic circulation, with payload release occurring only after the internalization of the ADC and complete lysosomal degradation of the antibody backbone.[2][3] This mechanism is intended to offer high plasma stability and a reduced risk of off-target toxicity.[2]
Next-Generation ADC Linkers: A Snapshot
Next-generation ADC linkers are broadly categorized as cleavable and non-cleavable, each with distinct mechanisms of action and associated advantages.
-
Cleavable Linkers: These linkers are designed to release their payload in response to specific triggers within the tumor microenvironment or inside cancer cells.[4] This class includes:
-
Protease-Cleavable Linkers (e.g., Valine-Citrulline): These linkers, such as the widely used Valine-Citrulline (Val-Cit), are cleaved by lysosomal proteases like cathepsin B, which are often overexpressed in tumor cells.[5]
-
pH-Sensitive Linkers (e.g., Hydrazones): These linkers are stable at physiological pH but are hydrolyzed in the acidic environment of endosomes and lysosomes.
-
Glutathione-Sensitive Linkers (e.g., Disulfide Bonds): These linkers are cleaved in the reducing environment of the cytoplasm, which has a higher concentration of glutathione (B108866) than the bloodstream.
-
-
Non-Cleavable Linkers (e.g., SMCC, Thioether): Similar to this compound, these linkers rely on the degradation of the antibody in the lysosome to release the payload, which remains attached to an amino acid residue.[2][6] The succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) linker is a classic example.[7]
Quantitative Data Comparison
The following tables summarize key performance indicators for various ADC linkers based on available literature. It is important to note the absence of specific published data for this compound.
Table 1: In Vitro Cytotoxicity (IC50 Values)
| Linker Type | Payload | Cell Line | IC50 (nM) | Reference |
| This compound | Not specified in literature | Not specified in literature | Data not available | |
| Val-Cit-PABC | MMAE | HT-1080 | 0.09358 | [8] |
| Val-Cit-PABC | MMAE | MCF-7 | 0.4250 | [8] |
| Val-Cit-PABC | MMAE | HEK-293 | 0.8354 | [8] |
| β-glucuronide | MMAE | U87MG (in presence of β-glucuronidase) | Low nanomolar range | [9] |
| β-glucuronide | MMAE | 786-O (in presence of β-glucuronidase) | Low nanomolar range | [9] |
| Thioether (non-cleavable) | Maytansinoid (DM1) | Various | Generally reported to have potent in vitro activity | [10] |
Table 2: In Vivo Efficacy
| Linker Type | Payload | Animal Model | Efficacy | Reference |
| This compound | Not specified in literature | Not specified in literature | Data not available | |
| Val-Cit | MMAE | L-82 tumor xenograft | Complete remission at 3 mg/kg | |
| β-glucuronide | MMAE | Admixed tumor model | Complete remission at 3 mg/kg | |
| Thioether (non-cleavable) | Maytansinoid (DM1) | CanAg-positive tumor xenografts | Less active than disulfide-linked counterparts in some models | [10] |
| Thioether (non-cleavable) | Dolastatin derivative | BT-474 xenograft | Complete tumor regression at a single 2.5 mg/kg dose | [11] |
Table 3: Plasma Stability
| Linker Type | Stability Metric | Species | Value | Reference |
| This compound | Not specified in literature | Not specified in literature | Data not available | |
| SMCC (non-cleavable) | % Drug Loss (7 days) | Mouse | 29% | [7] |
| SMCC (non-cleavable) | % Degradation (120 hrs) | Mouse Plasma | 38% | [7] |
| Val-Cit | Half-life | Human Plasma | > 230 days | |
| Sulfatase-cleavable | Stability | Mouse Plasma | High stability (> 7 days) | [7] |
| Silyl ether-based acid-cleavable | Half-life | Human Plasma | > 7 days | [7] |
Experimental Protocols
Detailed methodologies are crucial for the accurate benchmarking of ADC linkers. Below are protocols for key experiments.
In Vitro Plasma Stability Assay (ELISA-based)
Objective: To determine the stability of an ADC and the rate of drug deconjugation in plasma.
Methodology:
-
Incubate the ADC at a final concentration of 100 µg/mL in plasma (human, mouse, rat) at 37°C.
-
Collect aliquots at multiple time points (e.g., 0, 6, 24, 48, 72, 168 hours).
-
Store aliquots at -80°C until analysis.
-
Use two separate ELISA protocols to quantify:
-
Total Antibody: An ELISA that captures the antibody regardless of whether the drug is conjugated.
-
Conjugated Antibody: An ELISA that utilizes an anti-drug antibody for detection, thus measuring only the ADC with the payload attached.
-
-
The concentration of deconjugated drug is determined by subtracting the conjugated antibody concentration from the total antibody concentration.
-
Plot the percentage of intact ADC over time to determine the stability profile.[12]
In Vitro Cytotoxicity Assay (Flow Cytometry-based)
Objective: To determine the potency (IC50) of an ADC in killing target cancer cells.
Methodology:
-
Cell Preparation: Culture target cells (antigen-positive) and control cells (antigen-negative) to optimal density.
-
Cell Seeding: Seed cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
ADC Treatment: Prepare serial dilutions of the ADC, unconjugated antibody, and free payload. Add to the respective wells.
-
Incubation: Incubate the plates for a period that allows for ADC internalization and payload-induced apoptosis (typically 72-120 hours).
-
Staining:
-
Wash the cells with PBS.
-
Resuspend cells in a staining solution containing a viability dye (e.g., 7-AAD) and an apoptosis marker (e.g., Annexin V-FITC).[13]
-
-
Flow Cytometry Analysis:
-
Data Analysis: Plot the percentage of viable cells against the ADC concentration and fit the data to a sigmoidal curve to determine the IC50 value.[16]
Drug-to-Antibody Ratio (DAR) Determination (HIC-HPLC)
Objective: To determine the average number of drug molecules conjugated to each antibody and the distribution of different drug-loaded species.
Methodology:
-
Sample Preparation: Dilute the ADC sample in a high-salt mobile phase A (e.g., containing 1M ammonium (B1175870) sulfate).[17]
-
HIC-HPLC System:
-
Column: A hydrophobic interaction chromatography column (e.g., BioPro HIC BF).[18]
-
Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium sulfate (B86663) in 50 mM sodium phosphate, pH 7).
-
Mobile Phase B: Low salt buffer (e.g., 50 mM sodium phosphate, pH 7, with an organic modifier like isopropanol).
-
-
Chromatography:
-
Data Analysis:
-
Integrate the peak areas for each resolved species.
-
Calculate the weighted average DAR using the relative peak areas of the different drug-loaded species.[21]
-
Visualizations
Signaling Pathway: ADC Internalization and Payload Release
Caption: General mechanism of ADC action from binding to apoptosis.
Experimental Workflow: In Vitro Cytotoxicity Assay
Caption: Workflow for determining ADC in vitro cytotoxicity.
Logical Relationship: Cleavable vs. Non-cleavable Linkers
Caption: Pros and cons of cleavable vs. non-cleavable linkers.
References
- 1. Evaluating Antibody-Dependent Cell-Mediated Cytotoxicity by Flow Cytometry | Springer Nature Experiments [experiments.springernature.com]
- 2. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 3. Cleavable versus non-cleavable ADC linker chemistry - ProteoGenix [proteogenix.science]
- 4. benchchem.com [benchchem.com]
- 5. adcreview.com [adcreview.com]
- 6. Peptide-Drug Conjugates with Different Linkers for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Acetylene-linker-Val-Cit-PABC-MMAE | Benchchem [benchchem.com]
- 9. air.unimi.it [air.unimi.it]
- 10. Tumor delivery and in vivo processing of disulfide-linked and thioether-linked antibody-maytansinoid conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. ADC Plasma Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
- 13. stemcell.com [stemcell.com]
- 14. ADC In Vitro Cytotoxicity Evaluation Service - Creative Biolabs [creative-biolabs.com]
- 15. njbio.com [njbio.com]
- 16. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 17. waters.com [waters.com]
- 18. ymc.eu [ymc.eu]
- 19. agilent.com [agilent.com]
- 20. Drug-to-antibody ratio (DAR) and drug load distribution by hydrophobic interaction chromatography and reversed phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. agilent.com [agilent.com]
Safety Operating Guide
Proper Disposal of Ald-Ph-amido-C2-nitrate: A Step-by-Step Guide for Laboratory Professionals
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE) and to be aware of immediate actions in case of accidental exposure or spills.
Personal Protective Equipment (PPE)
Due to the unknown specific hazards of Ald-Ph-amido-C2-nitrate, a comprehensive PPE approach is required to minimize exposure.
| PPE Category | Specification | Rationale |
| Eye Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US). | Protects against potential splashes and airborne particles. |
| Hand Protection | Chemical impermeable gloves. Gloves must be inspected prior to use. | Prevents skin contact with the chemical. |
| Body Protection | Fire/flame resistant and impervious clothing. A lab coat should be worn. | Protects skin from potential contact and provides a barrier against spills. |
| Respiratory Protection | Use a full-face respirator if exposure limits are exceeded or if irritation or other symptoms are experienced. | Protects against inhalation of dust or vapors, especially in poorly ventilated areas. |
Emergency Procedures
In the event of accidental contact or a spill, immediate and appropriate action is critical.
| Incident | Immediate Action |
| Skin Contact | Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor. |
| Eye Contact | Rinse with pure water for at least 15 minutes. Consult a doctor. |
| Ingestion | Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately. |
| Spill | Avoid dust formation. Avoid breathing mist, gas or vapors. Avoid contacting with skin and eye. Use personal protective equipment. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Prevent further spillage or leakage if it is safe to do so. Do not let the chemical enter drains. |
Step-by-Step Disposal Protocol
The disposal of this compound should be managed as hazardous waste. Do not dispose of this chemical down the drain or in regular trash.[1]
-
Container Selection and Labeling:
-
Collect waste this compound, including any contaminated materials (e.g., absorbent pads from a spill), in a suitable and closed container.[1] The container must be in good condition, with no leaks or cracks.
-
Clearly label the container with a "Hazardous Waste" label. The label must include the full chemical name: "this compound". Do not use abbreviations.
-
-
Segregation of Waste:
-
Crucially, segregate waste containing this compound from other incompatible wastes.[1] As a nitrate-containing compound, it should be considered an oxidizer.
-
Never mix this waste with flammable or combustible materials, strong acids, strong reducing agents, powdered metals, alkali metals, or alkaline earth metals.[2]
-
-
Storage of Waste:
-
Store the sealed and labeled hazardous waste container in a designated, well-ventilated area.
-
Keep the container away from sources of ignition, heat, and direct sunlight.[2]
-
Use secondary containment, such as a larger, chemically resistant bin, to prevent the spread of material in case of a leak.[1]
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for pickup and proper disposal.
-
Provide the EHS office or contractor with the full chemical name and any available safety information.
-
-
Disposal of Empty Containers:
-
Empty containers that held this compound must also be treated as hazardous waste unless properly decontaminated.
-
To decontaminate, triple-rinse the container with a suitable solvent. The first rinse must be collected and disposed of as hazardous waste.[1]
-
After triple-rinsing and allowing the container to air-dry in a well-ventilated area (such as a fume hood), the labels must be completely removed or defaced before the container can be discarded as non-hazardous waste or recycled, in accordance with your institution's policies.
-
Disposal Workflow Diagram
The following diagram illustrates the logical flow of the disposal process for this compound.
Caption: Disposal workflow for this compound.
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, protecting themselves, their colleagues, and the environment.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
